molecular formula C3H4F3NO3 B1597161 1,1,1-Trifluoro-3-nitropropan-2-ol CAS No. 453-35-0

1,1,1-Trifluoro-3-nitropropan-2-ol

Cat. No.: B1597161
CAS No.: 453-35-0
M. Wt: 159.06 g/mol
InChI Key: OKGNJIYNSOKKFT-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-nitropropan-2-ol is a useful research compound. Its molecular formula is C3H4F3NO3 and its molecular weight is 159.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-3-nitropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGNJIYNSOKKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381818
Record name 1,1,1-trifluoro-3-nitropropan-2-ol
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Molecular Weight

159.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-35-0
Record name 1,1,1-Trifluoro-3-nitro-2-propanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-trifluoro-3-nitropropan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,1,1-Trifluoro-3-nitropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Nitroalcohols

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer a powerful tool for optimizing drug candidates. When combined with the versatile nitro group, which can serve as a precursor to amines or as a pharmacophore in its own right, the resulting fluorinated nitroalcohols represent a class of compounds with significant potential in drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of a key exemplar of this class: 1,1,1-Trifluoro-3-nitropropan-2-ol. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a causal understanding of the experimental choices and the inherent reactivity of this valuable building block.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The primary and most effective method for the synthesis of this compound is the Henry (or nitroaldol) reaction . This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] In this specific case, the reaction occurs between nitromethane and the highly electrophilic trifluoroacetaldehyde.

The Underlying Chemistry: Understanding the Henry Reaction

The mechanism of the Henry reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion.[1] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product.[1] It is crucial to recognize that the Henry reaction is reversible, which can impact reaction efficiency.[1]

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of this compound. The causality behind each step is explained to ensure a thorough understanding and successful execution.

Materials and Reagents:

  • Trifluoroacetaldehyde ethyl hemiacetal

  • Nitromethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Diethyl ether, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Generation of Trifluoroacetaldehyde: Trifluoroacetaldehyde is a gas at room temperature and is typically handled as its more stable hydrate or hemiacetal. For this procedure, we will generate the aldehyde in situ from its ethyl hemiacetal.

  • Reaction Setup: To a stirred solution of nitromethane (1.2 equivalents) in anhydrous diethyl ether at 0 °C (ice bath), add anhydrous potassium carbonate (0.2 equivalents) as the base catalyst. The use of a relatively weak inorganic base like K₂CO₃ helps to minimize side reactions such as the self-condensation of trifluoroacetaldehyde.

  • Addition of Trifluoroacetaldehyde Precursor: Slowly add trifluoroacetaldehyde ethyl hemiacetal (1.0 equivalent) to the reaction mixture. The acidic conditions generated during the in situ formation of the aldehyde are immediately followed by the base-catalyzed Henry reaction.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

  • Workup and Neutralization: After the reaction is complete, quench the reaction by adding 1 M HCl solution until the mixture is acidic (pH ~5-6). This step neutralizes the carbonate base and any remaining nitronate anion.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and brine (to reduce the water content).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Nitromethane Nitromethane Reaction_Vessel Henry Reaction (Diethyl Ether, 0°C to RT) Nitromethane->Reaction_Vessel TFA_hemiacetal Trifluoroacetaldehyde Ethyl Hemiacetal TFA_hemiacetal->Reaction_Vessel K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Vessel Quench Quench (1M HCl) Reaction_Vessel->Quench Reaction Mixture Extract Extraction (Et₂O) Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Crude Product Product This compound Purify->Product Pure Product Reactivity cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds Start This compound Oxidation Oxidation of -CH(OH)- Start->Oxidation Reduction Reduction of -NO₂ Start->Reduction Dehydration Dehydration Start->Dehydration Protection Protection of -OH Start->Protection Ketone α-Nitro-β-trifluoromethyl ketone Oxidation->Ketone Amine 3-Amino-1,1,1-trifluoropropan-2-ol Reduction->Amine Alkene 1,1,1-Trifluoro-3-nitroprop-2-ene Dehydration->Alkene Protected_Alcohol Protected Alcohol Derivatives Protection->Protected_Alcohol

Caption: Reactivity profile of this compound.

  • Oxidation of the Secondary Alcohol: The hydroxyl group can be oxidized to a ketone using standard oxidizing agents, yielding a highly functionalized α-nitro-β-trifluoromethyl ketone.

  • Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine, providing access to 3-amino-1,1,1-trifluoropropan-2-ol, a valuable synthon for the preparation of fluorinated amino acids and other bioactive molecules.

  • Dehydration: Under certain conditions, the β-nitro alcohol can undergo dehydration to form the corresponding nitroalkene, 1,1,1-trifluoro-3-nitroprop-2-ene.

  • Protection of the Hydroxyl Group: The hydroxyl group can be protected with various protecting groups to allow for selective reactions at the nitro group.

IV. Applications in Drug Development

The unique structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates.

  • Introduction of the Trifluoromethyl Group: The CF₃ group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity can influence the pKa of nearby functional groups, and its lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins. [2]* Precursor to Fluorinated Amines: As mentioned, the reduction of the nitro group provides a straightforward route to fluorinated amino alcohols. These motifs are present in a variety of biologically active compounds and can serve as chiral building blocks for asymmetric synthesis.

  • Scaffold for Library Synthesis: The multiple functional groups allow for diverse chemical modifications, making this compound an excellent scaffold for the generation of compound libraries for high-throughput screening.

V. Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The starting material, trifluoroacetaldehyde, is a toxic and volatile gas, and its handling requires special precautions. The use of its hemiacetal form significantly improves safety.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. The robust and well-understood Henry reaction provides a reliable method for its preparation. The presence of the trifluoromethyl, hydroxyl, and nitro groups in a small molecular framework offers a multitude of opportunities for the synthesis of novel and biologically active compounds. This guide has provided a detailed overview of its synthesis, properties, and potential applications, with the aim of empowering researchers to effectively utilize this valuable compound in their drug discovery and development endeavors.

References

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Trifluoromethylated Nitroalcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trifluoromethylated nitroalcohols represent a unique class of organic compounds characterized by the presence of two powerful electron-withdrawing groups: a trifluoromethyl (-CF₃) and a nitro (-NO₂) group, flanking a hydroxyl (-OH) moiety. This arrangement imparts a distinct set of physicochemical properties that are of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. The potent inductive effects of the -CF₃ and -NO₂ groups modulate the acidity of the hydroxyl proton, influence hydrogen bonding capabilities, and determine the overall electronic and steric profile of the molecule. Understanding these characteristics is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive exploration of the synthesis, spectroscopic characterization, structural features, and key physicochemical properties of trifluoromethylated nitroalcohols, offering field-proven insights and detailed experimental protocols for their study.

Introduction: The Strategic Importance of Trifluoromethylated Nitroalcohols in Drug Discovery

The incorporation of fluorine and its containing moieties into bioactive molecules is a well-established strategy in modern drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When combined with the versatile nitro group, which can act as a hydrogen bond acceptor and is a precursor to amines, the resulting trifluoromethylated nitroalcohol scaffold becomes a highly valuable building block in synthetic and medicinal chemistry.[3]

The primary impetus for the study of these molecules lies in their potential as key intermediates for the synthesis of complex pharmaceuticals. The nitro group can be readily reduced to an amine, opening pathways to a diverse array of chiral amino alcohols, which are prevalent motifs in many drug classes. Furthermore, the unique electronic environment created by the adjacent trifluoromethyl and nitro groups can lead to enhanced biological activity and novel modes of interaction with protein targets. This guide will delve into the fundamental physicochemical characteristics that underpin the utility of these compounds.

Synthesis via the Henry (Nitroaldol) Reaction

The most common and efficient method for the synthesis of trifluoromethylated nitroalcohols is the Henry, or nitroaldol, reaction.[4][5] This carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to a trifluoromethyl ketone.

Causality in Experimental Design

The choice of base is a critical parameter in the Henry reaction. While strong bases can be effective, they can also promote side reactions, such as the dehydration of the resulting nitroalcohol to a nitroalkene.[4] Therefore, milder bases or catalyst systems are often preferred to ensure the isolation of the desired β-nitroalcohol product. Recent advancements have even demonstrated the use of catalyst-free systems in aqueous media, highlighting a move towards more sustainable synthetic protocols.[6][7] The selection of the solvent is also crucial; polar aprotic solvents are generally favored to facilitate the dissolution of the reactants and intermediates.

Reaction Mechanism

The mechanism of the Henry reaction proceeds through the following key steps:[5]

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone.

  • Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base or the solvent, to yield the final trifluoromethylated nitroalcohol.

Henry_Reaction_Mechanism Nitroalkane R-CH2-NO2 (Nitroalkane) Nitronate [R-CH-NO2]- (Nitronate Anion) Nitroalkane->Nitronate + Base - HB+ Base Base Ketone R'-C(O)-CF3 (Trifluoromethyl Ketone) Alkoxide R'-C(O-)-CF3      |  CH(R)-NO2 (Alkoxide Intermediate) Ketone->Alkoxide + Nitronate Product R'-C(OH)-CF3      |  CH(R)-NO2 (Trifluoromethylated Nitroalcohol) Alkoxide->Product + H+

Caption: Mechanism of the Henry reaction for the synthesis of trifluoromethylated nitroalcohols.

Spectroscopic Characterization

The structural elucidation of trifluoromethylated nitroalcohols relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of these molecules, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information.

  • ¹H NMR: The proton spectrum typically reveals a characteristic signal for the hydroxyl proton, the chemical shift of which can be influenced by hydrogen bonding and solvent effects. The protons on the carbon backbone will exhibit splitting patterns due to coupling with adjacent protons and potentially with the fluorine atoms of the -CF₃ group.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the carbon atoms in the molecule. The carbon bearing the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorine-containing compounds due to its high sensitivity and wide chemical shift range.[8][9] The trifluoromethyl group will typically appear as a singlet in the absence of other fluorine atoms, with a chemical shift that is sensitive to the local electronic environment.

Table 1: Representative NMR Data for a Trifluoromethylated Nitroalcohol

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.5-8.2m-Aromatic-H
¹H5.5-6.0q~7CH-OH
¹H4.8-5.2d~7CH₂-NO₂
¹H3.5-4.5br s-OH
¹³C120-140m-Aromatic-C
¹³C123q~280CF₃
¹³C75-80m-C-OH
¹³C70-75m-C-NO₂
¹⁹F-70 to -80s-CF₃

Note: The data in this table is representative and may vary depending on the specific structure and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in trifluoromethylated nitroalcohols.[10][11]

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • N-O Stretch: Strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are typically observed around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-F Stretch: Strong absorptions in the range of 1100-1300 cm⁻¹ are indicative of the C-F bonds of the trifluoromethyl group.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
O-HStretch3200-3600Broad, Strong
N-OAsymmetric Stretch~1550Strong, Sharp
N-OSymmetric Stretch~1350Strong, Sharp
C-FStretch1100-1300Strong

Structural Analysis: The Role of Intramolecular Hydrogen Bonding

The three-dimensional structure of trifluoromethylated nitroalcohols is significantly influenced by the potential for intramolecular hydrogen bonding between the hydroxyl group and the oxygen atoms of the nitro group.[12][13] This interaction can lead to the formation of a pseudo-six-membered ring, which restricts conformational flexibility and influences the molecule's overall shape.

X-ray Crystallography

While specific X-ray crystallographic data for a wide range of trifluoromethylated nitroalcohols is not extensively available in the public domain, the principles of X-ray crystallography would be the definitive method to determine the solid-state conformation.[14] Such studies would provide precise bond lengths, bond angles, and torsional angles, offering unequivocal evidence for the presence and geometry of intramolecular hydrogen bonds. The expected observation would be a shortened distance between the hydroxyl proton and one of the nitro oxygen atoms compared to the sum of their van der Waals radii.

Table 3: Predicted Key Structural Parameters from X-ray Crystallography

ParameterExpected ValueSignificance
O-H···O (nitro) distance< 2.5 ÅEvidence of intramolecular hydrogen bonding
C-C-O-H torsion angle~0° or ~180°Indication of planar arrangement for hydrogen bonding
C-F bond length~1.33 ÅTypical for trifluoromethyl groups
N-O bond length~1.22 ÅCharacteristic of a nitro group

Note: These are predicted values based on related structures.

Key Physicochemical Properties

The unique combination of functional groups in trifluoromethylated nitroalcohols gives rise to several important physicochemical properties.

Acidity (pKa)

The presence of the strongly electron-withdrawing trifluoromethyl and nitro groups significantly increases the acidity of the hydroxyl proton compared to a typical alcohol. The pKa of 2,2,2-trifluoroethanol is approximately 12.4,[15] and the addition of a nitro group is expected to lower this value further. While specific experimental pKa values for simple trifluoromethylated nitroalcohols are not readily found in the literature, it is reasonable to predict a pKa in the range of 10-12. This enhanced acidity is a critical factor in their reactivity and biological interactions.

Hydrogen Bonding Capabilities

Trifluoromethylated nitroalcohols can act as both hydrogen bond donors (via the -OH group) and acceptors (via the -OH and -NO₂ groups). The strength of the hydrogen bond donation is enhanced by the increased acidity of the hydroxyl proton. As mentioned previously, intramolecular hydrogen bonding is a key feature, but intermolecular hydrogen bonding with solvent molecules or biological targets is also highly significant.[16]

Experimental Protocol: Synthesis and Characterization of a Representative Trifluoromethylated Nitroalcohol

This section provides a detailed, step-by-step methodology for the synthesis and characterization of 2-nitro-1-(4-trifluoromethylphenyl)ethan-1-ol.

Synthesis

Synthesis_Workflow Start Start Reactants Combine 4-(Trifluoromethyl)benzaldehyde, Nitromethane, and Triethylamine in Ethanol Start->Reactants Stir Stir at Room Temperature for 24h Reactants->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Saturated NH4Cl (aq) Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize by NMR and IR Purify->Characterize End End Characterize->End

Sources

An In-depth Technical Guide to 1,1,1-Trifluoro-3-nitropropan-2-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-3-nitropropan-2-ol, a fluorinated nitro alcohol, represents a molecule of significant interest in the field of medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group and a nitro functionality imparts unique physicochemical and biological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on insights relevant to researchers and professionals in the pharmaceutical sciences.

Chemical Identity and Molecular Structure

CAS Number: 453-35-0

Molecular Formula: C₃H₄F₃NO₃

Molecular Weight: 159.06 g/mol

The molecular structure of this compound features a central propan-2-ol backbone. The first carbon atom is substituted with three fluorine atoms, forming a trifluoromethyl group. The second carbon atom bears a hydroxyl group, and the third carbon is attached to a nitro group.

Molecular Structure:

Synthesis of this compound

The primary synthetic route to this compound is the Henry reaction , also known as a nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] In this specific synthesis, the reactants are trifluoroacetaldehyde and nitromethane.

Underlying Principles of the Henry Reaction

The mechanism of the Henry reaction begins with the deprotonation of the nitroalkane (nitromethane) at the alpha-carbon by a base, forming a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde (trifluoroacetaldehyde). Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product.[1] All steps in the Henry reaction are reversible.[1]

Detailed Experimental Protocol

Materials and Reagents:

  • Trifluoroacetaldehyde (gas or hydrate)

  • Nitromethane

  • A suitable base catalyst (e.g., triethylamine, sodium hydroxide, potassium carbonate)

  • An appropriate solvent (e.g., ethanol, methanol, water)

  • Acid for neutralization (e.g., dilute hydrochloric acid)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with nitromethane and the chosen solvent. The flask is cooled in an ice bath.

  • Base Addition: The base catalyst is slowly added to the cooled nitromethane solution while maintaining the temperature below 10 °C.

  • Trifluoroacetaldehyde Addition: Trifluoroacetaldehyde is then added dropwise to the reaction mixture, ensuring the temperature remains controlled. The powerful electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aldehyde.

  • Reaction Monitoring: The reaction is stirred at a low temperature for several hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is carefully neutralized with a dilute acid.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent. The organic layers are combined.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by techniques such as distillation or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Trifluoroacetaldehyde & Nitromethane Reaction Henry Reaction (Nitroaldol Addition) Reactants->Reaction Base_Solvent Base & Solvent Base_Solvent->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound via the Henry reaction.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its structure, the following properties can be predicted:

PropertyPredicted Value/Characteristic
Physical State Likely a liquid or low-melting solid at room temperature.
Boiling Point Expected to be higher than non-fluorinated analogs due to increased molecular weight and polarity, but potentially lower than less volatile compounds.
Solubility Likely soluble in polar organic solvents such as alcohols, ethers, and acetone. Solubility in water is expected to be moderate due to the presence of both polar (hydroxyl, nitro) and nonpolar (trifluoromethyl) groups.
pKa The hydroxyl group will have an acidic proton, with a pKa likely influenced by the electron-withdrawing effects of the adjacent trifluoromethyl and nitro groups.
Stability The C-F bonds are very strong, contributing to the overall stability of the trifluoromethyl group. The nitroalkane moiety may be sensitive to strong bases and high temperatures.

Applications in Drug Development

The unique combination of a trifluoromethyl group and a nitro group makes this compound a promising scaffold for the development of new pharmaceutical agents.

Role of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group into a drug candidate can significantly enhance its pharmacological profile. Key benefits include:

  • Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can prolong the drug's half-life.

  • Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, improving its ability to cross cell membranes and reach its target.

  • Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

  • Conformational Control: The bulky trifluoromethyl group can influence the molecule's conformation, potentially locking it into a bioactive shape.

Significance of the Nitro Group

The nitro group is a versatile functional group in medicinal chemistry, known for its role in:

  • Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, such as a carboxyl group, to modulate a compound's properties.

  • Prodrug Strategies: The nitro group can be reduced in vivo to form other functional groups, such as amines, which can be part of a prodrug activation strategy. This is particularly relevant in the development of hypoxia-activated prodrugs for cancer therapy, where the low-oxygen environment of tumors facilitates the reduction of the nitro group.

  • Antimicrobial Activity: Many nitroaromatic and nitroheterocyclic compounds exhibit potent antimicrobial activity.

Potential Therapeutic Areas

Given the properties of its constituent functional groups, this compound and its derivatives could be explored for a variety of therapeutic applications, including:

  • Anticancer Agents: As a scaffold for hypoxia-activated prodrugs.

  • Antimicrobial Agents: Leveraging the known activity of nitro compounds.

  • Enzyme Inhibitors: The trifluoromethyl group can act as a mimic of a carbonyl hydrate, leading to potent enzyme inhibition.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers synthesizing this compound would need to perform their own analyses to confirm its structure and purity.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the CH(OH) and CH₂(NO₂) protons. The coupling patterns would be informative for structural elucidation.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

  • ¹³C NMR: Signals for the three distinct carbon atoms, with the carbon of the CF₃ group showing a characteristic quartet due to C-F coupling.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C-F stretches of the trifluoromethyl group, and the N-O stretches of the nitro group.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns would be expected.

Conclusion

This compound is a fluorinated nitroalkane with significant potential as a building block in drug discovery and development. Its synthesis via the Henry reaction provides a viable route to this interesting scaffold. The presence of both a trifluoromethyl group and a nitro group offers a unique combination of properties that can be exploited to design novel therapeutic agents with improved metabolic stability, enhanced potency, and targeted activity. Further research into the synthesis, properties, and biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

Sources

An In-depth Technical Guide to the Thermophysical Properties of 1,1,1-Trifluoro-3-nitropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

Molecular Architecture and Synthesis Pathway

The unique arrangement of functional groups in 1,1,1-Trifluoro-3-nitropropan-2-ol imparts a distinct electronic and steric profile that is expected to govern its macroscopic properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the adjacent hydroxyl group, while the nitro group introduces a strong dipole moment and potential for hydrogen bonding.

Proposed Synthesis: The Henry (Nitroaldol) Reaction

A logical and well-established route to synthesize this compound is through a Henry (nitroaldol) reaction. This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. In this case, the precursors would be 1,1,1-trifluoroacetone and nitromethane.

Experimental Protocol: Synthesis via Henry Reaction

  • Reaction Setup: To a solution of 1,1,1-trifluoroacetone (1.0 eq) in an appropriate solvent (e.g., isopropanol or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add nitromethane (1.1 eq).

  • Catalyst Introduction: Slowly add a catalytic amount of a suitable base (e.g., triethylamine, DBU, or an amine-based organocatalyst) at a controlled temperature, typically 0 °C to room temperature. The choice of catalyst can be crucial for achieving good yield and, if desired, enantioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality of Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric components. The controlled addition of the base at a reduced temperature helps to manage the exothermic nature of the reaction and minimize the formation of byproducts. The acidic quench neutralizes the basic catalyst, and the subsequent extraction and purification steps are standard procedures to isolate and purify the target compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1_1_1_trifluoroacetone 1,1,1-Trifluoroacetone Henry_Reaction Henry (Nitroaldol) Reaction 1_1_1_trifluoroacetone->Henry_Reaction + Nitromethane Nitromethane Nitromethane->Henry_Reaction + Base_Catalyst Base Catalyst (e.g., Triethylamine) Base_Catalyst->Henry_Reaction Solvent Solvent (e.g., THF) Solvent->Henry_Reaction Product This compound Henry_Reaction->Product

Caption: Proposed synthesis of this compound.

Predicted Thermophysical Properties and Measurement Methodologies

In the absence of direct experimental data, we can predict the thermophysical properties of this compound by examining the contributions of its functional groups and by comparing it to structurally similar molecules for which data is available.

Density

The presence of three heavy fluorine atoms and a nitro group is expected to result in a relatively high density for a low molecular weight organic compound. For comparison, the density of 1,1,1-trifluoro-2-propanol is approximately 1.259 g/mL at 25 °C.[2][3] The addition of the nitro group in place of a hydrogen atom will likely increase the density further.

Experimental Protocol: Density Measurement (Oscillating U-tube Densitometry)

  • Instrument Calibration: Calibrate a digital oscillating U-tube densitometer with dry air and deionized water at the desired temperature.

  • Sample Injection: Inject a small, bubble-free aliquot of the purified this compound into the sample cell.

  • Temperature Equilibration: Allow the sample to thermally equilibrate to the set temperature.

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to its density. Record multiple readings to ensure stability and calculate the average.

Self-Validating System: The calibration with known standards (air and water) ensures the accuracy of the measurements. The stability of the readings indicates that thermal equilibrium has been reached.

Viscosity

The strong intermolecular forces, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitro and trifluoromethyl groups, suggest that this compound will have a higher viscosity than non-polar analogues of similar size.

Experimental Protocol: Viscosity Measurement (Rotational Viscometry)

  • Instrument Setup: Select an appropriate spindle and rotational speed on a rotational viscometer based on the expected viscosity of the sample.

  • Sample Loading: Place a sufficient volume of the sample in a temperature-controlled sample holder.

  • Measurement: Immerse the spindle in the sample and begin rotation. The instrument measures the torque required to rotate the spindle at a constant speed, which is proportional to the dynamic viscosity.

  • Data Acquisition: Record the viscosity reading once it has stabilized. Measurements can be taken at various shear rates to assess for Newtonian or non-Newtonian behavior.

Causality of Experimental Choices: The choice of spindle and speed is critical to ensure the measurement is within the instrument's optimal torque range, providing the most accurate results. Temperature control is essential as viscosity is highly temperature-dependent.

Boiling Point and Enthalpy of Vaporization

The boiling point is expected to be significantly elevated due to the combined effects of the polar nitro group and the hydrogen-bonding hydroxyl group. For reference, 1,1,1-trifluoro-2-propanol has a boiling point of 81-82 °C.[3] The addition of the nitro group will likely increase this value substantially. The enthalpy of vaporization, a measure of the energy required to overcome intermolecular forces, is also expected to be high.

Experimental Protocol: Boiling Point and Enthalpy of Vaporization (Differential Scanning Calorimetry - DSC)

  • Sample Preparation: Accurately weigh a small amount of the sample into a volatile sample pan and hermetically seal it.

  • DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate under a controlled atmosphere.

  • Data Interpretation: The boiling point is identified as the onset temperature of the endothermic peak corresponding to vaporization. The enthalpy of vaporization can be calculated by integrating the area of this peak.

Trustworthiness: The use of a sealed pan is crucial for volatile samples to ensure that the phase transition is measured accurately without mass loss before the boiling point is reached. The baseline stability before and after the transition peak validates the measurement.

Heat Capacity

The specific heat capacity is a measure of a substance's ability to store thermal energy. The complex molecular structure with multiple vibrational modes suggests a moderate to high heat capacity.

Experimental Protocol: Heat Capacity Measurement (Modulated DSC)

  • Instrument Setup: Perform a baseline run with empty pans and a calibration run with a known standard (e.g., sapphire).

  • Sample Analysis: Place a known mass of the sample in a pan and run the same temperature program as the calibration. A sinusoidal temperature modulation is superimposed on the linear heating ramp.

  • Data Calculation: The heat capacity is calculated from the amplitude of the resulting modulated heat flow signal and the heating rate.

Expertise & Experience: Modulated DSC is preferred for heat capacity measurements as it allows for the separation of reversing and non-reversing heat flow, providing a more accurate determination of the heat capacity.

Thermal Conductivity

The thermal conductivity of a liquid is influenced by its molecular structure and intermolecular interactions. While challenging to predict accurately, the presence of strong hydrogen bonds might facilitate heat transfer to some extent.

Experimental Protocol: Thermal Conductivity Measurement (Transient Hot-Wire Method)

  • Cell Assembly: A thin platinum wire is suspended in the liquid sample within a temperature-controlled cell.

  • Measurement Principle: A short electrical pulse is applied to the wire, causing it to heat up. The rate of temperature rise in the wire is measured over a short period.

  • Data Analysis: The thermal conductivity of the surrounding liquid is determined from the temperature rise of the wire as a function of time. The relationship is well-defined by the theory of transient heat conduction.[4]

Authoritative Grounding: The transient hot-wire method is a well-established and accurate primary technique for measuring the thermal conductivity of fluids, as recognized by standards bodies like NIST.[4]

Summary of Predicted and Comparative Thermophysical Data

PropertyPredicted Value for this compoundComparative Data: 1,1,1-Trifluoro-2-propanolComparative Data: 1,1,1-Trifluoro-3-nitropropane
Molecular Formula C₃H₄F₃NO₃C₃H₅F₃O[2][5][6][7]C₃H₄F₃NO₂[8]
Molecular Weight 175.06 g/mol 114.07 g/mol [2][5][6][7][9]143.07 g/mol [8]
Density (at 25 °C) > 1.3 g/mL (Predicted)~1.259 g/mL[2][3]~1.326 g/m³[8]
Boiling Point Significantly > 82 °C (Predicted)81-82 °C[3]135.5 °C[8]
Viscosity Higher than 1,1,1-trifluoro-2-propanol (Predicted)Data not readily availableData not readily available
Specific Heat Capacity Moderate to High (Predicted)Data not readily available~1.14 kJ/kg·K[8]
Thermal Conductivity Moderate (Predicted)Data not readily available~0.124 W/m·K[8]

Computational Prediction of Thermophysical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating the thermophysical properties of this compound.

G cluster_methods Computational Methods cluster_properties Predicted Properties Input Molecular Structure of This compound DFT Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) Input->DFT MD Molecular Dynamics (MD) (e.g., with OPLS-AA force field) Input->MD Geom Optimized Geometry DFT->Geom Freq Vibrational Frequencies DFT->Freq Transport Transport Properties (Viscosity, Thermal Conductivity) MD->Transport Density Density MD->Density Geom->MD Initial Coordinates Thermo Thermodynamic Properties (Heat Capacity, Enthalpy) Freq->Thermo

Caption: Workflow for computational prediction of thermophysical properties.

Methodology Outline:

  • Quantum Mechanical Calculations:

    • Objective: To obtain an accurate molecular geometry and vibrational frequencies.

    • Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

    • Output: The optimized structure serves as the input for further calculations. Vibrational frequency analysis allows for the statistical mechanical calculation of properties like heat capacity and enthalpy.

  • Molecular Dynamics Simulations:

    • Objective: To simulate the behavior of a large ensemble of molecules to derive bulk properties.

    • Method: Use a classical force field (e.g., OPLS-AA, AMBER) parameterized to accurately represent the intermolecular interactions of the molecule. Simulate a box of molecules under constant temperature and pressure (NPT ensemble) to determine the equilibrium density. Non-equilibrium molecular dynamics (NEMD) can be used to calculate transport properties like viscosity and thermal conductivity.

    • Output: Time-averaged properties of the simulated system, including density, viscosity, and thermal conductivity.

Relevance and Potential Applications in Drug Development

The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.[1] The nitro group, while sometimes associated with toxicity, is a versatile functional group that can act as a bioisostere for other groups or be reduced in vivo to form active metabolites.[10] The hydroxyl group provides a key point for hydrogen bonding interactions with biological targets. The combination of these features in this compound makes it an intriguing scaffold for:

  • Antimicrobial Agents: The nitro group is a known pharmacophore in several antimicrobial drugs.

  • Enzyme Inhibitors: The trifluoromethyl ketone moiety (a close relative) is a potent inhibitor of certain proteases and esterases.

  • Chiral Building Blocks: If synthesized in an enantiomerically pure form, it could serve as a valuable chiral building block for more complex active pharmaceutical ingredients (APIs).

A thorough understanding of the thermophysical properties of such a molecule is critical for all stages of drug development, from process chemistry and formulation to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

References

  • No direct references for this compound were found.
  • Chemcasts. (n.d.). Thermophysical Properties of 1,1,1-Trifluoro-3-nitropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoro-2-propanol. Retrieved from [Link]

  • NIST. (n.d.). 1,1,1-Trifluoro-2-propanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1,1-Trifluoro-2-propanol (CAS 374-01-6). Retrieved from [Link]

  • NIST. (n.d.). Measurement and Correlation of the Thermal Conductivity of 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane (RE-347mcc). Retrieved from [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Kącka-Zych, A., et al. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. PMC - NIH. Retrieved from [Link]

Sources

The Nitro Group in Drug Discovery: A Technical Guide to Unlocking its Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Nitro Group - Pharmacophore or Toxicophore?

The nitro group (NO₂), a deceptively simple functional moiety, holds a unique and somewhat paradoxical position in the field of medicinal chemistry.[1][2] For decades, its presence in a molecule has been a double-edged sword, offering a gateway to potent biological activity while simultaneously raising concerns about toxicity.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the core scientific principles that govern the diverse biological activities of nitro compounds. We will move beyond a mere cataloging of effects to provide a deeper understanding of the underlying mechanisms, the rationale behind experimental designs for their evaluation, and the practical methodologies to harness their therapeutic potential.

Nitro compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and vasodilatory effects.[][4][5][6][7] The key to unlocking this potential lies in understanding the nuanced bioreductive activation that these molecules undergo within biological systems.[8][9][10] It is this very process that can transform a relatively inert prodrug into a highly reactive and therapeutically effective agent, or, conversely, a toxic metabolite. This guide will provide the foundational knowledge and practical insights necessary to navigate this delicate balance.

The Central Mechanism: Bioreductive Activation

The majority of the biological activities exhibited by nitro compounds are not inherent to the parent molecule itself but are a consequence of its metabolic transformation. The central theme is the enzymatic reduction of the nitro group, a process that dramatically alters the electronic properties of the molecule and unleashes its reactive potential.[8][9][10] This bioreduction is often mediated by a class of enzymes known as nitroreductases.[5][11][12]

Nitroreductases are broadly classified into two types based on their sensitivity to oxygen:

  • Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze the two-electron reduction of the nitro group to a nitroso intermediate, which is then rapidly reduced to a hydroxylamine and finally to an amine.[5] This pathway is crucial for the activation of many antimicrobial and anticancer prodrugs.[11]

  • Type II Nitroreductases: These are oxygen-sensitive enzymes that perform a single-electron reduction, generating a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, producing a superoxide anion in a futile cycle.[5][13] This process can lead to oxidative stress. Under hypoxic (low oxygen) conditions, further reduction can occur, leading to cytotoxic effects.[13]

The specific type of nitroreductase present in a target cell or microorganism, and the local oxygen concentration, are therefore critical determinants of the biological outcome of a nitro compound.

Bioreduction_Pathway cluster_type1 Type I Nitroreductase (Oxygen-Insensitive) cluster_type2 Type II Nitroreductase (Oxygen-Sensitive) Nitro_Compound Nitro Compound (R-NO₂) Nitro_Radical Nitro Anion Radical (R-NO₂⁻) Nitro_Compound->Nitro_Radical 1e⁻ reduction Nitroso Nitroso Intermediate (R-NO) Nitro_Compound->Nitroso 2e⁻ reduction Nitro_Radical->Nitro_Compound O₂ Nitro_Radical->Nitroso Further reduction (hypoxia) ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e⁻ reduction Amine Amine (R-NH₂) Hydroxylamine->Amine 2e⁻ reduction DNA_Damage DNA Damage & Cytotoxicity Hydroxylamine->DNA_Damage

Bioreductive pathways of nitro compounds.

Antimicrobial Activity: A Multi-pronged Attack

Nitro compounds, particularly nitrofurans and nitroimidazoles, have long been mainstays in the treatment of bacterial and protozoal infections.[][6][14][15][16] Their efficacy stems from the intracellular reduction of the nitro group by microbial nitroreductases, leading to the formation of highly reactive cytotoxic intermediates.[17][18][19][20]

Mechanism of Action:

  • Entry into the cell: Nitroaromatic drugs typically enter microbial cells via diffusion.[]

  • Reductive Activation: Once inside, microbial nitroreductases, such as flavoproteins, reduce the nitro group.[17][19][21] This process is more efficient in anaerobic or microaerophilic organisms, contributing to the selective toxicity of drugs like metronidazole.[][14]

  • Generation of Reactive Intermediates: The reduction process generates a cascade of reactive species, including nitroso and hydroxylamine intermediates, as well as free radicals.[][6]

  • Macromolecular Damage: These reactive intermediates are indiscriminate in their targets, causing widespread damage to critical cellular components. This includes:

    • DNA Damage: The reactive species can directly interact with DNA, causing strand breaks and loss of helical structure, thereby inhibiting DNA replication and repair.[1][][18]

    • Protein Inactivation: They can modify and inactivate essential proteins, including ribosomal proteins, disrupting protein synthesis.[17][18][19]

    • Metabolic Disruption: Key metabolic pathways, such as pyruvate metabolism, can be inhibited.[17]

This multi-targeted approach is a significant advantage, as it makes the development of microbial resistance more difficult compared to drugs with a single, specific target.[17][19]

Table 1: Prominent Antimicrobial Nitro Compounds and their Spectra of Activity

Drug NameClassMechanism of ActionSpectrum of Activity
Metronidazole NitroimidazoleReductive activation to nitroso radicals that disrupt DNA.[][14]Anaerobic bacteria (e.g., Clostridium difficile), protozoa (e.g., Giardia lamblia, Trichomonas vaginalis).[14][16]
Nitrofurantoin NitrofuranReduction by bacterial flavoproteins to reactive intermediates that damage DNA, ribosomes, and other macromolecules.[17][18][19][20]Gram-positive and Gram-negative bacteria commonly associated with urinary tract infections (e.g., E. coli, Staphylococcus saprophyticus).[19]
Tinidazole NitroimidazoleSimilar to metronidazole, involves reductive activation and DNA damage.Anaerobic bacteria and protozoa.
Nifurtimox NitrofuranGenerates intracellular oxidative stress through redox cycling.Trypanosoma cruzi (Chagas disease).[9]
Benznidazole NitroimidazoleActivated by trypanosomal type I nitroreductases to reactive metabolites.[9]Trypanosoma cruzi (Chagas disease).[9]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the nitro compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of the nitro compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria).

  • Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate: Add 100 µL of the appropriate nitro compound dilution to each well of a 96-well plate. To this, add 100 µL of the standardized microbial inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Causality Behind Experimental Choices:

  • 0.5 McFarland Standard: This ensures a standardized and reproducible starting number of bacteria, which is critical for the comparability of MIC results across different experiments and laboratories.

  • Serial Dilutions: This allows for the precise determination of the minimum concentration required for inhibition.

  • Growth and Sterility Controls: These are essential for validating the experiment. The growth control confirms that the bacteria are viable and capable of growth under the assay conditions, while the sterility control ensures that the medium is not contaminated.

Anticancer Activity: Exploiting the Hypoxic Tumor Microenvironment

The application of nitro compounds in cancer therapy is a promising area of research, largely centered on the unique physiology of solid tumors. Many solid tumors contain regions of hypoxia (low oxygen), a condition that is less prevalent in healthy tissues. This differential oxygenation provides a therapeutic window for the selective activation of nitroaromatic prodrugs.[22]

Mechanism of Action:

  • Selective Activation in Hypoxic Cells: In the low-oxygen environment of a tumor, nitro compounds can be more efficiently reduced by nitroreductases (particularly Type I) to their cytotoxic forms. In well-oxygenated normal tissues, the futile cycling of Type II nitroreductases can occur, minimizing the formation of toxic metabolites.[13]

  • DNA Damage and Apoptosis: The activated drug, often a potent DNA alkylating agent or cross-linker, induces significant DNA damage in cancer cells.[11] This damage, if severe enough, triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Gene-Directed Enzyme Prodrug Therapy (GDEPT):

A sophisticated approach to enhance the tumor-specific activation of nitro compounds is GDEPT.[11][23][24] This strategy involves two key components:

  • Enzyme Delivery: A gene encoding a highly efficient bacterial nitroreductase is delivered specifically to tumor cells, often using a viral vector (e.g., adenovirus).[11]

  • Prodrug Administration: A non-toxic nitroaromatic prodrug is then administered systemically.

The expressed bacterial nitroreductase in the tumor cells efficiently converts the prodrug into a potent cytotoxic agent, leading to localized tumor cell killing while minimizing systemic toxicity.[23]

GDEPT_Workflow cluster_delivery Step 1: Enzyme Gene Delivery cluster_activation Step 2: Prodrug Activation cluster_effect Step 3: Therapeutic Effect Vector Viral Vector carrying Nitroreductase Gene Tumor_Cell Tumor Cell Vector->Tumor_Cell Transduction NTR_Expression Expression of Nitroreductase Enzyme within Tumor Cell Tumor_Cell->NTR_Expression Activated_Drug Activated Cytotoxic Drug NTR_Expression->Activated_Drug Prodrug Systemic Administration of Nitroaromatic Prodrug Prodrug->NTR_Expression Enzymatic Conversion Apoptosis Tumor Cell Apoptosis Activated_Drug->Apoptosis Bystander_Effect Bystander Effect on Neighboring Tumor Cells Apoptosis->Bystander_Effect

Workflow of Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard preliminary assay to evaluate the anticancer potential of a compound.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the nitro compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Causality Behind Experimental Choices:

  • Mitochondrial Dehydrogenase Activity as a Surrogate for Viability: This assay is based on the premise that only metabolically active, viable cells can reduce MTT. This provides a quantitative measure of cell health.

  • Dose-Response Curve and IC₅₀: Determining the IC₅₀ allows for the quantitative comparison of the cytotoxic potency of different compounds.

  • Time-Dependent Analysis: Performing the assay at different time points (e.g., 24, 48, 72 hours) can provide insights into the kinetics of the cytotoxic effect.

Experimental Protocol: Western Blot for Apoptosis Markers

To confirm that the observed cytotoxicity is due to apoptosis, the expression and cleavage of key apoptotic proteins can be analyzed by Western blotting.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to proteins of interest. The cleavage of caspases and their substrates, such as PARP, are hallmark indicators of apoptosis.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the nitro compound at its IC₅₀ concentration for a predetermined time. Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers, such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) should also be used to confirm equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Causality Behind Experimental Choices:

  • Cleaved Caspase-3 and -9: Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, and its cleavage indicates the initiation of apoptosis. Caspase-3 is an executioner caspase, and its cleavage signifies the commitment to cell death.[25][26]

  • Cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved by activated caspase-3 during apoptosis. The detection of cleaved PARP is a well-established marker of apoptosis.

  • Loading Control: Using a loading control is crucial for ensuring that any observed differences in protein levels are due to the treatment and not to variations in the amount of protein loaded onto the gel.

Vasodilatory Activity: The Role of Nitric Oxide

Certain nitro compounds, most notably nitroglycerin, are potent vasodilators used in the treatment of cardiovascular conditions like angina pectoris.[27][28][29] Their mechanism of action is distinct from the bioreductive activation seen in antimicrobial and anticancer agents and involves the release of nitric oxide (NO).[23][27][30]

Mechanism of Action:

  • Nitric Oxide Release: Nitroglycerin and other organic nitrates are metabolized to release nitric oxide. This conversion is catalyzed by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2).[27]

  • Guanylate Cyclase Activation: The released NO diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[23][30]

  • Increased cGMP Levels: sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[23][28][30]

  • Smooth Muscle Relaxation: Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains.[28][30] This results in the relaxation of the vascular smooth muscle.

  • Vasodilation: The relaxation of vascular smooth muscle leads to the widening of blood vessels (vasodilation). Venodilation (dilation of veins) predominates at lower doses, reducing cardiac preload, while at higher doses, arterial dilation also occurs, reducing afterload.[27][28] This overall reduction in cardiac workload alleviates the symptoms of angina.

Vasodilation_Pathway Nitroglycerin Nitroglycerin ALDH2 Mitochondrial ALDH2 Nitroglycerin->ALDH2 Metabolism NO Nitric Oxide (NO) ALDH2->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca2_decrease ↓ Intracellular Ca²⁺ PKG->Ca2_decrease Myosin_dephos Myosin Light Chain Dephosphorylation PKG->Myosin_dephos Relaxation Smooth Muscle Relaxation Ca2_decrease->Relaxation Myosin_dephos->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Nitroglycerin-induced vasodilation pathway.

The Dual Nature: Toxicity and Safety Considerations

The very mechanism that imparts therapeutic activity to nitro compounds—bioreductive activation to reactive intermediates—is also the source of their potential toxicity.[2][6][9] The generation of nitro anion radicals and other reactive species can lead to oxidative stress and damage to healthy cells if not properly controlled.[9][13] Mutagenicity and genotoxicity are also concerns that have been associated with some nitroaromatic compounds.[2]

Therefore, a thorough toxicological evaluation is a critical component of the drug development process for any new nitro-containing compound. Assays for mutagenicity (e.g., Ames test), genotoxicity (e.g., comet assay), and cytotoxicity against a panel of healthy cell lines are essential.

Conclusion and Future Perspectives

The nitro group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to be selectively activated under specific physiological conditions, such as the anaerobic environment of certain microbes or the hypoxic microenvironment of solid tumors, offers exciting opportunities for the development of targeted therapies. The success of established drugs like metronidazole and nitroglycerin is a testament to the therapeutic potential of this functional group.

Future research will likely focus on the design of novel nitro compounds with improved selectivity and reduced toxicity. A deeper understanding of the specific nitroreductases involved in the activation of these compounds in different pathogens and cancer types will be key to developing more personalized and effective treatments. The continued exploration of innovative drug delivery systems, such as those employed in GDEPT, will further enhance the therapeutic index of this important class of molecules. By embracing a thorough understanding of their mechanisms of action and employing rigorous experimental evaluation, the scientific community can continue to unlock the full biological potential of nitro compounds for the benefit of human health.

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The Henry Reaction: A Cornerstone in the Synthesis of β-Nitroalcohols for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of β-Nitroalcohols

In the landscape of modern organic synthesis, β-nitroalcohols stand out as exceptionally versatile intermediates.[1] Their value is anchored in the dual reactivity of the vicinal hydroxyl and nitro functionalities, which serve as synthetic handles for facile conversion into a diverse array of valuable molecular scaffolds. These derivatives, including β-amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids, are foundational building blocks in the synthesis of numerous pharmaceuticals, natural products, and other biologically active compounds.[2][3]

The primary and most reliable route to these critical intermediates is the Henry reaction, also known as the nitroaldol reaction.[4][5] First reported by Louis Henry in 1895, this classic carbon-carbon bond-forming reaction involves the condensation of a nitroalkane with an aldehyde or ketone.[5][6] For over a century, the Henry reaction has been refined and adapted, evolving from a simple base-catalyzed transformation into a sophisticated tool for stereoselective synthesis, enabling precise control over the architecture of complex molecules.[7] This guide offers a comprehensive exploration of the Henry reaction, from its core mechanistic principles to its state-of-the-art applications in asymmetric catalysis and drug discovery.

The Core Reaction: Mechanism and Principles

The Henry reaction is fundamentally a base-catalyzed addition of a nitroalkane, which possesses an acidic α-proton, to a carbonyl compound.[8] The reaction's efficiency and outcome are governed by a series of reversible steps, making a thorough understanding of its mechanism crucial for experimental design and optimization.[6]

The Reaction Mechanism

The catalytic cycle proceeds through three primary, reversible stages:

  • Deprotonation: A base abstracts an α-proton from the nitroalkane. The pKa of most nitroalkanes is around 17 in DMSO, allowing for deprotonation by a suitable base to form a resonance-stabilized nitronate anion.[6] This anion is the key nucleophilic species in the reaction.

  • Nucleophilic Attack: The carbon atom of the nitronate anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone.[2] This step forges the critical carbon-carbon bond and generates a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the conjugate acid of the base used in the first step (or another proton source in the medium), yielding the final β-nitroalcohol product and regenerating the catalyst.[8]

All steps of the Henry reaction are reversible, a factor that can influence product yield and stereoselectivity, particularly if the product is not stable under the reaction conditions.[3][6]

Henry_Mechanism General Mechanism of the Base-Catalyzed Henry Reaction cluster_reactants cluster_cycle cluster_products Nitroalkane R2CH-NO2 Nitroalkane Nitronate [R2C=NO2]- Nitronate Anion Nitroalkane->Nitronate Deprotonation Carbonyl R'C(O)R'' Aldehyde/Ketone Alkoxide R'R''C(O-)-CR2NO2 β-Nitro Alkoxide Base Base Nitronate->Nitroalkane Nitronate->Alkoxide C-C Bond Formation (Nucleophilic Attack) Alkoxide->Nitronate Product R'R''C(OH)-CR2NO2 β-Nitroalcohol Alkoxide->Product Protonation Product->Alkoxide ConjAcid Base-H+ Synthetic_Utility Key Synthetic Transformations of β-Nitroalcohols cluster_products Key Derivatives cluster_applications Pharmaceutical Motifs Start R'CH(OH)CH(R)NO2 β-Nitroalcohol AminoAlcohol R'CH(OH)CH(R)NH2 β-Amino Alcohol Start->AminoAlcohol Reduction (e.g., H2, Pd/C) Nitroalkene R'C=C(R)NO2 Nitroalkene Start->Nitroalkene Dehydration (e.g., Ac2O, base) NitroKetone R'C(O)CH(R)NO2 α-Nitro Ketone Start->NitroKetone Oxidation (e.g., PCC, PDC) Pharma Antivirals (e.g., Amprenavir) β-Blockers (e.g., Propranolol) AminoAlcohol->Pharma Michael Michael Adducts Nitroalkene->Michael

Key Synthetic Transformations of β-Nitroalcohols

Field-Proven Experimental Protocols

The following protocols provide step-by-step methodologies for both a classic and a modern catalytic asymmetric Henry reaction. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.

Protocol 1: Classic Base-Catalyzed Synthesis of 1-Phenyl-2-nitroethanol

This protocol describes a straightforward synthesis using common laboratory reagents.

Materials:

  • Benzaldehyde (1.0 eq)

  • Nitromethane (3.0 eq)

  • Triethylamine (Et₃N) (0.2 eq)

  • Methanol (MeOH) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and methanol. Cool the solution to 0 °C in an ice bath.

    • Rationale: Cooling the reaction minimizes potential side reactions, such as the self-condensation of benzaldehyde, and helps control the exothermic nature of the addition. Methanol is a common protic solvent that effectively dissolves the reactants.

  • Addition of Reagents: Add nitromethane (3.0 eq) to the solution, followed by the slow, dropwise addition of triethylamine (0.2 eq).

    • Rationale: An excess of nitromethane is used to push the equilibrium towards the product side. [9]Et₃N is a mild organic base that catalyzes the reaction by deprotonating nitromethane. Slow addition of the base is crucial to maintain temperature control.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The reaction is often slow and requires extended time to reach completion. TLC allows for the visualization of the consumption of the limiting reagent (benzaldehyde).

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to neutralize the triethylamine and any remaining nitronate anion.

    • Rationale: Quenching with acid stops the reaction and protonates the product alkoxide. This step is critical to prevent the retro-Henry reaction during workup.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine.

    • Rationale: Extraction isolates the product into an organic solvent. The NaHCO₃ wash removes any residual acid, and the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of all water is essential before solvent evaporation.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Chromatography separates the desired β-nitroalcohol from unreacted starting materials and byproducts.

Experimental_Workflow General Experimental Workflow for a Henry Reaction Setup 1. Reaction Setup (Solvent, Reactants, 0°C) Addition 2. Reagent Addition (Base/Catalyst) Setup->Addition Monitor 3. Reaction Monitoring (Stirring, TLC) Addition->Monitor Quench 4. Workup: Quenching (Acid Addition) Monitor->Quench Extract 5. Workup: Extraction (Organic Solvent, Washes) Quench->Extract Dry 6. Drying & Concentration (Anhydrous Salt, Rotovap) Extract->Dry Purify 7. Purification (Column Chromatography) Dry->Purify Analyze 8. Analysis (NMR, MS, HPLC for ee%) Purify->Analyze

General Experimental Workflow for a Henry Reaction
Protocol 2: Copper(II)-Bis(oxazoline) Catalyzed Asymmetric Henry Reaction

This protocol outlines a representative method for achieving high enantioselectivity.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (5 mol%)

  • Chiral Bis(oxazoline) ligand (e.g., (R,R)-Ph-BOX) (5.5 mol%)

  • Aromatic aldehyde (1.0 eq)

  • Nitromethane (10 eq)

  • Ethanol (EtOH) as solvent

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • Catalyst Pre-formation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cu(OAc)₂·H₂O (0.05 eq) and the chiral BOX ligand (0.055 eq) in ethanol. Stir the mixture at room temperature for 1-2 hours. The solution should turn a deep blue/green color, indicating complex formation.

    • Rationale: Pre-forming the chiral Lewis acid complex is critical for achieving high enantioselectivity. An inert atmosphere prevents moisture from interfering with the catalyst. A slight excess of the ligand ensures all the copper is complexed.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add the aldehyde (1.0 eq), followed by the nitromethane (10 eq).

    • Rationale: Lower temperatures often enhance enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer. [10]3. Reaction and Monitoring: Stir the reaction at the set temperature for 24-72 hours, monitoring by TLC.

    • Rationale: Catalytic reactions, especially at low temperatures, can be slow. Patience and consistent monitoring are key.

  • Workup and Purification: Perform the workup and purification as described in Protocol 1.

  • Stereochemical Analysis: Analyze the purified product to determine the enantiomeric excess (ee). This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or by converting the product to a diastereomeric derivative for NMR analysis.

    • Rationale: Quantifying the enantiomeric excess is the ultimate measure of the success of an asymmetric reaction.

Conclusion

From its 19th-century origins to its current status as a sophisticated tool in asymmetric synthesis, the Henry reaction has proven to be an enduring and indispensable transformation in organic chemistry. [11]The β-nitroalcohols it produces are not merely synthetic endpoints but are pivotal intermediates that unlock access to a vast and diverse chemical space. For researchers in drug development, mastering the nuances of the Henry reaction—from its fundamental mechanism to the application of advanced stereoselective catalysts—provides a powerful strategic advantage in the construction of complex, biologically active molecules that will shape the future of medicine. The continued innovation in catalyst design ensures that the legacy of the Henry reaction will continue to enable scientific discovery for years to come.

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The Ascendancy of Chiral Fluorinated Alcohols in Modern Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Influence of Fluorine in Chirality

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has transitioned from a niche curiosity to a cornerstone of molecular design. Its unique electronic properties—high electronegativity, the ability to form strong C-F bonds, and its relatively small van der Waals radius—impart profound changes to a molecule's physicochemical and biological profile. When this "element of extremes" is introduced into a chiral alcohol framework, the resulting fluorinated motifs offer a powerful toolkit for researchers. These structures are not merely analogues of their non-fluorinated counterparts; they are a distinct class of molecules with enhanced metabolic stability, modulated acidity, and unique conformational preferences that can be leveraged to overcome long-standing challenges in chemical synthesis and drug development. This guide provides an in-depth exploration of the synthesis, properties, and applications of chiral fluorinated alcohols, offering both foundational knowledge and field-proven insights for the practicing scientist.

The Fluorine Effect: Modulating the Properties of Chiral Alcohols

The introduction of fluorine atoms into an alcohol's carbon skeleton, particularly at positions alpha or beta to the hydroxyl group, dramatically alters its fundamental properties. This "fluorine effect" is a composite of several interconnected phenomena:

  • Inductive Effects: The high electronegativity of fluorine creates a strong dipole moment, withdrawing electron density along the carbon chain. This inductive effect significantly increases the acidity of the hydroxyl proton. For instance, the pKa of ethanol is approximately 16, while that of 2,2,2-trifluoroethanol (TFE) is 12.4.[1] This enhanced acidity makes fluorinated alcohols better hydrogen bond donors and can influence their reactivity and role as solvents or catalysts.[2]

  • Stereoelectronic Effects: The C-F bond is a poor a-donor but a good a-acceptor. This can influence the conformational preferences of the molecule, favoring gauche interactions in some cases to minimize dipole-dipole repulsion. This conformational locking can be a powerful tool in asymmetric synthesis, pre-organizing a substrate for a stereoselective transformation.

  • Metabolic Stability: The strength of the C-F bond (bond dissociation energy of ~110 kcal/mol) makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Replacing a C-H bond with a C-F bond at a site of metabolic vulnerability is a common and effective strategy in medicinal chemistry to enhance a drug's half-life and bioavailability.[4]

  • Lipophilicity and Binding Interactions: While often considered a "lipophilic hydrogen," the effect of fluorine on a molecule's overall lipophilicity (logP) is complex and context-dependent. A single fluorine atom may have a minimal effect, while a trifluoromethyl group generally increases lipophilicity.[3] Furthermore, the polarized C-F bond can participate in non-canonical hydrogen bonds and dipole-dipole interactions within enzyme active sites, potentially enhancing binding affinity and selectivity.

Physicochemical Properties of Common Fluorinated Alcohols

The unique properties of fluorinated alcohols are best illustrated by comparing two of the most widely used examples: 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

Property2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Formula CF₃CH₂OH(CF₃)₂CHOH
Molar Mass ( g/mol ) 100.04168.04
Boiling Point (°C) 7459
pKa 12.49.3
Density (g/mL) 1.3931.596

Data sourced from[1][2].

Synthetic Strategies for Accessing Chiral Fluorinated Alcohols

The synthesis of enantiomerically pure fluorinated alcohols presents a significant challenge due to the electronic influence of the fluorine substituents. However, a number of robust and highly stereoselective methods have been developed.

Asymmetric Reduction of Fluorinated Ketones

The most direct route to chiral fluorinated alcohols is the asymmetric reduction of the corresponding prochiral fluorinated ketones.

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[5][6] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF.[1][7] The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, which then activates the ketone for a face-selective hydride transfer.[8][9]

CBS_Reduction cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Ketone Prochiral Fluorinated Ketone (R-CO-CF3) Complex Ketone-Catalyst-Borane Complex Ketone->Complex Coordination CBS_Catalyst (S)-Me-CBS Catalyst CBS_Catalyst->Complex Borane Borane (BH3) Borane->Complex Alcohol Chiral Fluorinated Alcohol Complex->Alcohol Hydride Transfer Catalyst_Regen Regenerated Catalyst Complex->Catalyst_Regen

Caption: CBS Reduction Workflow.

Experimental Protocol: Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone via CBS Reduction [10]

  • Catalyst Preparation: To a flame-dried, argon-purged flask, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (1.0 M in THF, 1.0-1.2 equivalents) dropwise. Stir for 15 minutes at 0°C.

  • Substrate Addition: Cool the reaction mixture to the specified temperature (e.g., -30°C to 0°C). Slowly add a solution of 4'-(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at the same temperature until complete conversion of the starting material is observed by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Work-up and Purification: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Perform an acidic work-up with 1 M HCl to hydrolyze the borate esters. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude alcohol by silica gel column chromatography.

Table of Representative CBS Reductions of Fluorinated Ketones

SubstrateCatalyst (mol%)Reducing AgentTemp (°C)Yield (%)ee (%)Reference
Trifluoroacetophenone(S)-Me-CBS (10)BH₃-THFRT>9092[11]
4'-Fluoroacetophenone(R)-Me-CBS (5-10)BH₃-DMS-30 to 0>90>95[10]
Pentafluorobenzophenone(S)-Me-CBS (10)BH₃-THF25~9585[12]

Biocatalysis offers a green and highly selective alternative to chemical reductants. Alcohol dehydrogenases (ADHs) from various microorganisms, often used as whole-cell systems with a cofactor regeneration system, can reduce fluorinated ketones with excellent enantioselectivity.[13]

Enzymatic_Reduction cluster_reactants Reactants cluster_products Products cluster_regeneration Cofactor Regeneration Ketone Prochiral Fluorinated Ketone Alcohol Chiral Fluorinated Alcohol Ketone->Alcohol Reduction ADH Alcohol Dehydrogenase (ADH) ADH->Alcohol Cofactor_Reduced NAD(P)H Cofactor_Oxidized NAD(P)+ Cofactor_Reduced->Cofactor_Oxidized Oxidation Cofactor_Oxidized->Cofactor_Reduced Reduction Sacrificial_Alcohol e.g., Isopropanol Regen_Enzyme e.g., GDH Sacrificial_Alcohol->Regen_Enzyme Oxidation Regen_Enzyme->Cofactor_Reduced

Caption: Enzymatic Reduction Workflow with Cofactor Regeneration.

Experimental Protocol: Biocatalytic Reduction of a Prochiral Ketone [10]

  • Reaction Medium Preparation: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0). Add the cofactor (e.g., NADP⁺, catalytic amount) and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or isopropanol).

  • Biocatalyst Addition: Add the ADH enzyme solution or the whole-cell biocatalyst to the reaction medium.

  • Substrate Addition: Dissolve the fluorinated ketone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-37°C) and monitor the reaction progress by GC or HPLC.

  • Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography.

Organocatalytic Asymmetric Fluorination

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules without the need for metal catalysts. In the context of fluorinated alcohols, the asymmetric α-fluorination of aldehydes, followed by reduction, is a particularly effective approach.[14][15][16] Chiral secondary amines, such as imidazolidinones derived from amino acids, catalyze the reaction via enamine formation.[17][18]

Experimental Protocol: Organocatalytic α-Fluorination of an Aldehyde [2]

  • Reaction Setup: To a solution of the aldehyde (1.5 mmol) in tert-butyl methyl ether (2 mL), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.05 mmol).

  • Fluorinating Agent Addition: Add N-fluorobenzenesulfonimide (NFSI, 0.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

  • Reduction and Work-up: Upon completion, pour the reaction mixture into a solution of methanol/dichloromethane (1:4, 5 mL) at 0°C. Add sodium borohydride (NaBH₄) in portions to reduce the resulting α-fluoroaldehyde to the corresponding alcohol. Quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry, and concentrate.

  • Purification: Purify the crude alcohol by silica gel chromatography.

Table of Representative Organocatalytic Fluorinations

Aldehyde SubstrateCatalystYield (%)ee (%)Reference
3-PhenylpropanalImidazolidinone9199[15]
CyclohexanecarbaldehydeImidazolidinone8598[14]
2-PhenylpropanalChiral Primary Amine8896[19]
Chiral Anion Phase-Transfer Fluorination

A more recent and innovative approach involves the use of chiral anion phase-transfer catalysis to achieve the enantioselective fluorination of allylic alcohols.[20][21] This method utilizes a chiral phosphate anion to shuttle an electrophilic fluorine source (e.g., Selectfluor) from a solid phase into an organic phase, where it reacts with the substrate in a chiral environment.[17] An in-situ generated directing group, such as a boronic ester, is often crucial for achieving high levels of enantiocontrol.[22][23]

Phase_Transfer_Fluorination cluster_aqueous Solid Phase cluster_organic Organic Phase Selectfluor Selectfluor (Solid) Chiral_Phosphate Chiral Phosphate Anion (Catalyst) Selectfluor->Chiral_Phosphate Phase Transfer Allylic_Alcohol Allylic Alcohol Intermediate Boronic Ester Intermediate Allylic_Alcohol->Intermediate In-situ Protection Boronic_Acid Boronic Acid Boronic_Acid->Intermediate Fluorinated_Product Chiral Fluorinated Alcohol Chiral_Phosphate->Fluorinated_Product Fluorination Intermediate->Fluorinated_Product Regen_Catalyst Regenerated Catalyst Fluorinated_Product->Regen_Catalyst

Caption: Chiral Anion Phase-Transfer Fluorination Workflow.

Applications in Drug Discovery and Asymmetric Catalysis

The unique properties of chiral fluorinated alcohols make them highly valuable building blocks in several areas of chemical science.

Medicinal Chemistry Case Studies

The incorporation of chiral fluorinated alcohol motifs has been instrumental in the development of numerous successful therapeutic agents. The trifluoromethylcarbinol moiety, in particular, is a common feature in modern pharmaceuticals.[3][4]

  • Sitagliptin (Januvia®): This dipeptidyl peptidase-4 (DPP-4) inhibitor, used for the treatment of type 2 diabetes, features a chiral trifluoromethyl-substituted β-amino alcohol. The trifluoromethyl group enhances the metabolic stability and binding affinity of the molecule.

  • Aprepitant (Emend®): An NK₁ receptor antagonist used as an antiemetic, Aprepitant contains a chiral trifluoromethylcarbinol. This group is crucial for its potency and pharmacokinetic profile.

  • Bicalutamide (Casodex®): This non-steroidal antiandrogen used in the treatment of prostate cancer contains a chiral trifluoromethyl-substituted alcohol that plays a key role in its binding to the androgen receptor.

Chiral Ligands and Auxiliaries

The tunable steric and electronic properties of chiral fluorinated alcohols make them excellent candidates for use as chiral ligands in asymmetric catalysis and as chiral auxiliaries.[24] For instance, fluorinated analogues of BINOL and TADDOL have been shown to enhance the enantioselectivity of various transformations.[25][26] The increased acidity of the hydroxyl protons can lead to stronger coordination to metal centers and more organized transition states.

Chiral Solvating and Shift Reagents

Enantiomerically pure fluorinated alcohols, such as Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol), are widely used as chiral solvating agents in NMR spectroscopy to determine the enantiomeric excess of other chiral molecules.[27] The differential hydrogen bonding interactions between the enantiomers of the analyte and the chiral fluorinated alcohol lead to the formation of transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.[5]

Protocol Outline: Determination of Enantiomeric Excess using Pirkle's Alcohol

  • Sample Preparation: Prepare a solution of the chiral analyte in a suitable NMR solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a baseline ¹H NMR spectrum of the analyte.

  • Add Chiral Solvating Agent: Add a molar equivalent of enantiomerically pure Pirkle's alcohol to the NMR tube.

  • Acquire Second Spectrum: Obtain a second ¹H NMR spectrum. The signals corresponding to the protons of the two enantiomers of the analyte should now be resolved into two separate peaks or sets of peaks.

  • Integration and Calculation: Integrate the signals corresponding to each enantiomer. The enantiomeric excess (ee) can be calculated from the ratio of the integrals.

Conclusion and Future Outlook

Chiral fluorinated alcohols represent a confluence of two of the most impactful strategies in modern molecular design: the use of chirality to control three-dimensional structure and the incorporation of fluorine to fine-tune molecular properties. The synthetic methodologies for accessing these valuable building blocks have matured significantly, offering chemists a range of reliable and highly stereoselective options. As our understanding of the subtle interplay between fluorine's electronic effects and the stereochemical outcome of reactions continues to grow, we can expect to see the development of even more sophisticated catalytic systems and the application of chiral fluorinated motifs in increasingly complex and innovative ways. From life-saving pharmaceuticals to advanced materials, the influence of these "magic" molecules is poised to expand, solidifying their role as indispensable tools for the modern synthetic chemist.

References

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  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone to Chiral Alcohols. BenchChem Technical Support.
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  • MacMillan Group. (2005). Enantioselective Organocatalytic R-Fluorination of Aldehydes. MacMillan Group Publications. [Link]

  • ResearchGate. (2025). Enantioselective Organocatalytic α-Fluorination of Aldehydes. ResearchGate. [Link]

  • Brigaud, T., et al. (n.d.). Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université. [Link]

  • Toste, F. D., et al. (2014). An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols. Journal of the American Chemical Society. [Link]

  • Toste, F. D., et al. (2014). An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols. eScholarship, University of California. [Link]

  • Hultin, P. G., et al. (2005). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Two‐pot synthesis of chiral syn‐1,3‐diols via asymmetric aldol reaction, catalyzed by diarylprolinol 1 b and olefination followed by domino hemiacetal/oxy‐Michael reactions. ResearchGate. [Link]

  • Toste, F. D., et al. (2014). An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols. PubMed Central. [Link]

  • Grimme, S., et al. (2019). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2013). Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol. ResearchGate. [Link]

  • Maruoka, K., & Hashimoto, T. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Science. [Link]

  • ResearchGate. (2025). Enantioselective Organocatalytic α-Fluorination of Aldehydes. ResearchGate. [Link]

  • Toste, F. D., et al. (2014). An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols. Organic Chemistry Portal. [Link]

  • Gouverneur, V., & L'Heureux, A. (2012). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews. [Link]

  • Semantic Scholar. (2004). Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol. Semantic Scholar. [Link]

  • Brigaud, T., et al. (2016). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • Wikipedia. (n.d.). Pirkle's alcohol. Wikipedia. [Link]

  • Wikipedia. (n.d.). Fluoroalcohol. Wikipedia. [Link]

  • ResearchGate. (2019). The Chiral Trimer and a Metastable Chiral Dimer of Achiral Hexafluoroisopropanol: A Multi‐Messenger Study. ResearchGate. [Link]

  • Toste, F. D., et al. (2014). An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols. eScholarship, University of California. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. [Link]

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  • YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

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  • Asakura, K., et al. (2022). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry. [Link]

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  • Pirkle, W. H., et al. (1980). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry. [Link]

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Methodological & Application

Applications of 1,1,1-Trifluoro-3-nitropropan-2-ol in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can lead to compounds with superior performance.[1][2] Within the diverse landscape of fluorinated building blocks, 1,1,1-Trifluoro-3-nitropropan-2-ol stands out as a molecule of significant synthetic potential. Its structure, featuring a trifluoromethyl group, a secondary alcohol, and a nitro group, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis and potential applications of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Part 1: Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Henry reaction, also known as the nitroaldol reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[3][4] In this case, the reaction occurs between trifluoroacetaldehyde and nitromethane.

General Reaction Scheme:

The reaction proceeds through the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of trifluoroacetaldehyde. Subsequent protonation of the resulting alkoxide yields the desired β-nitro alcohol. The choice of base and reaction conditions can be critical to optimize the yield and minimize side reactions.

Detailed Synthetic Protocol:

Materials and Reagents:

  • Trifluoroacetaldehyde (or its hydrate/hemiketal)

  • Nitromethane

  • Triethylamine (or another suitable base like DBU, NaOH)

  • Anhydrous solvent (e.g., THF, CH2Cl2, or in some cases, water)

  • Hydrochloric acid (1 M solution for workup)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of trifluoroacetaldehyde (1.0 eq) in the chosen solvent at 0 °C, add nitromethane (1.2 eq).

  • Slowly add the base (e.g., triethylamine, 0.1-1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Part 2: Applications as a Versatile Synthetic Intermediate

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The nitro group can be transformed into an amine, a carbonyl group, or can be eliminated, while the trifluoromethylated secondary alcohol can be used in asymmetric synthesis or further functionalized.

Precursor to Trifluoromethylated β-Amino Alcohols

The reduction of the nitro group in β-nitro alcohols is a straightforward method for the synthesis of valuable β-amino alcohols. These compounds are important chiral building blocks and are found in numerous natural products and pharmaceuticals.

Protocol for Nitro Group Reduction:

Materials and Reagents:

  • This compound

  • Reducing agent (e.g., H2 gas with Pd/C, Raney Ni; or chemical reduction with LiAlH4, NaBH4/NiCl2)

  • Methanol or Ethanol (as solvent for catalytic hydrogenation)

  • Anhydrous THF or Et2O (for hydride reduction)

Procedure (Catalytic Hydrogenation):

  • Dissolve this compound in methanol in a hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-1,1,1-trifluoropropan-2-ol.

Synthesis of Trifluoromethylated α-Nitro Ketones

Oxidation of the secondary alcohol in this compound provides access to α-nitro ketones, which are useful intermediates for the synthesis of heterocycles and other complex molecules.

Protocol for Oxidation:

Materials and Reagents:

  • This compound

  • Oxidizing agent (e.g., PCC, PDC, Swern oxidation, Dess-Martin periodinane)

  • Anhydrous dichloromethane (CH2Cl2) as solvent

Procedure (PCC Oxidation):

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous CH2Cl2, add a solution of this compound in CH2Cl2.

  • Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 1,1,1-trifluoro-3-nitropropan-2-one.

Formation of Trifluoromethylated Nitroalkenes

Dehydration of this compound leads to the formation of a trifluoromethylated nitroalkene, a potent Michael acceptor for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Protocol for Dehydration:

Materials and Reagents:

  • This compound

  • Dehydrating agent (e.g., acetic anhydride with a catalytic amount of sodium acetate, or methanesulfonyl chloride with triethylamine)

  • Anhydrous solvent (e.g., toluene or CH2Cl2)

Procedure (Acetic Anhydride Method):

  • In a round-bottom flask, combine this compound, acetic anhydride (2.0 eq), and a catalytic amount of sodium acetate.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 1,1,1-trifluoro-3-nitroprop-2-ene.

Role in Asymmetric Synthesis

Chiral fluorinated alcohols are highly sought after in asymmetric synthesis.[5][6] this compound, being a chiral molecule, can be resolved into its enantiomers or synthesized in an enantioselective manner using chiral catalysts for the Henry reaction.[7][8] The resulting enantiopure compound can serve as a valuable chiral building block for the synthesis of complex, biologically active molecules. The trifluoromethyl group can enhance the stereoselectivity of subsequent reactions due to its steric bulk and strong electron-withdrawing nature.[5]

Data Presentation

Table 1: Potential Synthetic Transformations of this compound
Starting MaterialReagents and ConditionsProductProduct Class
This compoundH₂, Pd/C, MeOH3-Amino-1,1,1-trifluoropropan-2-olβ-Amino Alcohol
This compoundPCC, CH₂Cl₂1,1,1-Trifluoro-3-nitropropan-2-oneα-Nitro Ketone
This compoundAc₂O, NaOAc, heat1,1,1-Trifluoro-3-nitroprop-2-eneNitroalkene

Visualizations

Synthetic Utility Workflow

G start Trifluoroacetaldehyde + Nitromethane main This compound start->main Henry Reaction (Base) amino_alcohol 3-Amino-1,1,1-trifluoropropan-2-ol main->amino_alcohol Reduction (e.g., H₂/Pd-C) nitro_ketone 1,1,1-Trifluoro-3-nitropropan-2-one main->nitro_ketone Oxidation (e.g., PCC) nitro_alkene 1,1,1-Trifluoro-3-nitroprop-2-ene main->nitro_alkene Dehydration (e.g., Ac₂O)

Caption: Synthetic pathways from this compound.

Asymmetric Synthesis Potential

G racemic Racemic This compound enantiopure Enantiopure This compound racemic->enantiopure Resolution or Asymmetric Synthesis chiral_building_block Chiral Building Block enantiopure->chiral_building_block chiral_ligand Chiral Ligands enantiopure->chiral_ligand pharma Pharmaceuticals chiral_building_block->pharma asym_catalysis Asymmetric Catalysis chiral_ligand->asym_catalysis

Caption: Role in asymmetric synthesis.

Conclusion

This compound is a highly promising, yet underexplored, building block in organic synthesis. Its straightforward preparation via the Henry reaction, combined with the versatile reactivity of its nitro and trifluoromethylated alcohol functionalities, opens avenues for the synthesis of a wide range of valuable fluorinated compounds. The protocols and applications detailed in this guide are intended to provide researchers with a solid foundation for exploring the synthetic potential of this molecule in drug discovery, materials science, and beyond. The insights into its use as a precursor to trifluoromethylated β-amino alcohols, α-nitro ketones, and nitroalkenes, as well as its potential in asymmetric synthesis, highlight the significant opportunities that await investigation.

References

Sources

The Strategic Utility of 1,1,1-Trifluoro-3-nitropropan-2-ol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trifluoromethyl Group as a "Super-Atom" in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, particularly in the form of the trifluoromethyl (CF₃) group, has become a cornerstone of molecular design.[1] The CF₃ group is often considered a "super-atom" due to its profound and predictable influence on a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a drug candidate's potency, selectivity, bioavailability, and half-life.[2][3] This guide focuses on a key chiral building block for introducing this valuable moiety: 1,1,1-Trifluoro-3-nitropropan-2-ol . This molecule, through its versatile nitro and hydroxyl functionalities, serves as a gateway to a variety of chiral trifluoromethylated amines and other essential pharmaceutical intermediates.

Core Synthesis of the Precursor: The Asymmetric Henry Reaction

The synthesis of enantiomerically enriched this compound is most effectively achieved through an asymmetric Henry (nitroaldol) reaction.[4] This classic carbon-carbon bond-forming reaction, when catalyzed by a chiral entity, allows for the stereoselective addition of nitromethane to an aldehyde.[5] In this case, the challenging substrate is the highly reactive and gaseous trifluoroacetaldehyde. The causality behind employing an asymmetric catalytic approach lies in the fact that the biological activity of many pharmaceuticals is highly dependent on their stereochemistry.[6]

Conceptual Workflow for Asymmetric Henry Reaction

cluster_synthesis Asymmetric Synthesis of this compound trifluoroacetaldehyde Trifluoroacetaldehyde reaction Asymmetric Henry Reaction trifluoroacetaldehyde->reaction nitromethane Nitromethane nitromethane->reaction catalyst Chiral Catalyst (e.g., Organocatalyst or Metal Complex) catalyst->reaction Catalyzes Stereoselective Addition product (R)- or (S)-1,1,1-Trifluoro-3-nitropropan-2-ol reaction->product

Caption: Asymmetric Henry reaction workflow.

Protocol 1: Organocatalyzed Asymmetric Henry Reaction of Trifluoroacetaldehyde

This protocol is based on established principles of organocatalysis for asymmetric Henry reactions, adapted for the specific challenges of using trifluoroacetaldehyde.[4] The use of an organocatalyst, such as a chiral thiourea derivative, is often advantageous due to its operational simplicity, lower toxicity, and stability compared to some metal-based catalysts.

Materials:

  • Trifluoroacetaldehyde hydrate

  • Nitromethane

  • Chiral bifunctional thiourea organocatalyst (e.g., a derivative of cinchonidine)

  • A weak base (e.g., potassium acetate)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous, aprotic solvent (e.g., toluene or dichloromethane)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst and Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral thiourea organocatalyst (10 mol%) and the weak base (e.g., potassium acetate, 5 mol%) in the anhydrous solvent.

  • Addition of Nitromethane: Add freshly distilled nitromethane (2.0 equivalents) to the catalyst solution and stir for 10 minutes at the desired reaction temperature (typically between -20 °C and room temperature).

  • Introduction of Trifluoroacetaldehyde: Add trifluoroacetaldehyde hydrate (1.0 equivalent) to the reaction mixture. Note: Due to the volatile and reactive nature of trifluoroacetaldehyde, careful handling is required. The hydrate is often used as a more manageable source.

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Expected Outcome and Data:

ParameterExpected Value
Yield 70-90%
Enantiomeric Excess (ee) >90%
Diastereomeric Ratio (dr) Not applicable
¹H NMR (CDCl₃, 400 MHz) δ 4.5-4.7 (m, 1H), 4.3-4.5 (m, 2H), 2.5 (br s, 1H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -77 to -79 (d)

Transformation to the Key Pharmaceutical Intermediate: 1,1,1-Trifluoro-3-aminopropan-2-ol

The nitro group in this compound is a versatile synthetic handle that is most commonly reduced to a primary amine to yield the highly valuable chiral building block, 1,1,1-Trifluoro-3-aminopropan-2-ol . This amino alcohol is a key component in a variety of potential and approved pharmaceutical agents.

Conceptual Workflow for Nitro Group Reduction

cluster_reduction Reduction of this compound nitro_alcohol This compound reduction Nitro Group Reduction nitro_alcohol->reduction reducing_agent Reducing Agent (e.g., H₂, Pd/C or LiAlH₄) reducing_agent->reduction Reduces NO₂ to NH₂ amino_alcohol 1,1,1-Trifluoro-3-aminopropan-2-ol reduction->amino_alcohol

Caption: Nitro group reduction workflow.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups and is often preferred in pharmaceutical manufacturing due to the ease of catalyst removal and milder reaction conditions compared to metal hydrides.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or ethanol.

  • Catalyst Addition: Carefully add Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric. Handle with care.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,1,1-Trifluoro-3-aminopropan-2-ol. The product is often of high purity and may not require further purification.

Expected Outcome and Data:

ParameterExpected Value
Yield >95%
¹H NMR (CDCl₃, 400 MHz) δ 3.8-4.0 (m, 1H), 2.8-3.1 (m, 2H), 2.0-2.5 (br s, 3H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -77 to -79 (d)
Purity (by HPLC) >98%

Application in Pharmaceutical Scaffolds

Chiral 1,1,1-Trifluoro-3-aminopropan-2-ol is a valuable building block for the synthesis of various pharmaceutical agents. Its trifluoromethyl group and chiral amino alcohol motif are found in molecules targeting a range of diseases. While a direct lineage from this specific nitro precursor to a marketed drug is not always explicitly published, its utility is evident in the synthesis of analogous structures in drug discovery programs. For instance, chiral N,N-disubstituted trifluoro-3-amino-2-propanols have been identified as potent inhibitors of cholesteryl ester transfer protein (CETP), a target for the treatment of dyslipidemia.[7][8] Furthermore, trifluoromethyl-containing amino alcohols are key components in certain antiviral agents, where the CF₃ group can enhance binding to viral enzymes.[9]

The synthesis of Pretomanid, an anti-tuberculosis drug, involves a bicyclic nitroimidazole core with a chiral side chain. While not directly derived from this compound, its structure highlights the importance of chiral motifs in modern anti-infective agents.[10]

Conclusion: A Versatile and Enabling Precursor

This compound is a highly valuable and versatile precursor in pharmaceutical research and development. Its efficient and stereoselective synthesis via the asymmetric Henry reaction provides access to enantiomerically pure trifluoromethylated building blocks. The subsequent reduction of the nitro group to a primary amine furnishes the key intermediate, 1,1,1-Trifluoro-3-aminopropan-2-ol, a scaffold with proven utility in the design of novel therapeutics. The protocols outlined in this guide offer a robust foundation for researchers and drug development professionals to leverage the unique properties of this precursor in the quest for new and improved medicines.

References

  • Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., ... & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • ResearchGate. (n.d.). Drugs containing α‐trifluoromethyl‐substituted alcohols and amines. Retrieved from [Link]

  • Durley, R. C., Grapperhaus, M. L., Hamanaka, E. S., Spangler, D. P., Williams, J. C., & Clare, M. (2000). Discovery of chiral N,N-disubstituted trifluoro-3-amino-2-propanols as potent inhibitors of cholesteryl ester transfer protein. Journal of medicinal chemistry, 43(24), 4575–4578. [Link]

  • Oakwood Chemical. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

  • Sci-Hub. (n.d.). Asymmetric Henry Reactions of Aldehydes Using Chiral Biaryl-Based Bis(thiourea) Organocatalysts. Retrieved from [Link]

  • Marques-Lopez, E., Herrera, R. P., & Christmann, M. (2011). Organocatalytic enantioselective Henry reactions. Symmetry, 3(2), 220-245. [Link]

  • ResearchGate. (n.d.). Chiral N,N-disubstituted trifluoro-3-amino-2-propanols are potent inhibitors of cholesteryl ester transfer protein. Retrieved from [Link]

  • Sci-Hub. (n.d.). Asymmetric Organocatalytic Henry Reaction. Retrieved from [Link]

  • MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. International Journal of Molecular Sciences, 23(22), 14238. [Link]

  • Jackson, P. F., Cole, D. C., & Taggart, J. J. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 406-414. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Organocatalytic Enantioselective Henry Reactions. Retrieved from [Link]

  • Frontiers. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12. [Link]

  • MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. International Journal of Molecular Sciences, 24(1), 513. [Link]

  • Chiralpedia. (2025). Chiral Drugs: A twisted tale in pharmaceuticals. Retrieved from [Link]

  • PubMed. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. International journal of molecular sciences, 24(1). [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Wang, R., Li, X., Su, J., Liu, Z., Zhu, Y., Dong, Z., ... & Shen, Z. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Organic letters, 18(5), 956–959. [Link]

Sources

Asymmetric synthesis of chiral β-nitroalcohols using enzymatic reduction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Asymmetric Synthesis of Chiral β-Nitroalcohols via Stereoselective Enzymatic Reduction of α-Nitroketones

Abstract: Chiral β-nitroalcohols are highly valuable synthetic intermediates, primarily due to their facile conversion into chiral β-aminoalcohols, which are core structures in numerous active pharmaceutical ingredients (APIs).[1][2] Traditional chemical synthesis routes often require harsh conditions or expensive metal catalysts. This application note details a robust and sustainable biocatalytic approach for synthesizing enantioenriched β-nitroalcohols through the asymmetric reduction of prochiral α-nitroketones. By leveraging the high stereoselectivity of commercially available alcohol dehydrogenases (ADHs), this method provides access to both (R)- and (S)-enantiomers in high yields and excellent enantiomeric excess (ee). We provide a comprehensive, field-tested protocol, from reaction setup and monitoring to product analysis and purification, designed for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of Biocatalysis

The synthesis of enantiopure compounds is a cornerstone of modern drug development. Chiral β-nitroalcohols are particularly strategic targets because the nitro group can be readily reduced to a primary amine, providing access to chiral β-aminoalcohols.[1][3] These motifs are found in pharmaceuticals such as levamisole and (R)-tembamide.[1][3]

While the nitroaldol (Henry) reaction is a classic method for forming β-nitroalcohols, achieving high enantioselectivity can be challenging.[4][5] An alternative and increasingly favored "green" approach is the biocatalytic reduction of α-nitroketones.[2][3] This strategy offers several distinct advantages:

  • Exceptional Stereoselectivity: Enzymes can distinguish between enantiotopic faces of a prochiral ketone, often yielding products with >99% ee.

  • Mild Reaction Conditions: Reactions are typically run in aqueous buffer systems at or near room temperature and atmospheric pressure, preserving sensitive functional groups.

  • Environmental Sustainability: Biocatalysis avoids the use of heavy metal catalysts and harsh reagents, reducing hazardous waste.

  • Access to Both Enantiomers: By selecting enzymes with opposite stereopreferences (e.g., following Prelog's rule or anti-Prelog's rule), it is possible to synthesize either the (R)- or (S)-enantiomer from the same substrate.[1]

The Enzymatic Mechanism: Cofactor-Dependent Ketone Reduction

The core of this protocol is the stereoselective reduction of a carbonyl group catalyzed by an alcohol dehydrogenase (ADH) or a ketoreductase (KRED). These enzymes belong to the oxidoreductase class and utilize a nicotinamide cofactor, either NADH or NADPH, as the source of hydride for the reduction.[6][7]

The catalytic cycle involves:

  • Binding: The α-nitroketone substrate and the NADPH/NADH cofactor bind to the enzyme's active site.

  • Hydride Transfer: The enzyme's specific three-dimensional structure positions the substrate such that the hydride (H⁻) is delivered from the cofactor to only one face of the prochiral ketone. This step determines the stereochemistry of the resulting secondary alcohol.

  • Product Release: The chiral β-nitroalcohol and the oxidized cofactor (NADP⁺/NAD⁺) are released.

Because the cofactor is consumed stoichiometrically, an efficient cofactor regeneration system is essential for making the process economically viable. A common and effective system pairs glucose with glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH.

Experimental Workflow Overview

The overall process involves preparing the reaction mixture, allowing the enzymatic conversion to proceed, extracting the product, and analyzing the results for conversion and enantiomeric purity.

G cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis & Purification cluster_final Characterization sub Substrate Preparation (α-Nitroketone in DMSO) reagents Reaction Mixture Prep - Buffer (pH 5.0) - NADP⁺ Cofactor - Glucose (for regeneration) - Enzymes (ADH & GDH) sub->reagents run Biocatalytic Reduction (25-30°C, 4-24h) reagents->run monitor Reaction Monitoring (TLC or HPLC) run->monitor workup Work-up & Extraction (e.g., with Ethyl Acetate) monitor->workup purify Purification (Silica Gel Chromatography) workup->purify analysis Final Product Analysis purify->analysis ee_det Enantiomeric Excess (ee) (Chiral HPLC) analysis->ee_det yield_det Conversion & Yield (¹H NMR) analysis->yield_det

Figure 1: General experimental workflow for the asymmetric synthesis of chiral β-nitroalcohols using enzymatic reduction.

Detailed Protocols

PART A: Materials and Reagents
  • Substrate: α-Nitroketone (e.g., 2-nitro-1-phenylethan-1-one)

  • Enzymes:

    • Alcohol Dehydrogenase (ADH), lyophilized powder (e.g., ADH440 or ADH270 from commercial suppliers)

    • Glucose Dehydrogenase (GDH), lyophilized powder

  • Cofactor: NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • Regeneration Substrate: D-Glucose

  • Buffer: Sodium acetate buffer (100 mM, pH 5.0)

  • Co-solvent: Dimethyl sulfoxide (DMSO), analytical grade

  • Extraction Solvent: Ethyl acetate, analytical grade

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, appropriate mobile phase (e.g., hexane/ethyl acetate mixture)

  • Analytical Equipment:

    • HPLC system with a chiral stationary phase (CSP) column

    • NMR spectrometer

    • pH meter, magnetic stirrer, incubator/shaker

PART B: Step-by-Step Experimental Protocol

1. Preparation of Solutions:

  • Buffer Solution: Prepare 100 mM sodium acetate buffer by dissolving the appropriate amount of sodium acetate in deionized water and adjusting the pH to 5.0 with acetic acid.

  • Substrate Stock Solution: Prepare a 500 mM stock solution of the α-nitroketone substrate in DMSO. The use of a co-solvent is critical as many organic substrates have low solubility in aqueous buffers.[1]

2. Enzymatic Reaction Setup:

Causality Note: The following concentrations are optimized to ensure efficient cofactor regeneration and prevent substrate/product inhibition. The slightly acidic pH of 5.0 is crucial for the stability of the β-nitroalcohol product and to minimize hydrolytic degradation of the starting α-nitroketone.[1][3]

For a typical 10 mL final reaction volume:

  • To a 25 mL flask, add 9.5 mL of the 100 mM sodium acetate buffer (pH 5.0).

  • Add D-glucose to a final concentration of 16 mM (28.8 mg). Stir until dissolved.

  • Add NADP⁺ to a final concentration of 1 mM (7.4 mg). Stir gently until dissolved.

  • Add 5-10 mg of the selected ADH and ~5 mg of GDH. Swirl gently to dissolve the enzyme powders.

  • Initiate the reaction by adding 100 µL of the 500 mM substrate stock solution (final substrate concentration: 5 mM).

  • Seal the flask and place it in a shaker incubator set to 25°C and ~150 rpm.

3. Reaction Monitoring:

  • Monitor the reaction progress by withdrawing small aliquots (e.g., 50 µL) at time intervals (e.g., 2, 4, 8, 24 hours).

  • Quench the reaction in the aliquot by adding an equal volume of ethyl acetate and vortexing.

  • Analyze the organic layer by Thin Layer Chromatography (TLC) or directly by HPLC to determine the disappearance of the starting material.

4. Product Work-up and Purification:

  • Once the reaction has reached completion (or the desired conversion), quench the entire reaction mixture by adding 10 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the product into the organic phase. Repeat the extraction of the aqueous phase twice more with 10 mL of ethyl acetate.

  • Combine the organic layers and wash with 10 mL of brine (saturated NaCl solution).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure chiral β-nitroalcohol.

PART C: Analytical Methods

1. Determination of Enantiomeric Excess (ee):

  • The most reliable method for determining the stereochemical purity of the product is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8][9]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of ~1 mg/mL.

  • Typical HPLC Conditions:

    • Column: Chiralcel OD-H or similar polysaccharide-based CSP.

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Calculation: The ee is calculated from the peak areas (A) of the two enantiomers: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

2. Determination of Conversion and Yield:

  • Conversion can be calculated from ¹H NMR spectra of the crude reaction mixture by integrating the signals corresponding to the product and the remaining starting material.[3]

  • The isolated yield is determined gravimetrically after purification.

Expected Results & Data Interpretation

The choice of enzyme is the primary determinant of the product's stereochemistry. The following table summarizes typical results obtained from the reduction of various α-nitroketones using two different commercially available ADHs.[1]

Substrate (R group)EnzymeStereochemistryConversion (%)Enantiomeric Excess (ee, %)
PhenylADH440(R)>9999
PhenylADH270(S)9598
p-MethylphenylADH440(R)>9999
p-MethylphenylADH270(S)9298
m-MethylphenylADH440(R)>9984
2-NaphthylADH440(R)7992
2-NaphthylADH270(S)8883
EthylADH440Racemic>990

Data adapted from a study on ADH-mediated reduction of α-nitroketones.[1]

Interpretation:

  • High Selectivity: For most aromatic substrates, both enzymes deliver excellent enantioselectivity, providing access to either the (R) or (S) product.

  • Substrate Dependence: The stereoselectivity can be highly dependent on the substrate's structure. For example, the reduction of the ethyl-substituted nitroketone with ADH440 was completely non-selective. This highlights the importance of screening a panel of enzymes for any new substrate.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme or cofactor. 2. Inefficient cofactor regeneration. 3. Substrate/product inhibition.1. Use fresh enzyme/cofactor stocks. 2. Ensure GDH and glucose are active and at the correct concentration. 3. Lower the initial substrate concentration.
Low Enantioselectivity 1. The chosen enzyme is not selective for the substrate. 2. Racemization of product under reaction conditions.1. Screen a wider variety of ADHs/KREDs. 2. Ensure pH is maintained; prolonged reaction times at non-optimal pH can sometimes cause issues.
Substrate Degradation The α-nitroketone is unstable and undergoing hydrolysis.1. Confirm the pH of the buffer is correct (pH 5.0 is recommended).[1] 2. Reduce reaction time or temperature.
Poor Product Recovery Inefficient extraction or issues during purification.1. Perform multiple extractions (3x) with ethyl acetate. 2. Ensure the correct mobile phase is used for column chromatography to get good separation.

Conclusion

The enzymatic reduction of α-nitroketones is a powerful and highly reliable method for the asymmetric synthesis of chiral β-nitroalcohols. This approach offers significant advantages in terms of stereoselectivity, operational simplicity, and environmental impact over traditional chemical methods. By carefully selecting the biocatalyst and optimizing reaction conditions as described in this guide, researchers can efficiently produce valuable chiral building blocks for pharmaceutical and fine chemical synthesis.

References

  • Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules, 23(12), 3086. [Link]

  • Rao, D. H. S., et al. (2020). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Organic & Biomolecular Chemistry, 18(45), 9138-9154. [Link]

  • Tentori, F., et al. (2021). Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones. Catalysts, 11(10), 1208. [Link]

  • Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. ResearchGate. [Link]

  • Gao, L., et al. (2020). Continuous-flow chemoenzymatic enantioselective synthesis of chiral β-nitroalcohols. Request PDF on ResearchGate. [Link]

  • Purkarthofer, P., et al. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Semantic Scholar. [Link]

  • Rao, D. H. S., et al. (2020). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Request PDF on ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (2016). Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols. Angewandte Chemie International Edition, 55(34), 10031-10035. [Link]

  • de Gonzalo, G., et al. (2010). Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. Organic Letters, 12(11), 2484–2487. [Link]

  • Dong, H., et al. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Pharmacological Reviews, 72(2), 444-486. [Link]

  • Williams, R. E., et al. (2015). Engineering towards nitroreductase functionality in ene-reductase scaffolds. Chembiochem, 16(5), 755-8. [Link]

  • Pitsawong, W., et al. (2016). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. ResearchGate. [Link]

  • Le, T. H. A., et al. (2022). Method of reducing aromatic nitro compounds.
  • Davankov, V. A. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

  • Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 69, 129-34. [Link]

  • Okoro, O. E. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Anisimov, A., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2327-2346. [Link]

Sources

The Strategic Utility of 1,1,1-Trifluoro-3-nitropropan-2-ol in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Fluorinated Building Blocks in Modern Agrochemicals

The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of synthetic chemistry, organofluorine compounds have emerged as a cornerstone of modern agrochemical research and development. The strategic incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into active ingredients can profoundly enhance their efficacy and metabolic stability. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. This often translates to lower application rates, reduced environmental impact, and improved performance against resistant pests and pathogens.

This document introduces 1,1,1-Trifluoro-3-nitropropan-2-ol , a versatile and highly functionalized building block, and elucidates its potential as a strategic precursor for a new generation of trifluoromethyl-containing agrochemicals. Its unique trifluoromethyl, hydroxyl, and nitro functionalities offer a rich platform for diverse chemical transformations, enabling the synthesis of a wide array of complex molecular architectures, particularly trifluoromethyl-substituted heterocycles which are prominent in modern fungicides and insecticides.

Physicochemical Properties and Synthetic Rationale

This compound is a chiral molecule whose properties are dictated by its trifluoromethyl group, a secondary alcohol, and a primary nitroalkane.

PropertyValue (Predicted)Significance in Synthesis
Molecular FormulaC₃H₄F₃NO₃-
Molecular Weight175.07 g/mol -
Boiling Point~150-160 °CSuitable for standard laboratory reaction conditions.
pKa (hydroxyl)~12-13Can be deprotonated under moderately basic conditions for O-alkylation or acylation.
pKa (α-proton)~10-11The α-proton to the nitro group is acidic, allowing for further functionalization.

The synthetic utility of this building block is rooted in the distinct reactivity of its three functional groups:

  • Trifluoromethyl Group: Imparts enhanced lipophilicity and metabolic stability to the final agrochemical product.

  • Secondary Alcohol: A versatile handle for introducing ether or ester linkages, or for oxidation to a ketone.

  • Nitro Group: Can be readily reduced to a primary amine, a key functional group for the synthesis of a vast array of heterocycles and other bioactive moieties.

The following sections will provide detailed protocols for the synthesis of this compound and its subsequent transformation into valuable agrochemical precursors.

Part 1: Synthesis of this compound via the Henry (Nitroaldol) Reaction

The most direct and efficient method for the synthesis of this compound is the Henry (or nitroaldol) reaction . This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[1] In this case, nitromethane is added to 1,1,1-trifluoroacetone.

Causality Behind Experimental Choices:
  • Base Catalyst: A mild base is crucial to deprotonate nitromethane to form the reactive nitronate anion without promoting side reactions like the Cannizzaro reaction of the aldehyde or self-condensation. While various bases can be used, a non-nucleophilic organic base like triethylamine (TEA) or a solid-supported base is often preferred to minimize side products.

  • Solvent: The choice of solvent is critical for solubilizing the reactants and facilitating the reaction. A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is often suitable. For reactions with certain catalysts, alcohols like ethanol or methanol can also be used.[2]

  • Temperature: The Henry reaction is typically exothermic. Running the reaction at low temperatures (e.g., 0 °C to room temperature) helps to control the reaction rate and minimize the formation of byproducts.

Experimental Protocol 1: Base-Catalyzed Synthesis of this compound

Materials:

  • 1,1,1-Trifluoroacetone (1.0 eq)

  • Nitromethane (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1,1,1-trifluoroacetone (1.0 eq) and nitromethane (1.5 eq) in dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Henry_Reaction 1,1,1-Trifluoroacetone 1,1,1-Trifluoroacetone Protonation Protonation 1,1,1-Trifluoroacetone->Protonation Nucleophilic Attack Nitromethane Nitromethane Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion Deprotonation Base (TEA) Base (TEA) Base (TEA)->Nitronate Anion Nitronate Anion->Protonation This compound This compound Protonation->this compound

Caption: Workflow for the Henry reaction synthesis.

Part 2: Transformation of this compound into Key Agrochemical Intermediates

The true value of this compound lies in its potential for derivatization into more complex and biologically active molecules. The reduction of the nitro group to a primary amine is a pivotal transformation, opening the door to a wide range of agrochemical scaffolds.

Reduction of the Nitro Group to a Primary Amine

The conversion of a nitro group to an amine is a well-established transformation in organic synthesis.[3] Several methods are available, with catalytic hydrogenation being one of the most common and clean procedures.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[4] Other catalysts such as Raney Nickel or platinum oxide can also be employed.

  • Hydrogen Source: Molecular hydrogen (H₂) is the most common reducing agent. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine can be used, which may be more convenient for laboratory-scale synthesis.[5]

  • Solvent: A protic solvent like methanol or ethanol is typically used for catalytic hydrogenation as it readily dissolves the substrate and the hydrogen gas.

Experimental Protocol 2: Catalytic Hydrogenation to 3-Amino-1,1,1-trifluoropropan-2-ol

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-1,1,1-trifluoropropan-2-ol. The product is often pure enough for subsequent steps, but can be further purified by crystallization or chromatography if necessary.

Reduction_Workflow Nitro_Compound This compound Reduction Reduction Nitro_Compound->Reduction Catalyst Pd/C, H₂ Catalyst->Reduction Amino_Alcohol 3-Amino-1,1,1-trifluoropropan-2-ol Reduction->Amino_Alcohol

Caption: Reduction of the nitro group to a primary amine.

Part 3: Application in the Synthesis of Trifluoromethyl-Substituted Pyrazole Fungicides

Trifluoromethyl-substituted pyrazoles are a prominent class of fungicides, with several commercial products demonstrating excellent efficacy against a broad spectrum of plant pathogens.[6][7] The 3-amino-1,1,1-trifluoropropan-2-ol synthesized in the previous step is an ideal precursor for the construction of such pyrazole rings.

Synthetic Strategy: From Amino Alcohol to Pyrazole

A common method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. In this proposed pathway, the trifluoromethyl β-amino alcohol can be transformed into a suitable precursor for cyclization.

Proposed Synthetic Pathway:
  • Oxidation of the Amino Alcohol: The secondary alcohol of 3-amino-1,1,1-trifluoropropan-2-ol can be oxidized to the corresponding ketone, 3-amino-1,1,1-trifluoropropan-2-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Formation of a Hydrazone: The resulting amino ketone can then be reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to form a hydrazone intermediate.

  • Cyclization to the Pyrazole: The hydrazone can then undergo an intramolecular cyclization and dehydration to form the desired trifluoromethyl-substituted pyrazole.

Pyrazole_Synthesis Amino_Alcohol 3-Amino-1,1,1-trifluoropropan-2-ol Oxidation Oxidation Amino_Alcohol->Oxidation Amino_Ketone 3-Amino-1,1,1-trifluoropropan-2-one Oxidation->Amino_Ketone Condensation Condensation Amino_Ketone->Condensation Hydrazine Hydrazine Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Cyclization Hydrazone->Cyclization Pyrazole Trifluoromethyl-Substituted Pyrazole Cyclization->Pyrazole

Caption: Proposed synthesis of a trifluoromethyl-pyrazole.

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals. Its straightforward preparation via the Henry reaction and the facile transformation of its nitro and hydroxyl groups provide a robust platform for the creation of diverse molecular architectures. The demonstrated synthetic pathway towards trifluoromethyl-substituted pyrazoles highlights just one of the many potential applications of this valuable intermediate. Further exploration of its reactivity will undoubtedly lead to the discovery of new and potent agrochemical candidates, contributing to the advancement of sustainable and productive agriculture.

References

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  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Dow AgroSciences LLC. (2011). Process for producing nitroalcohols.
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  • El-Emary, T. I. (2016). How Aromatic nitro compound converted into aromatic amine without hydrogenator? ResearchGate. [Link]

  • de Souza, R. O. M. A., et al. (2018). Safe use of Nitromethane for Aldol Reactions in Flow. ORCA – Online Research @ Cardiff. [Link]

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Application Notes & Protocols: Kinetic Resolution of Racemic Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and catalysis.

Abstract: The trifluoromethyl (CF3) group is a cornerstone substituent in modern pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The synthesis of enantiomerically pure trifluoromethylated compounds is, therefore, a critical endeavor in the development of new chemical entities. This guide provides a detailed overview of kinetic resolution as a powerful strategy for accessing these valuable chiral building blocks from racemic mixtures. We will delve into enzymatic and metal-catalyzed methodologies, offering both the theoretical underpinnings and practical, step-by-step protocols designed for immediate application in the research and development laboratory.

The Strategic Importance of the Trifluoromethyl Group in Chiral Molecules

The strategic incorporation of a trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly alter a compound's metabolic stability, membrane permeability, and binding interactions with biological targets.[1][2][5] For instance, the CF3 group can serve as a bioisostere for a methyl or chloro group, offering similar steric bulk but with vastly different electronic properties.[6] In chiral molecules, the precise three-dimensional placement of the CF3 group is often paramount for eliciting the desired biological response, making access to single enantiomers non-negotiable for drug development.[7][8]

Foundational Principles of Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of its constituent enantiomers with a chiral catalyst or reagent.[9] One enantiomer reacts faster (k_fast) than the other (k_slow), leading to the accumulation of the less reactive enantiomer in the starting material and the formation of a product from the more reactive enantiomer. The efficiency of this process is quantified by the selectivity factor (s), defined as the ratio of the rate constants (s = k_fast / k_slow). A high selectivity factor is indicative of excellent discrimination between the two enantiomers.

G cluster_legend Legend racemate Racemic Mixture (R)-Substrate + (S)-Substrate catalyst Chiral Catalyst or Enzyme racemate->catalyst product Product (from fast-reacting enantiomer) catalyst->product k_fast unreacted Unreacted Substrate (enriched in slow-reacting enantiomer) catalyst->unreacted k_slow (relatively) Starting_Materials Starting Materials Catalyst Catalyst/Reagent Transformed_Product Transformed Product Recovered_Enantiomer Recovered Enantiomer

Figure 1: General workflow of a kinetic resolution process.

Enzymatic Kinetic Resolution of Trifluoromethylated Alcohols

Enzymes, particularly lipases, are highly efficient and selective biocatalysts for the kinetic resolution of racemic alcohols via enantioselective acylation.[10][11][12][13] The presence of a trifluoromethyl group can enhance the selectivity of these transformations due to its steric and electronic influence within the enzyme's active site.

Lipase-Catalyzed Acylation: A Case Study

A widely employed and effective method for resolving racemic trifluoromethylated secondary alcohols is the acylation catalyzed by lipases, such as the immobilized form of Candida antarctica lipase B (CALB). This enzyme selectively acylates one enantiomer, leaving the other unreacted and thus enriched.[10]

Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(4-Trifluoromethylphenyl)ethanol

This protocol details the resolution of a model racemic secondary alcohol bearing a trifluoromethyl group.

Materials:

  • Racemic 1-(4-trifluoromethylphenyl)ethanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

  • Molecular sieves (4 Å)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve racemic 1-(4-trifluoromethylphenyl)ethanol (1.0 equiv) in anhydrous toluene to a concentration of 0.1 M. Add freshly activated 4 Å molecular sieves to maintain anhydrous conditions.

  • Acyl Donor Addition: Add vinyl acetate (1.5 equiv) to the reaction mixture. The excess of this irreversible acyl donor helps to drive the reaction to completion.

  • Enzyme Addition: Introduce immobilized Candida antarctica lipase B (10-20 mg per mmol of substrate) to the stirred solution.

  • Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 30 °C) and monitor the reaction's progress by thin-layer chromatography (TLC) or chiral gas chromatography (GC). The aim is to achieve approximately 50% conversion for optimal enantiomeric excess of both the product and the remaining starting material.

  • Work-up: Upon reaching the desired conversion, remove the enzyme and molecular sieves by filtration, washing with ethyl acetate. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting mixture of the acylated product and unreacted alcohol is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: The enantiomeric excess (ee) of the purified unreacted alcohol and the acylated product is determined by chiral HPLC or GC.

Rationale for Experimental Choices:

  • Immobilized Enzyme: The use of an immobilized enzyme like Novozym 435 facilitates easy catalyst recovery and recycling, which is crucial for process economy.

  • Vinyl Acetate: As an acyl donor, vinyl acetate is advantageous because it is irreversible; the vinyl alcohol byproduct tautomerizes to acetaldehyde, preventing the reverse reaction.

  • Anhydrous Conditions: Water can lead to hydrolysis of the ester product and diminish the enzyme's catalytic activity.

Data Summary Table:

SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)ee (alcohol) (%)ee (ester) (%)Selectivity (s)
1-(4-Trifluoromethylphenyl)ethanolCALBVinyl acetateToluene24~50>99>98>200
1-(3,5-Bis(trifluoromethyl)phenyl)ethanolCALBIsopropenyl acetateMTBE48~50>99>97>150

Metal-Catalyzed Kinetic Resolution of Trifluoromethylated Compounds

Chiral transition metal complexes offer a versatile platform for kinetic resolutions, with selectivity being tunable through ligand design.[5][14][15][16]

(salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution (HKR) of Epoxides

The hydrolytic kinetic resolution (HKR) of terminal epoxides, pioneered by Jacobsen and coworkers, is a highly efficient method for producing enantiopure epoxides and 1,2-diols.[9][17][18][19][20][21] This methodology is applicable to trifluoromethyl-containing epoxides and is prized for its operational simplicity and use of water as a reagent.[19]

Protocol: HKR of 1,1,1-Trifluoro-2,3-epoxypropane

Materials:

  • Racemic 1,1,1-trifluoro-2,3-epoxypropane

  • (R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))

  • Acetic acid

  • Deionized water

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Catalyst Activation: In a round-bottom flask, dissolve (R,R)-Jacobsen's catalyst (0.5 mol%) in THF. Stir the solution in the presence of air for 30 minutes. Add acetic acid (0.5 equiv relative to the catalyst) and continue stirring for an additional 10 minutes. This procedure facilitates the in situ oxidation of the Co(II) precatalyst to the active Co(III) species.

  • Reaction Setup: Cool the catalyst solution to 0 °C and then add the racemic 1,1,1-trifluoro-2,3-epoxypropane (1.0 equiv).

  • Water Addition: Slowly add deionized water (0.55 equiv) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature while stirring vigorously. The progress of the reaction, including conversion and the enantiomeric excess of the remaining epoxide, should be monitored by chiral GC.

  • Work-up: Once the reaction has reached approximately 52-55% conversion, quench it by adding a non-polar solvent such as pentane and filtering the mixture through a short plug of silica gel to remove the catalyst.

  • Purification: The unreacted, enantioenriched epoxide can be separated from the diol product by distillation or careful column chromatography.

  • Characterization: Determine the enantiomeric excess of the recovered epoxide and the diol product using chiral GC or HPLC.

G racemic_epoxide Racemic CF3-Epoxide (R) and (S) chiral_co_catalyst (Salen)Co(III) Catalyst racemic_epoxide->chiral_co_catalyst intermediate_R [(Salen)Co(III)]-(R)-Epoxide-H2O (Favored Complex) chiral_co_catalyst->intermediate_R Binds (R) intermediate_S [(Salen)Co(III)]-(S)-Epoxide-H2O (Disfavored Complex) chiral_co_catalyst->intermediate_S Binds (S) h2o H2O intermediate_R->h2o + diol_R (R)-CF3-Diol intermediate_R->diol_R k_fast (Ring Opening) epoxide_S Enriched (S)-CF3-Epoxide intermediate_S->epoxide_S k_slow (Released)

Figure 2: Simplified mechanism of Hydrolytic Kinetic Resolution (HKR).

Rationale for Experimental Choices:

  • Jacobsen's Catalyst: This (salen)Co complex is a well-established and highly effective catalyst for the HKR of a broad range of terminal epoxides, consistently delivering high enantioselectivity.[18][20][21]

  • Stoichiometry of Water: The amount of water is a critical parameter. A slight excess relative to the theoretical 50% conversion ensures the reaction proceeds efficiently while minimizing undesired side reactions.

Conclusion and Future Outlook

The kinetic resolution of racemic compounds bearing trifluoromethyl groups is a robust and indispensable tool for obtaining enantiomerically pure materials essential for the pharmaceutical and agrochemical sectors. Both enzymatic and metal-catalyzed approaches have proven to be highly effective and selective. The selection of a particular method will be dictated by the specific substrate, desired scale of operation, and economic viability. Ongoing research in this area is focused on the development of novel catalysts with enhanced activity and selectivity, as well as the design of more sustainable and environmentally benign reaction protocols.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

  • Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society. [Link]

  • Preparation of trifluoromethyl-containing chiral compounds via transition-metal-catalyzed cross-coupling. ResearchGate. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

  • Sulfenofunctionalization of Chiral α-Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. National Institutes of Health. [Link]

  • Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. ResearchGate. [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. [Link]

  • 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Semantic Scholar. [Link]

  • A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Nature Portfolio. [Link]

  • Kinetic resolution. Wikipedia. [Link]

  • Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines: influence of substitutions on the reversed stereoselectivity. Leiden University.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. PubMed. [Link]

  • Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journals. [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

  • Kinetic resolution of trifluoromethylated heterobenzhydrols via hydrogen-acceptor-free Ir-catalyzed heteroaryl-selective C–H silylation. Royal Society of Chemistry. [Link]

  • Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. National Institutes of Health. [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]

  • 1.5 Fluorine in Medicinal Chemistry: Importance of Chirality. ResearchGate. [Link]

  • Commercialization of the hydrolytic kinetic resolution of racemic epoxides: Toward the economical large-scale production of enantiopure epichlorohydrin. ResearchGate. [Link]

  • Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. PubMed. [Link]

  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. STEM. [Link]

  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society. [Link]

  • Transition Metal-Catalyzed C—H Trifluoromethylation. ResearchGate. [Link]

  • Recent Advances and prospects in the Iron-catalyzed Trifluoromethylation Reactions. Royal Society of Chemistry. [Link]

  • Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. PubMed. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Recent Development of Catalytic Trifluoromethoxylation Reactions. PubMed. [Link]

  • Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols. PubMed. [Link]

  • 6 Chemoenzymatic Dynamic Kinetic Resolution of Alcohols. ResearchGate. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI. [Link]

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Application Notes and Protocols for Biocatalysis in Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Biocatalytic Potential with Fluorinated Alcohols

The quest for greener, more efficient, and highly selective chemical transformations has positioned biocatalysis at the forefront of modern synthetic chemistry. Enzymes, nature's catalysts, offer unparalleled specificity under mild conditions. However, their application has often been constrained by their aqueous origins, limiting their use with non-polar substrates and affecting reaction equilibria. The exploration of non-conventional media has been a pivotal strategy to overcome these limitations, and among the most promising are fluorinated alcohols.

This guide provides an in-depth exploration of the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as powerful solvents and co-solvents in biocatalysis. We will delve into the unique physicochemical properties of these solvents that lead to remarkable enhancements in enzyme stability, activity, and even enantioselectivity. This document is designed not as a rigid set of instructions, but as a comprehensive resource to empower researchers to harness the full potential of fluorinated alcohols in their biocatalytic endeavors. We will explore the "why" behind the "how," providing mechanistic insights to foster a deeper understanding and encourage innovative applications.

The Unique Physicochemical Landscape of Fluorinated Alcohols

Fluorinated alcohols possess a distinctive combination of properties that make them exceptional solvents for biocatalysis. Their highly polarized O-H bond, a consequence of the strong electron-withdrawing nature of fluorine atoms, leads to a unique set of characteristics that differentiate them from their non-fluorinated counterparts.

Key Properties and Their Implications for Biocatalysis

The distinct properties of fluorinated alcohols directly translate into tangible benefits for enzymatic reactions.

Property2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Implication in Biocatalysis
pKa 12.49.3Enhanced Acidity: Facilitates proton-transfer steps in catalysis and can influence the ionization state of enzyme active site residues.
Hydrogen Bond Donor Strength (α) 1.511.96Strong H-Bonding: Stabilizes enzyme structures and polar transition states, leading to increased activity and stability.
Hydrogen Bond Acceptor Strength (β) 0.000.00Poor H-Bond Acceptors: Minimizes competition with the enzyme for hydrogen bonds from water or substrates.
Polarity/Polarizability (π)*0.650.50High Polarity: Solubilizes a wide range of polar and non-polar substrates.
Nucleophilicity LowVery LowLow Nucleophilicity: Reduces unwanted side reactions where the solvent might act as a nucleophile.

Data compiled from various sources.

The strong hydrogen-bond donating ability and low nucleophilicity of fluorinated alcohols are particularly noteworthy. They can form a structured solvent shell around the enzyme, which is believed to mimic the native aqueous environment to some extent, thereby preserving the enzyme's active conformation.

The Mechanistic Underpinnings: How Fluorinated Alcohols Enhance Biocatalysis

The remarkable effects of fluorinated alcohols on enzyme performance are not coincidental. They stem from specific molecular interactions that favorably modulate the enzyme's structure and catalytic activity.

Enzyme Stabilization and Activation

Molecular dynamics simulations and spectroscopic studies, including Nuclear Magnetic Resonance (NMR), have provided insights into how these solvents interact with proteins.[1][2][3][4] It is proposed that fluorinated alcohols can preferentially solvate the enzyme, forming a "solvent armor" that protects it from denaturation. This is particularly effective in preventing enzyme aggregation, a common issue in organic solvents.

Furthermore, the strong hydrogen-bonding capabilities of TFE and HFIP can stabilize key structural elements of the enzyme, such as α-helices and β-sheets, and maintain the integrity of the active site.[2] This stabilization can lead to a "hyperactivation" of the enzyme, where its catalytic efficiency surpasses that observed in conventional solvents.

Caption: Fluorinated alcohols stabilize enzymes through preferential solvation and hydrogen bonding.

Application Notes: Case Studies in Biocatalysis

The versatility of fluorinated alcohols as solvents for biocatalysis is best illustrated through specific examples. Here, we present case studies for two widely used classes of enzymes: lipases and proteases.

Lipase-Catalyzed Transesterification for Biodiesel Production in HFIP

Background: Candida antarctica lipase B (CALB) is a robust and highly versatile enzyme for ester synthesis. The production of biodiesel via transesterification of triglycerides is a key application. However, the presence of methanol as a substrate can lead to enzyme inactivation. HFIP, with its low nucleophilicity and ability to solubilize both lipids and alcohols, presents an attractive alternative solvent system.[1][5]

Advantages in this System:

  • Enhanced Enzyme Stability: CALB exhibits remarkable stability in HFIP, even in the presence of methanol.

  • Improved Substrate Solubility: Triglycerides and methanol are readily soluble in HFIP, overcoming mass transfer limitations.

  • High Conversion Rates: The favorable environment leads to high yields of fatty acid methyl esters (biodiesel).

Subtilisin-Catalyzed Peptide Synthesis in TFE

Background: Subtilisin, a serine protease, can be utilized for the synthesis of peptides in non-aqueous media by shifting the thermodynamic equilibrium away from hydrolysis. TFE is an excellent solvent for this application due to its ability to solubilize amino acid and peptide precursors while minimizing water content.[2][6][7][8]

Advantages in this System:

  • Increased Synthesis Yield: By minimizing water activity, TFE promotes the aminolysis reaction over hydrolysis.

  • Enhanced Enzyme Activity: TFE can induce a more active conformation of subtilisin for peptide synthesis.

  • Stereospecificity: The enzyme retains its high stereospecificity in TFE, leading to the formation of enantiomerically pure peptides.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of specific parameters such as enzyme and substrate concentrations, temperature, and reaction time is highly recommended for each new application.

Protocol 1: General Procedure for Lipase-Catalyzed Transesterification in HFIP

This protocol describes a general method for the transesterification of a model triglyceride with methanol to produce fatty acid methyl esters (FAMEs), catalyzed by immobilized Candida antarctica lipase B (e.g., Novozym 435) in HFIP.

Materials:

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Triglyceride (e.g., triolein)

  • Methanol (anhydrous)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous

  • Internal standard for GC analysis (e.g., methyl heptadecanoate)

  • Hexane (for GC analysis)

  • Sodium sulfate (anhydrous)

Procedure:

  • Enzyme Preparation: Dry the immobilized lipase under vacuum for 24 hours prior to use to remove any residual water.

  • Reaction Setup: In a sealed vial, dissolve the triglyceride (e.g., 100 mg, 0.11 mmol) and the internal standard in HFIP (2 mL).

  • Initiation of Reaction: Add methanol (3 equivalents, e.g., 11 mg, 0.34 mmol) to the reaction mixture.

  • Enzyme Addition: Add the dried immobilized lipase (e.g., 10 mg) to the vial.

  • Incubation: Seal the vial tightly and place it in a shaking incubator at a controlled temperature (e.g., 40-50 °C) with vigorous shaking (e.g., 200 rpm).

  • Monitoring the Reaction: At regular intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Sample Preparation for Analysis: Dilute the aliquot with hexane (e.g., 1 mL), and dry the organic phase over anhydrous sodium sulfate.

  • Analysis: Analyze the sample by gas chromatography (GC) to determine the conversion of the triglyceride and the yield of FAMEs by comparing the peak areas with the internal standard.

Protocol 2: General Procedure for Subtilisin-Catalyzed Dipeptide Synthesis in TFE

This protocol outlines a general method for the synthesis of a dipeptide from N-protected and C-terminally protected amino acids using subtilisin in TFE.

Materials:

  • Subtilisin (lyophilized powder)

  • N-protected amino acid ester (e.g., N-acetyl-L-phenylalanine ethyl ester, A-Phe-OEt)

  • Amino acid amide (e.g., L-leucine amide, Leu-NH₂)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous

  • Tris-HCl buffer (for enzyme dissolution)

  • Acetonitrile (for HPLC analysis)

  • Trifluoroacetic acid (TFA, for HPLC analysis)

Procedure:

  • Enzyme Preparation: Dissolve subtilisin in a minimal amount of Tris-HCl buffer (e.g., 10 mg/mL in 50 mM Tris-HCl, pH 7.8) and then lyophilize to obtain a dry, active powder.

  • Reaction Setup: In a sealed vial, dissolve the N-protected amino acid ester (e.g., 50 mg, 0.21 mmol) and the amino acid amide (e.g., 1.5 equivalents, 41 mg, 0.32 mmol) in anhydrous TFE (2 mL).

  • Enzyme Addition: Add the lyophilized subtilisin powder (e.g., 5 mg) to the reaction mixture.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 30-40 °C) with shaking.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at different time points.

  • Analysis: Dilute the aliquots with a suitable solvent (e.g., acetonitrile/water) and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the formation of the dipeptide product.

Troubleshooting and Practical Considerations

While fluorinated alcohols offer significant advantages, their use also requires attention to specific practical details.

  • Enzyme Inactivation: Although generally stabilizing, high concentrations of fluorinated alcohols can sometimes lead to enzyme inactivation, particularly for less robust enzymes.[9][10][11] It is crucial to determine the optimal solvent concentration for each specific enzyme and reaction.

  • Water Content: The amount of water in the reaction medium is a critical parameter. While a nearly anhydrous environment is often desired for synthesis reactions, a minimal amount of water is essential for maintaining the enzyme's active conformation. Careful control of water activity is recommended.

  • Solvent Recycling: Fluorinated alcohols are relatively expensive, making their recycling a key consideration for large-scale applications. Distillation or membrane-based separation techniques can be employed for solvent recovery.[12][13] Continuous flow reactor setups can be particularly advantageous for integrating reaction and solvent recycling steps.[3][14][15]

  • Cofactor Regeneration: For redox reactions requiring cofactors like NAD(P)H, the use of fluorinated alcohols may influence the efficiency of cofactor regeneration systems. It is important to verify the compatibility of the chosen regeneration method with the solvent system.[15][16][17][18][19][20]

Caption: A flowchart for troubleshooting common issues in fluorinated alcohol-based biocatalysis.

Future Outlook

The use of fluorinated alcohols in biocatalysis is a rapidly evolving field. Future research will likely focus on:

  • Enzyme Engineering: Tailoring enzymes through directed evolution and rational design to further enhance their stability and activity in fluorinated alcohols.

  • Novel Fluorinated Solvents: The design and synthesis of new fluorinated solvents with optimized properties for specific biocatalytic applications.

  • Integrated Processes: The development of more sophisticated continuous flow systems that seamlessly integrate reaction, product separation, and solvent/enzyme recycling.

  • Expanded Reaction Scope: Applying the benefits of fluorinated alcohols to a wider range of biocatalytic reactions, including C-H activation and other challenging transformations.[1]

By providing a deeper understanding of the principles and practicalities of using fluorinated alcohols, this guide aims to accelerate the adoption of this powerful technology, paving the way for more sustainable and efficient biocatalytic processes in research and industry.

References

  • Kinetics of acyl transfer reactions in organic media catalysed by Candida antarctica lipase B. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. 1995. [Link]

  • Kinetic model of biodiesel production using immobilized lipase Candida antarctica lipase B. ResearchGate. [Link]

  • Comparison of x-ray crystal structures of an acyl-enzyme intermediate of subtilisin Carlsberg formed in anhydrous acetonitrile and in water. Proceedings of the National Academy of Sciences. 1998. [Link]

  • Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. 1999. [Link]

  • Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology. 2003. [Link]

  • Kinetic parameters of the enzymes. ResearchGate. [Link]

  • Regeneration of Cofactors for Enzyme Biocatalysis. University of Illinois Urbana-Champaign. [Link]

  • Biodiesel production with special emphasis on lipase-catalyzed transesterification. ResearchGate. [Link]

  • Regeneration of cofactors for use in biocatalysis. PubMed. [Link]

  • Kinetic study on the enzymatic esterification of octanoic acid and hexanol by immobilized Candida antarctica lipase B. ResearchGate. [Link]

  • Cofactor regeneration for sustainable enzymatic biosynthesis. PubMed. [Link]

  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar. [Link]

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  • Various methods of cofactor regeneration. ResearchGate. [Link]

  • Efficient asymmetric synthesis of chiral amines by combining transaminase and pyruvate decarboxylase. PubMed. [Link]

  • Continuous Flow Synthesis Using Recyclable Reaction Media: Methods and Applications. CiNii. [Link]

  • Crystallographic analysis of counterion effects on subtilisin enzymatic action in acetonitrile. Protein Science. [Link]

  • Peptide synthesis catalyzed by subtilisin-72 in organic solvents. ResearchGate. [Link]

  • Interaction of Counterions with Subtilisin in Acetonitrile: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry B. [Link]

  • Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. PubMed. [Link]

  • NMR, alcohols, protein solvation and protein denaturation. PubMed. [Link]

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  • Subtilisin-catalysed peptide synthesis and transesterification in organic solvents. PubMed. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of. KAUST Repository. [Link]

  • Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. ResearchGate. [Link]

  • Process considerations for the scale-up and implementation of biocatalysis. Semantic Scholar. [Link]

  • Comparison of the kinetic specificity of subtilisin and thiolsubtilisin toward n-alkyl p-nitrophenyl esters. PubMed. [Link]

  • Biodiesel Production Using Palm Oil with a MOF-Lipase B Biocatalyst from Candida Antarctica: A Kinetic and Thermodynamic Study. MDPI. [Link]

  • NMR studies on effects of temperature, pressure, and fluorination on structures and dynamics of alcohols in liquid and supercritical states. PubMed. [Link]

  • Lipase catalyzed preparation of biodiesel from Jatropha oil in a solvent free system. ScienceDirect. [Link]

  • Biocatalysis: Solving Scale-Up Issues with Biocatalysed Reactions. The Royal Society of Chemistry. [Link]

  • Comparison of x-ray crystal structures of an acyl-enzyme intermediate of subtilisin Carlsberg formed in anhydrous acetonitrile and in water. PubMed. [Link]

  • Nanofiltration‐Enabled In Situ Solvent and Reagent Recycle for Sustainable Continuous‐Flow Synthesis. PubMed Central. [Link]

  • Dipeptide Syntheses via Activated α-‐Aminoesters. Organic Syntheses. [Link]

  • Nuclear magnetic resonance spectroscopy of proteins. Wikipedia. [Link]

  • Two-step lipase catalysis for production of biodiesel. ResearchGate. [Link]

  • [Peptide synthesis catalyzed by subtilisin-72 in organic solvents]. PubMed. [Link]

  • Problem Solving in Enzyme Biocatalysis. ResearchGate. [Link]

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. RSC Publishing. [Link]

  • Sustainable Photocatalytic Biological Cofactor Regeneration Fueled by Selective Alcohol Oxidation over Polarized ZnIn2S4. Figshare. [Link]

  • Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. bioRxiv. [Link]

  • Biodiesel Production by Lipase-Catalyzed in Situ Transesterification of Rapeseed Oil Containing a High Free Fatty Acid Content with Ethanol in Diesel Fuel Media. MDPI. [Link]

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Troubleshooting & Optimization

Troubleshooting guide for the synthesis of 1,1,1-Trifluoro-3-nitropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-3-nitropropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical fluorinated building block. The synthesis, primarily achieved through a Henry (nitroaldol) reaction between a trifluoroacetaldehyde equivalent and nitromethane, is powerful but presents unique challenges due to the electrophilicity of the fluorinated aldehyde and the nature of the reaction mechanism.[1][2] This document provides field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

A1: Low yield is the most common issue and typically stems from one or more of the following factors: the reversibility of the reaction, suboptimal catalyst choice, or issues with the starting materials.

  • Causality & Mechanistic Insight: The Henry reaction is a reversible process.[1] The initial carbon-carbon bond formation is an equilibrium. Under basic conditions, the formed β-nitro alkoxide can revert to the starting materials (a retro-Henry reaction). Strong bases or high temperatures can favor this reversal and also promote side reactions.

  • Troubleshooting Steps:

    • Reagent Quality: Trifluoroacetaldehyde is a volatile gas (boiling point -19 °C) and is often used as a hydrate or ethyl hemiacetal. Ensure the quality and accurate stoichiometry of your aldehyde source. Nitromethane should be distilled before use to remove water and other impurities. The pKa of nitromethane is approximately 10.2 in water, and its deprotonation to the active nitronate anion is the first step of the reaction.[1]

    • Catalyst Selection: While simple bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can catalyze the reaction, they can also promote side reactions.[3] Consider using a milder, non-nucleophilic base or a Lewis acid catalyst. Proazaphosphatrane bases, for example, have shown high catalytic activity for Henry reactions even with challenging substrates.[4] For asymmetric synthesis, chiral metal complexes (e.g., Copper-Bis(oxazoline)) or cinchona alkaloid catalysts are frequently employed.[4][5][6]

    • Temperature Control: Maintain strict temperature control. The initial addition should be performed at a low temperature (e.g., 0 °C to -20 °C) to manage the exotherm and disfavor the retro-Henry reaction. Allow the reaction to warm slowly to room temperature only after the initial addition is complete.

    • Stoichiometry: A slight excess of nitromethane (1.1 to 1.5 equivalents) can help push the equilibrium towards the product.

Q2: I'm observing a significant side-product, which I suspect is a nitroalkene. How can I prevent its formation?

A2: The formation of 1,1,1-trifluoro-3-nitroprop-2-ene is a classic issue in Henry reactions, resulting from the dehydration of the desired β-nitro alcohol product.[3] This is particularly prevalent with strongly basic catalysts or upon acidic workup at elevated temperatures.

  • Causality & Mechanistic Insight: The β-nitro alcohol product still possesses an acidic proton on the carbon bearing the nitro group. In the presence of a base, this proton can be removed, leading to an elimination (E1cB) pathway that expels the hydroxyl group as water to form the conjugated nitroalkene.

  • Preventative Measures:

    • Use a Mild Base: Avoid strong, sterically unhindered bases like NaOH or KOH. Use milder bases such as triethylamine, diisopropylethylamine (DIPEA), or catalytic amounts of a weaker base. The goal is to use just enough base to catalyze the addition without promoting widespread elimination.[4]

    • Careful Workup: When quenching the reaction, do so at low temperatures. Use a buffered or weakly acidic solution (e.g., saturated aqueous ammonium chloride) instead of strong acids. A rapid, cold quench minimizes the contact time of the product with conditions that favor dehydration.

    • Isolate the Alcohol Promptly: Do not let the crude reaction mixture stand for extended periods, especially if it is still basic. Proceed with extraction and purification as soon as the reaction is deemed complete by TLC or GC analysis.

Q3: The reaction fails to initiate, or the conversion is stalled after several hours. What should I investigate first?

A3: Reaction stalling is often due to an inactive catalyst or poor reagent quality.

  • Causality & Mechanistic Insight: The reaction hinges on the deprotonation of nitromethane to form the nucleophilic nitronate anion.[1] If the base is not strong enough, is deactivated, or if the nitromethane is impure, this crucial first step will not occur efficiently.

  • Diagnostic Checks:

    • Catalyst Integrity: If using a solid base like K₂CO₃, ensure it is finely powdered and anhydrous. If using an amine base, ensure it is free from excessive water or hydrochloride salts.

    • Solvent Purity: The solvent must be dry. Water can interfere with the catalyst and react with the electrophilic aldehyde. Ethereal solvents like THF or diethyl ether are common, but for some catalytic systems, polar aprotic solvents may be required.[7]

    • Aldehyde Source: If you are generating trifluoroacetaldehyde in situ (e.g., by cracking the polymer), ensure the generation is efficient. If using the ethyl hemiacetal, a small amount of acid might be needed to release the free aldehyde, but this can be complex to control in a basic reaction. Using the stable hydrate is often the most reliable approach.

Q4: How should I effectively purify the final product, this compound?

A4: The purification strategy depends on the scale and purity requirements. The product is a relatively polar, low-molecular-weight alcohol, which can make purification challenging.

  • Recommended Protocols:

    • Aqueous Workup: After quenching, extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove the bulk of water and any water-soluble impurities. Dry the organic phase thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.

    • Silica Gel Chromatography: This is the most common method for achieving high purity. Use a moderately polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 40:60). The product should be visualized on TLC plates using a permanganate stain.

    • Distillation: For larger scales, vacuum distillation can be effective. However, be aware that the product may be thermally sensitive, and heating can promote decomposition or dehydration. Use a high-vacuum setup and a low-temperature bath.

Table 1: Key Reaction Parameter Summary

ParameterRecommended ConditionRationale & Potential Issues
Temperature 0 °C for addition, then slow warming to RTManages exotherm, minimizes retro-Henry reaction. High temps lead to side products and lower yield.
Catalyst Catalytic (5-20 mol%) mild base (e.g., Et₃N, DBU) or Lewis Acid (e.g., Zn(OTf)₂)Stoichiometric or strong bases promote elimination. Catalyst choice is critical for yield and selectivity.[1][3]
Solvent Anhydrous THF, CH₂Cl₂, or TolueneMust be dry. Solvent can influence reaction rate and catalyst solubility. 2,2,2-Trifluoroethanol has also been used as a solvent to stabilize intermediates.[7]
Stoichiometry 1.0 eq. Aldehyde / 1.1-1.5 eq. NitromethaneA slight excess of nitromethane drives the reaction equilibrium toward the product.
Concentration 0.1 - 0.5 MHigher concentrations can increase reaction rate but may lead to thermal control issues.

Troubleshooting Workflow

This diagram provides a logical path to diagnose and solve common issues during the synthesis.

Caption: A logical workflow for troubleshooting common synthesis issues.

Validated Experimental Protocol

This protocol provides a baseline for the synthesis using triethylamine as the catalyst.

Materials:

  • Trifluoroacetaldehyde ethyl hemiacetal (1.0 eq)

  • Nitromethane (1.2 eq), freshly distilled

  • Triethylamine (0.2 eq), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate & Hexanes for chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add trifluoroacetaldehyde ethyl hemiacetal and anhydrous THF (to make a ~0.5 M solution).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add the freshly distilled nitromethane to the solution.

  • Slowly, add the triethylamine dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexanes). The starting aldehyde should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-8 hours.

  • Once complete, cool the reaction mixture back to 0 °C and quench by adding cold, saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator with a bath temperature below 40°C.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a clear oil.

References

  • Buchler GmbH. (n.d.). Henry (Nitroaldol), 1,1,1-trifluoro-3-phenylpropan-2-one, nitromethane, (S). Retrieved from Buchler GmbH website.

  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Retrieved from Alfa Chemistry website.

  • ChemicalBook. (n.d.). 1,1,1-TRIFLUORO-2-PROPANOL synthesis. Retrieved from ChemicalBook website.

  • Smolecule. (n.d.). Buy 1,1,1-Trifluoro-3-hydroxypropan-2-one. Retrieved from Smolecule website.

  • Benchchem. (n.d.). (S)-1,1,1-Trifluoro-2-propanol. Retrieved from Benchchem website.

  • Wikipedia. (2023). Henry reaction. Retrieved from Wikipedia.

  • SynArchive. (n.d.). Henry Reaction. Retrieved from SynArchive website.

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from Organic Chemistry Portal.

  • Palomo, C., Oiarbide, M., & Laso, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442–5444.

  • Semantic Scholar. (n.d.). Direct, catalytic enantioselective nitroaldol (Henry) reaction of trifluoromethyl ketones. Retrieved from Semantic Scholar.

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.

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Technical Support Center: Optimization of the Henry (Nitroaldol) Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Henry (nitroaldol) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful carbon-carbon bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

The Henry reaction, first described in 1895, is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1] These products are exceptionally valuable synthetic intermediates, readily converted into β-amino alcohols, α-hydroxy carboxylic acids, or nitroalkenes, which are key building blocks in the synthesis of pharmaceuticals and natural products.[1][2][3]

However, the reaction's apparent simplicity is deceptive. Its reversibility, potential for side reactions, and complex stereochemical outcomes present significant challenges.[1] This guide addresses these issues head-on in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the core components and conditions of the Henry reaction.

Q1: What is the fundamental mechanism of the Henry reaction?

The reaction proceeds in three reversible steps[1][4][5]:

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17 in DMSO, requiring a sufficiently strong base for this step.[1][5]

  • C-C Bond Formation: The nucleophilic nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a β-nitro alkoxide intermediate.[4]

  • Protonation: The alkoxide is protonated by the conjugate acid of the base (or another proton source) to yield the final β-nitro alcohol product.[1][5]

All steps of the Henry reaction are reversible, a critical factor in troubleshooting issues like low yields and poor stereocontrol.[1][6]

Henry_Mechanism Figure 1: The Reversible Mechanism of the Henry Reaction cluster_reactants Reactants cluster_intermediates Intermediates Nitroalkane Nitroalkane (R₂CH-NO₂) Nitronate Nitronate Anion (R₂C=NO₂⁻) Nitroalkane->Nitronate + Base - H-Base⁺ Carbonyl Aldehyde/Ketone (R'R''C=O) Base Base Nitronate->Nitroalkane + H-Base⁺ - Base Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide + Carbonyl Alkoxide->Nitronate - Carbonyl Product Product (β-Nitro Alcohol) Alkoxide->Product Product->Alkoxide

Caption: Figure 1: The Reversible Mechanism of the Henry Reaction

Q2: How do I select the appropriate base or catalyst?

Catalyst selection is the most critical factor for success. The choice depends on whether the goal is simple product formation or precise stereochemical control.

  • Simple Base Catalysts: For basic applications where stereochemistry is not a concern, common bases like triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) can be used.[4] However, strong bases can promote side reactions like dehydration and the Cannizzaro reaction.[1][7] Using only a catalytic amount is often sufficient, as the alkoxide product is basic enough to perpetuate the reaction.[3]

  • Asymmetric Catalysis: To control stereochemistry, a chiral catalyst is required. These fall into two main classes:

    • Chiral Metal Complexes: These are highly effective and the most common choice for achieving high enantio- and diastereoselectivity. Complexes of copper (Cu), zinc (Zn), cobalt (Co), and lanthanides (La) with chiral organic ligands are frequently used.[1][8][9] For instance, a Cu(OAc)₂ complex with a chiral diamine ligand is a practical system for asymmetric reactions.[10] The metal acts as a Lewis acid to activate the carbonyl, while the ligand environment dictates the facial selectivity of the nucleophilic attack.

    • Organocatalysts: Chiral organic molecules, such as thioureas and guanidine derivatives, can also effectively catalyze the Henry reaction.[1][2] These often function as bifunctional catalysts, using, for example, a thiourea moiety to activate the nitroalkane via hydrogen bonding and an amine group to activate the carbonyl.[2]

Q3: What is the role of the solvent, and how does it impact the reaction?

The solvent can dramatically influence both the reaction rate and the stereochemical outcome.[11]

  • Reaction Rate: The reaction is often slower in protic solvents like water compared to aprotic polar solvents like DMSO.[12][13] This is because protic solvents can form strong hydrogen bonds with the reactant nitronate, and this stabilization is weakened in the more charge-delocalized transition state.[13]

  • Stereoselectivity: Specific solute-solvent interactions, rather than just the solvent's bulk dielectric properties, are often the root cause of solvent effects on stereoselectivity.[11] In some organocatalytic systems, solvents with strong Lewis basicity can "pre-organize" the catalyst into a specific conformation that leads to a high differentiation between the transition states for the two enantiomers, resulting in high enantiomeric excess (ee).[11] Therefore, screening solvents is a crucial step in optimization.

Q4: How does temperature influence the Henry reaction?

Temperature is a double-edged sword.

  • Reaction Rate: Higher temperatures increase the reaction rate.

  • Selectivity & Side Reactions: Lower temperatures generally lead to better selectivity (both diastereoselectivity and enantioselectivity).[14] Crucially, elevated temperatures strongly favor the dehydration of the β-nitro alcohol product to form the corresponding nitroalkene, a common and often undesired side reaction.[15][16] If the β-nitro alcohol is the target, running the reaction at room temperature or below is advisable.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Yield

Q: My reaction isn't working, or the yield of my β-nitro alcohol is disappointingly low. What are the most likely causes and solutions?

This is the most common issue, often stemming from the reaction's inherent reversibility or inappropriate conditions.

Potential Cause Explanation & Causality Recommended Solution
Unfavorable Equilibrium (Retro-Henry) The Henry reaction is reversible.[1] For some substrates, particularly ketones or sterically hindered aldehydes, the equilibrium may lie far to the side of the starting materials, preventing product accumulation.[3]• Increase the concentration of one reactant (usually the nitroalkane). • In some organocatalytic systems, additives like potassium iodide (KI) have been shown to inhibit the retro-Henry reaction.[2] • If possible, choose conditions that allow for the removal of a product (e.g., precipitation) to drive the equilibrium forward.
Incorrect Base/Catalyst The chosen base may be too weak to deprotonate the nitroalkane efficiently (pKa ≈ 10-17) or the catalyst may be inactive.[1][5][17]• Ensure the base is strong enough for your specific nitroalkane. • If using a metal complex, verify the integrity and activity of the catalyst. Some catalysts require in-situ activation.[18] • Screen a panel of different bases or catalyst classes (e.g., switch from an organocatalyst to a copper-based system).
Steric Hindrance Large, bulky R-groups on either the nitroalkane or the carbonyl compound can sterically hinder the transition state, slowing the reaction dramatically.[1]• Increase reaction time and/or temperature (be mindful of side reactions). • Use a more active catalyst system specifically designed for hindered substrates.
Substrate Decomposition The aldehyde may be undergoing self-condensation (Cannizzaro reaction) if it is sterically hindered and lacks α-protons.[1] Strong bases can also cause decomposition of sensitive substrates.[7]• Use a milder base (e.g., an amine base instead of KOH). • Add the aldehyde slowly to the mixture of the nitroalkane and base to keep its instantaneous concentration low.

Caption: Figure 2: Troubleshooting Workflow for Low Yields

Problem: Poor Stereoselectivity

Q: My reaction yields the product, but as an inseparable mixture of diastereomers (syn/anti). How can I improve the diastereoselectivity?

Achieving high diastereoselectivity requires moving beyond simple base catalysis to a system that creates a highly organized transition state.

  • The Cause: Without a chiral directing group, the incoming nucleophile can attack the carbonyl from two different faces, leading to a mixture of syn and anti products. The reversibility of the reaction and the potential for epimerization at the nitro-substituted carbon further complicate the stereochemical outcome.[1]

  • The Solution: Use a Chiral Catalyst. The most reliable method is to employ a chiral catalyst system (metal-based or organocatalyst).[2][9] The chiral environment of the catalyst forces the substrates to adopt a specific orientation in the transition state. For example, a copper(I) complexed with a chiral ligand can create a rigid transition state where a hydrogen bond between the ligand and the nitronate locks the geometry, favoring one diastereomer.[9] The choice of catalyst can often determine whether the syn or anti product is favored.

Q: How can I achieve high enantioselectivity in my Henry reaction?

High enantioselectivity is exclusively achieved through the use of chiral catalysts.

  • The Cause: In the absence of a chiral influence, the reaction will produce a racemic mixture (equal amounts of both enantiomers).

  • The Solution: Asymmetric Catalysis.

    • Catalyst Screening: This is paramount. The performance of asymmetric catalysts is highly substrate-dependent. A catalyst that works well for aromatic aldehydes may perform poorly for aliphatic ones.[19] It is essential to screen a variety of catalyst classes.

    • Solvent Optimization: As discussed in the FAQ, the solvent can have a profound impact on enantiomeric excess (ee).[11] After identifying a promising catalyst, screen a range of solvents (e.g., THF, Toluene, CH₂Cl₂, DMSO) to find the optimal medium.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lowering the temperature often increases the energy difference between the two diastereomeric transition states, leading to higher ee.

Problem: Dominant Side Reactions

Q: My primary product is the nitroalkene, not the β-nitro alcohol. How do I prevent this dehydration?

This is a classic problem, especially when aiming for the alcohol product.

  • The Cause: The β-nitro alcohol can easily eliminate water to form a conjugated nitroalkene.[1][6] This process is often catalyzed by the same base used for the initial reaction and is strongly favored by higher temperatures.[15][18] The mechanism is typically an E1cB (Elimination Unimolecular conjugate Base) pathway.[15]

  • The Solution:

    • Lower the Temperature: This is the most effective strategy. Run the reaction at room temperature or below (e.g., 0 °C or -20 °C).

    • Use a Milder Base: Switch from a strong inorganic base (like KOH) to a milder organic base (like Et₃N) or a catalyst system known to favor alcohol formation.[10]

    • Control Basicity: In some metal-catalyzed systems, the basicity of the counter-anion can determine the product. For example, a copper complex with a basic acetate anion may yield the alcohol, while a different counter-ion might favor the alkene.[18]

Q: My aldehyde is disappearing, but I'm not getting my desired product. I suspect self-condensation. How can I mitigate this?

  • The Cause: Aldehydes that lack α-protons (like benzaldehyde) can undergo the Cannizzaro reaction in the presence of a strong base, where two molecules disproportionate to an alcohol and a carboxylic acid.[1]

  • The Solution:

    • Avoid Strong Bases: Do not use stoichiometric amounts of strong bases like NaOH or KOH. Use a milder, catalytic amount of an organic base or a dedicated asymmetric catalyst.

    • Slow Addition: Add the aldehyde slowly to the reaction mixture. This keeps the instantaneous concentration of the aldehyde low, minimizing the rate of the bimolecular self-condensation reaction relative to the desired Henry reaction.

Part 3: Experimental Protocols & Data

General Protocol for Asymmetric Henry Reaction Optimization

This protocol provides a starting point for developing a new Henry reaction.

  • Catalyst & Ligand Screening: In separate vials, charge the chosen catalyst (e.g., Cu(OAc)₂, 5 mol%) and chiral ligand (6 mol%) under an inert atmosphere (e.g., Argon).

  • Solvent Addition: Add the solvent to be screened (e.g., 0.5 mL of THF). Stir for 30 minutes to allow for complex formation.

  • Reactant Addition: Add the nitroalkane (e.g., 10 equivalents) followed by the aldehyde (1 equivalent, e.g., 0.3 mmol).

  • Reaction Monitoring: Stir the reaction at the desired temperature (start with room temperature). Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up & Analysis: Once the reaction is complete (or has ceased to progress), quench the reaction (e.g., with saturated NH₄Cl solution), extract the product with an organic solvent, dry, and concentrate.

  • Purification & Characterization: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.

  • Optimization: Based on the initial results, systematically vary the catalyst loading, temperature, and solvent to maximize yield and selectivity.[16][20]

Table 1: Comparison of Catalyst Classes for Asymmetric Henry Reactions

Catalyst ClassRepresentative Catalyst ExampleTypical SubstratesAdvantagesDisadvantages
Metal Complexes Cu(I) / Chiral Tetrahydrosalen Ligand[21]Aromatic & Aliphatic AldehydesHigh yields and enantioselectivities (>90% ee) are common.[21] Well-studied and reliable.Can be sensitive to air and moisture. Metal contamination of the final product is possible.
Organocatalysts Guanidine-Thiourea Bifunctional Catalyst[2]Aliphatic Aldehydes, NitroalkanesMetal-free. Often robust and tolerant of moisture/air. Can provide high syn-selectivity.[2]May require higher catalyst loadings. Enantioselectivity can be lower than the best metal systems.
Heterobimetallic La-Li-BINOL (LLB) Complex[19]Aliphatic Aldehydes, NitroalkanesCan achieve very high diastereo- and enantioselectivities. Complementary selectivity to other systems.[19]Catalyst preparation can be complex. May require very low temperatures.

Part 4: Visual Guides

Stereoselectivity_Factors Figure 3: Key Factors Influencing Stereoselectivity center Stereoselectivity (dr and ee) Catalyst Catalyst Structure (Chiral Ligand) Catalyst->center Solvent Solvent Effects (Polarity, H-Bonding) Solvent->center Temp Temperature Temp->center Substrate Substrate Sterics (R-groups) Substrate->center Base Base/Additive Base->center

Caption: Figure 3: Key Factors Influencing Stereoselectivity

References

  • Henry reaction - Wikipedia. [Link]

  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Organic Letters. [Link]

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - RSC Publishing. [Link]

  • Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. [Link]

  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - NIH. [Link]

  • Nitroaldol reaction - Sciencemadness Wiki. [Link]

  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. [Link]

  • Henry Reaction - Organic Chemistry Portal. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - MDPI. [Link]

  • Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Publishing. [Link]

  • Organocatalytic Enantioselective Henry Reactions - MDPI. [Link]

  • Henry Reaction - YouTube. [Link]

  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction - University of Windsor. [Link]

  • A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess - Organic Chemistry Portal. [Link]

  • Asymmetric anti-selective Henry reactions catalyzed by heterobimetallic catalyst C2 - ResearchGate. [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Sciencemadness Discussion Board. [Link]

  • Optimization of the Henry reaction conditions catalyzed by 1 a - ResearchGate. [Link]

  • Optimization of Henry reaction conditions. a - ResearchGate. [Link]

  • Failed nitro-aldol reaction. Possible cause and fix? - Sciencemadness Discussion Board. [Link]

  • The Henry Reaction: Reaction mechanism chemistry tutorial. - YouTube. [Link]

  • How to choose a base catalyst for nitroaldol/Henry reaction? - Sciencemadness.org. [Link]

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Technical Support Center: Purification of Fluorinated Nitroalcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the purification of fluorinated nitroalcohols. These molecules are pivotal building blocks in medicinal chemistry and materials science, largely due to the unique physicochemical properties imparted by the fluorine atoms and the synthetic versatility of the nitroalcohol moiety. However, the very features that make them valuable—high electronegativity, steric bulk of fluorine, and the thermal and chemical sensitivity of the nitroalcohol group—present distinct challenges during purification.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification issues. We move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively. Our goal is to equip you with the expertise to consistently obtain high-purity fluorinated nitroalcohols, ensuring the reliability and success of your subsequent research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers face when first approaching the purification of these challenging compounds.

Q1: What are the most common impurities I should expect after synthesizing a fluorinated nitroalcohol?

A1: Typically, the crude product from a Henry (nitroaldol) reaction will contain a mixture of the following:

  • Unreacted Starting Materials: Residual fluorinated nitroalkane and the corresponding aldehyde.

  • Reaction Byproducts: Dehydration of the desired nitroalcohol can lead to the formation of nitroalkenes, particularly under basic or heated conditions.

  • Diastereomers: If the reaction creates more than one stereocenter, you will likely have a mixture of diastereomers.

  • Catalyst Residues: Residual base or organocatalyst used to promote the reaction.

Q2: Why are fluorinated nitroalcohols so difficult to purify by standard methods like distillation or silica gel chromatography?

A2: The difficulty arises from a combination of factors:

  • Thermal Instability: The nitroalcohol functional group is prone to retro-Henry reactions or elimination (dehydration) upon heating.[1] This makes purification by distillation particularly challenging and requires careful temperature control during solvent evaporation after chromatography.

  • Acidity Sensitivity: Fluorinated alcohols can be sensitive to acidic conditions, including the surface of standard silica gel, which can catalyze degradation.[2]

  • Unusual Polarity: The presence of a highly polar nitro group, a hydrogen-bonding alcohol, and an electron-rich, hydrophobic fluorinated segment gives the molecule a unique and sometimes unpredictable chromatographic behavior compared to its non-fluorinated analogs.[3]

Q3: Which analytical techniques are essential for assessing the purity of my final product?

A3: A combination of methods is crucial for a comprehensive assessment:

  • ¹⁹F NMR Spectroscopy: This is arguably the most powerful tool. It provides a clean spectrum with signals directly proportional to the molar concentration of each fluorine-containing species, making it excellent for identifying and quantifying fluorinated impurities without needing a reference standard for the impurity itself.[3][4]

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure and identifying non-fluorinated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the molecular weight and assessing the number of components in a mixture.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for more volatile and thermally stable fluorinated nitroalcohols. Two-dimensional GC (GCxGC) can be particularly effective for separating complex mixtures of fluorinated compounds.[5]

Section 2: Troubleshooting Guides for Common Purification Techniques

This section provides detailed, problem-oriented guidance for the most common purification methods.

Troubleshooting Flash Column Chromatography

Flash chromatography is the most common purification method, but it is fraught with potential pitfalls for this class of compounds.

Problem 1: My product is degrading on the column, leading to low yield and new, unidentified spots on TLC.

  • Causality: Standard silica gel is weakly acidic (pH ≈ 4.5-5.5) due to surface silanol groups. These acidic sites can catalyze the elimination of water from the β-nitroalcohol to form a nitroalkene, or a retro-Henry reaction, especially if the compound is sensitive.

  • Solution Strategy:

    • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel. A common method is to use a slurry of silica in a solvent system containing a small amount of a volatile base like triethylamine (typically 0.1-1% v/v). This is highly effective but requires that your compound is stable to basic conditions. See Protocol 2 for a detailed procedure.

    • Use Alternative Stationary Phases: Consider using neutral alumina, although its activity can be variable. For particularly sensitive compounds, reverse-phase (C18) chromatography can be an excellent, albeit more expensive, alternative.[6]

    • Minimize Residence Time: Do not let the sample sit on the column for extended periods. Load the sample and begin elution immediately. Use a slightly more polar solvent system than for TLC to ensure the compound elutes reasonably quickly (target Rf ≈ 0.2-0.3).

Problem 2: I can't achieve good separation between my desired fluorinated nitroalcohol and the unreacted nitro-precursor.

  • Causality: The fluorinated product and its nitro-precursor can sometimes have very similar polarities, making separation on standard silica gel difficult. The unique electronic properties of fluorinated compounds can lead to unexpected elution orders.[6][7]

  • Solution Strategy:

    • Optimize the Mobile Phase: Systematically screen solvent systems. A good starting point is a mixture of a non-polar solvent (hexanes, heptane) and a polar solvent (ethyl acetate, diethyl ether).[8] If separation is still poor, try adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane (DCM) to modulate selectivity.

    • Consider Specialized Stationary Phases: Fluorinated stationary phases (fluorous phases) can offer unique selectivity for separating fluorinated molecules from non-fluorinated ones.[6][9] These phases work by exploiting fluorous-fluorous interactions, which can significantly enhance the retention of the more heavily fluorinated compound.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful option. A study on separating a fluoro-derivative from its nitro-precursor found that several reversed-phase (RP) columns could achieve baseline separation, often with the fluoro compound eluting first.[7]

Workflow for Troubleshooting Poor Chromatographic Separation

G start Poor Separation Observed (Rf values too close) check_solvent Is the solvent system optimized? start->check_solvent optimize_solvent Systematically screen eluents (e.g., Hex/EtOAc, Hex/DCM, add MeOH) Aim for ΔRf > 0.1 check_solvent->optimize_solvent No check_phase Is standard silica effective? check_solvent->check_phase Yes optimize_solvent->check_phase deactivate_silica Try deactivated silica or neutral alumina (See Protocol 2) check_phase->deactivate_silica No (Degradation) special_phase Consider alternative stationary phases (Reverse Phase C18, Fluorous Phase) check_phase->special_phase No (Poor Selectivity) deactivate_silica->start Re-evaluate prep_hplc Utilize Preparative HPLC for high-resolution separation special_phase->prep_hplc

Caption: Troubleshooting logic for poor chromatographic separation.

Troubleshooting Distillation

Problem: My compound decomposes when I try to purify it by distillation, even under vacuum.

  • Causality: As mentioned, β-nitroalcohols are thermally labile. The energy required to bring the compound to its boiling point, even at reduced pressure, can be sufficient to initiate a retro-Henry reaction or dehydration. The presence of any acidic or basic impurities can catalyze this decomposition at lower temperatures.

  • Solution Strategy:

    • Avoid Distillation if Possible: For most fluorinated nitroalcohols, distillation is not the recommended final purification step. Prioritize chromatography or crystallization.

    • Use Short-Path Distillation: If distillation is necessary (e.g., for removing very low-boiling or very high-boiling impurities), use a Kugelrohr or short-path distillation apparatus. This minimizes the residence time of the compound at high temperatures.

    • Ensure High Vacuum: Use a high-quality vacuum pump to lower the boiling point as much as possible. A vacuum level below 1 mmHg is often necessary.

    • Pre-Purification: Perform a preliminary purification, such as an aqueous wash or a quick filtration through a plug of deactivated silica, to remove any catalytic impurities before attempting distillation.

Troubleshooting Crystallization

Problem: My fluorinated nitroalcohol 'oils out' of solution instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice. This is common for compounds that are high in purity but have low melting points or for which a suboptimal solvent was chosen.

  • Solution Strategy:

    • Screen a Wide Range of Solvents: The key to successful crystallization is finding the right solvent or solvent system.[10] The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature. Test single solvents (e.g., hexanes, toluene, isopropanol, water) and binary solvent systems (e.g., DCM/hexanes, ethyl acetate/heptane).

    • Slow Cooling: Do not crash-cool the solution in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Slow cooling gives the molecules time to align properly.[11]

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure solid, add a "seed" crystal to the supersaturated solution to initiate crystal growth.

    • Use a Co-crystallizing Agent: In some cases, co-crystallization with another molecule can help form a well-ordered solid. The presence of both fluorine and a nitro group can influence intermolecular interactions like hydrogen bonding and π-π stacking, which are key to crystallization.[12]

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step procedures for common purification tasks.

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a general workflow for purifying a moderately polar fluorinated nitroalcohol.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes and adjust polarity). The goal is to find a system where the desired product has an Rf value of ~0.25-0.35.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent completely on a rotary evaporator, and carefully apply the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

    • Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions on the same plate to track the separation.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator. Crucially, use a low water bath temperature (≤ 30-35 °C) to prevent thermal degradation of the product.

Protocol 2: Deactivation of Silica Gel with Triethylamine

This protocol is essential for purifying acid-sensitive compounds.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel into a beaker.

  • Add Basified Solvent: Prepare your starting eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes) and add triethylamine (Et₃N) to a final concentration of 0.5% v/v.

  • Mix and Pack: Add the basified eluent to the silica gel to form a slurry. Let it sit for 5-10 minutes, swirling occasionally.

  • Pack the Column: Pack the column with the basified slurry as described in Protocol 1.

  • Run the Column: Use eluents containing 0.5% Et₃N throughout the entire purification process to maintain the deactivated state of the stationary phase.

Data Presentation: Typical Solvent Systems

The following table provides starting points for solvent systems for flash chromatography on silica gel, based on the general structure of the fluorinated nitroalcohol.

Compound Structural FeaturesRecommended Starting Eluent (v/v)Notes
Aliphatic, monofluorinated β-nitroalcohol15-25% Ethyl Acetate / HexanesA standard system that works well for many compounds.
Aliphatic, trifluoromethyl (CF₃) substituted β-nitroalcohol10-20% Ethyl Acetate / HexanesThe CF₃ group is lipophilic and generally reduces polarity compared to a CH₃ group.
Aromatic ring present, remote from alcohol/nitro20-30% Ethyl Acetate / HexanesThe aromatic ring adds some polarity.
Highly fluorinated chain (e.g., C₄F₉)5-15% Diethyl Ether / HexanesHighly fluorinated compounds can be very non-polar. Diethyl ether can offer different selectivity.

Section 4: Overall Purification Strategy

Choosing the right purification sequence is critical for maximizing yield and purity.

G start Crude Reaction Mixture workup Aqueous Workup / Extraction (Removes salts, water-soluble impurities) start->workup is_solid Is the crude product a solid? try_cryst Attempt Direct Crystallization / Recrystallization is_solid->try_cryst Yes chromatography Flash Column Chromatography (See Protocol 1 & Troubleshooting) is_solid->chromatography No / Oily is_pure_cryst Is the product pure after crystallization? try_cryst->is_pure_cryst finish High-Purity Product is_pure_cryst->finish Yes is_pure_cryst->chromatography No workup->is_solid is_pure_chrom Is the product pure? chromatography->is_pure_chrom is_pure_chrom->finish No (If oil is desired purity) is_solid_after_chrom Is the purified product a solid? is_pure_chrom->is_solid_after_chrom Yes is_solid_after_chrom->finish No (Keep as amorphous solid) final_cryst Final Crystallization (For analytical-grade purity) is_solid_after_chrom->final_cryst Yes final_cryst->finish

Caption: Recommended workflow for purifying fluorinated nitroalcohols.

References

  • : Discusses thermal treatment processes for removing impurities from fluorinated alcohols.

  • : Describes chromatographic separation of fluoro-compounds from their nitro-precursors.

  • : Provides a general overview of standard chemical purification techniques including distillation, chromatography, and crystallization.

  • : Explores the influence of fluorine and nitro groups on crystal packing and co-crystallization.

  • : Details the unique selectivity and applications of fluorinated stationary phases in HPLC.

  • : Offers troubleshooting advice for fluorination reactions, including purification of crude products.

  • : A detailed study on the HPLC separation of a fluorinated compound from its nitro precursor, relevant for chromatographic method development.

  • : Highlights challenges in purifying chiral fluorinated alcohols, including instability on silica gel.

  • : Discusses methods for purifying fluorinated compounds, including the use of activated alumina.

  • : Provides context on synthesis methods that produce fluorinated compounds requiring purification.

  • : Explores the separation of fluorinated molecules based on fluorine content using reverse-phase chromatography with fluorinated eluents.

  • : A blog post giving a general overview of purification methods in organic chemistry.

  • : Discusses the thermal stability of fluorinated materials, which is analogous to the stability concerns for small molecules.

  • : A general troubleshooting guide for protein purification that contains principles applicable to small molecule chromatography.

  • : Provides specific purification strategies for fluorinated compounds, highlighting their unique chromatographic behavior and the importance of ¹⁹F NMR.

  • : Discusses solvent purification, which is relevant to ensuring reaction and purification quality.

  • : An abstract detailing the synthesis of fluorinated nitroalcohols via the Henry reaction.

  • : Patent describing purification methods for fluorinated alcohols to remove acidic impurities.

  • : A specific case study on purifying a fluorinated alcohol, offering practical troubleshooting tips for column chromatography.

  • : Provides insights into the thermal stability of fluorinated compounds, noting they can be less stable than their non-fluorinated analogs.

  • : Discusses the Henry reaction, the primary synthesis route for these compounds.

  • : Demonstrates the power of advanced GC techniques for separating complex mixtures of fluorinated compounds.

  • : Shows how crystallization can be integral to the synthesis and purification process of complex nitroalcohols.

  • : Emphasizes the utility of quantitative ¹⁹F NMR for determining the absolute purity of fluorinated compounds.

  • : Research on how the functional groups of interest affect crystallization.

Sources

Asymmetric Synthesis Troubleshooting Center: Enhancing Yield and Enantioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective reactions. Here, we address common challenges in improving reaction yield and enantioselectivity through a series of frequently asked questions and in-depth troubleshooting guides. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to some of the most common issues encountered in the lab.

Q1: My enantiomeric excess (ee) is low. What is the first parameter I should investigate?

A: Temperature is often the most critical initial parameter to investigate. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. However, this can also decrease the reaction rate, so a balance must be found. It is recommended to perform a temperature screening study, for example, from -78 °C to room temperature, to identify the optimal point.

Q2: I'm observing significant formation of a byproduct. How can I improve the chemoselectivity of my reaction?

A: Byproduct formation often points to issues with catalyst activity, substrate purity, or reaction conditions.

  • Catalyst Loading: Ensure the catalyst loading is optimized. Too high a loading can sometimes lead to side reactions.

  • Substrate Purity: Impurities in the starting material can act as competing substrates or catalyst poisons. Re-purification of the substrate is a crucial step.

  • Solvent Choice: The solvent can influence the stability of intermediates and transition states. A solvent screen is highly recommended to find a medium that favors the desired reaction pathway.

Q3: My yield is high, but the enantioselectivity is poor. What does this suggest?

A: This scenario often indicates that a non-stereoselective background reaction is competing with the desired asymmetric catalytic cycle. This can be due to:

  • Achiral Catalyst Species: The presence of an achiral version of your catalyst (e.g., an unligated metal) could be catalyzing the reaction non-selectively.

  • Reaction Conditions: The conditions might be too harsh, leading to a non-catalyzed or background reaction. Consider lowering the temperature or using a milder base/acid.

Q4: How do I choose the right chiral ligand for my metal-catalyzed reaction?

A: Ligand selection is a multi-faceted process. The electronic and steric properties of the ligand are paramount.

  • Electronic Effects: Electron-donating or withdrawing groups on the ligand can modulate the reactivity of the metal center.

  • Steric Hindrance: The bulkiness of the ligand creates a specific chiral environment around the metal, which is essential for stereodifferentiation.

  • Ligand Bite Angle: For bidentate ligands, the bite angle can significantly influence both reactivity and selectivity. A wider bite angle can sometimes promote reductive elimination, for example.

A systematic approach involves screening a library of ligands with diverse structural motifs.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for resolving more complex issues.

Guide 1: Optimizing a Hydrogenation Reaction with Low Enantioselectivity

Scenario: You are performing an asymmetric hydrogenation of a prochiral ketone and observing a high yield (>95%) but a low enantiomeric excess (ee < 50%).

Underlying Principle: Low ee in a high-yielding hydrogenation suggests that both the desired chiral catalyst and a competing, non-selective pathway are active. The troubleshooting workflow must focus on identifying and suppressing the non-selective pathway.

Troubleshooting Workflow Diagram:

G cluster_0 Troubleshooting Low Enantioselectivity in Asymmetric Hydrogenation A Start: Low ee (<50%) High Yield (>95%) B Step 1: Verify Catalyst Purity & Integrity - Check for achiral metal contaminants - Confirm ligand-metal complex formation A->B Initial Observation C Step 2: Temperature Screen - Run reaction at 25°C, 0°C, -20°C, -40°C - Monitor ee and reaction rate B->C If catalyst is pure D Step 3: Solvent Screen - Test solvents with varying polarity (e.g., Toluene, THF, CH2Cl2, Methanol) C->D If temp change shows effect E Step 4: Hydrogen Pressure Optimization - Vary H2 pressure (e.g., 1 atm, 10 atm, 50 atm) D->E If solvent change shows effect F Step 5: Additive Screen - Introduce additives like bases or acids - Can suppress background reactions E->F If pressure change shows effect G Outcome: Optimized Conditions High ee & High Yield F->G Successful Optimization

Caption: Workflow for diagnosing and resolving low enantioselectivity.

Detailed Experimental Protocol: Temperature Screening

  • Preparation: Set up four identical reaction vessels, each charged with the substrate (1 mmol), chiral catalyst (0.5 mol%), and solvent (5 mL).

  • Temperature Control: Place each vessel in a cooling bath set to a different temperature: 25 °C (room temp), 0 °C (ice bath), -20 °C, and -40 °C.

  • Reaction Initiation: Purge each vessel with hydrogen gas and then pressurize to the standard reaction pressure.

  • Monitoring: Stir the reactions and take aliquots at regular intervals (e.g., 1, 4, 12, and 24 hours).

  • Analysis: Quench the aliquots and analyze by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Data Evaluation: Plot ee vs. temperature and conversion vs. temperature to identify the optimal balance.

Data Interpretation Table:

Temperature (°C)Conversion after 12h (%)Enantiomeric Excess (%)
259948
09575
-208092
-405098

This data clearly shows that decreasing the temperature significantly improves enantioselectivity, albeit at the cost of a slower reaction rate.

Guide 2: Improving Yield in a Phase-Transfer Catalyzed Alkylation

Scenario: You are performing an asymmetric alkylation of a glycine imine using a chiral phase-transfer catalyst (PTC) and are experiencing low yields (<40%).

Underlying Principle: Low yields in PTC reactions can stem from several factors: poor mass transfer between the aqueous and organic phases, catalyst decomposition, or slow intrinsic reaction rates. The troubleshooting should focus on enhancing interfacial mixing and ensuring catalyst stability.

Troubleshooting Workflow Diagram:

G cluster_1 Troubleshooting Low Yield in Phase-Transfer Catalysis A Start: Low Yield (<40%) B Step 1: Increase Stirring Rate - Enhance interfacial area - Compare 300 rpm vs. 1000 rpm A->B Initial Observation C Step 2: Base Concentration Screen - Vary aqueous base concentration (e.g., 10% NaOH, 25% NaOH, 50% KOH) B->C If yield improves D Step 3: Solvent System Optimization - Test different organic solvents (Toluene, MTBE, CH2Cl2) C->D If yield improves E Step 4: Catalyst Loading & Stability - Increase catalyst loading (e.g., 1 mol% to 5 mol%) - Check for catalyst decomposition D->E If yield improves F Outcome: Optimized Yield E->F Successful Optimization

Caption: Workflow for diagnosing and resolving low yield in PTC.

Detailed Experimental Protocol: Base Concentration Screening

  • Preparation: In three separate flasks, prepare aqueous solutions of NaOH at 10%, 25%, and 50% (w/v).

  • Reaction Setup: For each concentration, set up a reaction with the glycine imine substrate (1 mmol) in the organic solvent (e.g., toluene, 10 mL) and the chiral PTC (1 mol%).

  • Reaction Initiation: Add the alkylating agent and the prepared aqueous base solution (5 mL) to each flask. Begin vigorous stirring (e.g., 1000 rpm).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Analysis: After the reaction is complete (or after a set time, e.g., 24 hours), work up the reaction and isolate the product. Determine the yield by mass or by using an internal standard with NMR/GC.

Data Interpretation Table:

Base ConcentrationYield after 24h (%)Observations
10% NaOH35Slow reaction, starting material remains
25% NaOH78Good conversion, clean reaction profile
50% KOH65Significant byproduct formation (hydrolysis)

This table illustrates that an optimal base concentration is crucial; too low, and the reaction is inefficient, too high, and side reactions like hydrolysis can dominate.

Part 3: Mechanistic Considerations & Advanced Topics

Understanding Non-Linear Effects (NLEs):

A non-linear effect occurs when the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or ligand. A positive NLE (+)-NLE, where the product's ee is higher than the catalyst's ee, often suggests the formation of highly reactive and selective dimeric catalyst species from the monomeric forms. Conversely, a negative NLE (-)-NLE can indicate the formation of less selective catalyst aggregates. Understanding the NLE of your system can provide deep insights into the active catalyst's nature.

The Role of Additives:

Additives can play a variety of roles in asymmetric catalysis:

  • Brønsted or Lewis acids/bases: Can act as co-catalysts, activate substrates, or suppress background reactions.

  • Salts (e.g., LiCl, Bu4NCl): Can influence the aggregation state of the catalyst or the solubility of reactants.

  • Water: In some cases, trace amounts of water are essential for catalyst activation or turnover, while in others, strictly anhydrous conditions are required.

A systematic screening of additives should be considered when other optimization strategies have failed to yield the desired results.

References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519-1529. [Link]

  • O'Donnell, M. J. (2004). The Preparation of Optically Active α-Amino Acids from the Benzophenone Imines of Glycine Derivatives. Accounts of Chemical Research, 37(8), 506-517. [Link]

  • Girard, C., & Kagan, H. B. (1998). Nonlinear Effects in Asymmetric Catalysis: A Personal Account. Angewandte Chemie International Edition, 37(21), 2922-2959. [Link]

Technical Support Center: Oxidation of α-Nitro Alcohols to α-Nitro Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of α-nitro ketones via the oxidation of α-nitro alcohols. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate this important transformation successfully. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction: The Synthetic Challenge

The oxidation of α-nitro alcohols to α-nitro ketones is a crucial step in various synthetic pathways, providing access to valuable intermediates.[1] These ketones are precursors for a range of nitrogen-containing heterocycles and other functionalized molecules. While seemingly a straightforward alcohol oxidation, the presence of the adjacent nitro group introduces specific challenges that require careful consideration of reaction conditions and reagent choice to avoid unwanted side reactions and ensure product stability.

This guide is structured to anticipate the issues you may encounter and provide clear, actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding this specific oxidation.

Q1: What are the most reliable oxidizing agents for converting α-nitro alcohols to α-nitro ketones?

A1: Chromium-based reagents, particularly potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) in acidic aqueous conditions, are well-documented and reliable for this transformation.[2][3] These reagents offer a good balance of reactivity and selectivity, often providing high yields of the desired α-nitro ketone with minimal purification.[4] Other general alcohol oxidizing agents like Pyridinium Chlorochromate (PCC) and Swern oxidation have also been reported for this purpose.[2]

Q2: I am observing a significant amount of a byproduct that is not my starting material or the desired ketone. What could it be?

A2: A likely culprit is a side product from a Nef-type reaction .[5][6] The acidic conditions required for many oxidation protocols can facilitate the conversion of the nitro group into a carbonyl group, leading to the formation of a diketone or other rearranged products. Careful control of pH and temperature is crucial to minimize this pathway.

Q3: Is the nitro group stable to common oxidizing agents?

A3: The nitro group is a robust functional group but can be reactive under certain conditions. Strong oxidizing agents, particularly under harsh basic or acidic conditions, can potentially lead to degradation or undesired side reactions.[7][8] However, under the controlled acidic conditions of a typical chromate-based oxidation of an adjacent alcohol, the nitro group is generally stable.

Q4: My α-nitro alcohol starting material seems to be reverting to the initial aldehyde/ketone and nitroalkane. Why is this happening?

A4: The α-nitro alcohol is typically synthesized via a Henry (nitroaldol) reaction, which is reversible.[1] If your reaction conditions are too basic or involve prolonged heating, the retro-Henry reaction can occur, leading to the decomposition of your starting material. It is essential to use the α-nitro alcohol in the oxidation step as soon as it is purified and to avoid basic conditions during workup if possible.

Q5: Are α-nitro ketones stable compounds?

A5: α-Nitro ketones are generally stable enough for isolation and subsequent reactions. However, they possess two electron-withdrawing groups attached to the same carbon, making the α-proton quite acidic.[9] This can make them susceptible to decomposition or further reaction under strongly basic conditions. It is advisable to store purified α-nitro ketones in a cool, dark place and avoid prolonged exposure to strong bases.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for issues encountered during the oxidation of α-nitro alcohols.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Conversion of Starting Material 1. Insufficient Oxidizing Agent: The stoichiometry of the oxidant to the alcohol may be incorrect. 2. Low Reaction Temperature: The activation energy for the oxidation is not being met. 3. Poor Quality of Oxidizing Agent: The reagent may have degraded over time.1. Verify Stoichiometry: Ensure at least the stoichiometric amount of the oxidizing agent is used. For chromate oxidations, a slight excess of the dichromate is common. 2. Optimize Temperature: While initial cooling is often necessary during the addition of reagents to control exotherms, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC. 3. Use Fresh Reagent: If possible, use a freshly opened bottle of the oxidizing agent or titrate to determine its purity.
Formation of a Diketone or Other Nef Reaction Byproducts 1. Excessively Strong Acidic Conditions: The low pH is promoting the Nef reaction pathway.[6][10] 2. Prolonged Reaction Time at Elevated Temperature: Extended exposure to acidic conditions increases the likelihood of the Nef reaction.1. Control Acid Addition: Add the acid solution dropwise and maintain a low temperature during the addition to control the exotherm and localize high acid concentrations. 2. Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Avoid unnecessarily long reaction times.
Incomplete Reaction & Presence of Multiple Spots on TLC 1. Retro-Henry Reaction: The α-nitro alcohol is decomposing back to its precursors.[1] 2. Complex Mixture of Byproducts: A combination of incomplete oxidation and side reactions is occurring.1. Ensure Purity of Starting Material: Use freshly prepared and purified α-nitro alcohol. 2. Maintain Appropriate pH: Avoid basic conditions during the reaction setup and workup. The recommended protocols are typically acidic. 3. Re-evaluate Reaction Conditions: A lower temperature and slower addition of reagents may provide a cleaner reaction profile.
Difficulties in Product Isolation/Purification 1. Emulsion during Workup: The presence of chromium salts can sometimes lead to emulsions during extraction. 2. Product Instability on Silica Gel: The acidic nature of silica gel may cause degradation of the α-nitro ketone.1. Filter before Extraction: After quenching the reaction, it can be beneficial to filter the mixture through a pad of Celite to remove insoluble chromium salts before proceeding with the aqueous workup. 2. Use Neutralized Silica Gel: If column chromatography is necessary, consider using silica gel that has been neutralized with a small amount of triethylamine in the eluent. Alternatively, a rapid filtration through a short plug of silica may be sufficient.[4]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Potassium Dichromate Oxidation of α-Nitro Alcohols[2]

This protocol is a robust and high-yielding method for the preparation of α-nitro ketones.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and an addition funnel, combine potassium dichromate (0.53 equivalents) and water.

  • Addition of α-Nitro Alcohol: Cool the stirred solution in an ice bath. Gradually add the α-nitro alcohol (1.0 equivalent) to the cooled solution. Continue stirring for 10 minutes after the addition is complete.

  • Acidification: Prepare a cooled solution of sulfuric acid in water. Add this acidic solution dropwise to the reaction mixture over a period of approximately one hour, maintaining the temperature below 20 °C.

  • Quenching: After the addition of the acid is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a significant volume of water.

  • Workup:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) three times.

    • Combine the organic layers and wash sequentially with water and a 5% sodium carbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude α-nitro ketone is often of high purity.[4] If further purification is required, Kugelrohr distillation or flash chromatography on neutralized silica gel can be employed.

Visualization of Key Processes

Workflow for the Oxidation of α-Nitro Alcohols

G cluster_prep Starting Material Preparation cluster_oxidation Oxidation Step cluster_workup Workup & Purification Henry Henry Reaction (Aldehyde/Ketone + Nitroalkane) Purify_Alcohol Purification of α-Nitro Alcohol Henry->Purify_Alcohol Reaction_Setup Reaction Setup (K₂Cr₂O₇, H₂O) Purify_Alcohol->Reaction_Setup Oxidation Add_Alcohol Add α-Nitro Alcohol (Cooling) Reaction_Setup->Add_Alcohol Add_Acid Dropwise Addition of H₂SO₄ Add_Alcohol->Add_Acid Reaction_Monitoring Monitor by TLC Add_Acid->Reaction_Monitoring Quench Quench with H₂O Reaction_Monitoring->Quench Completion Extraction Solvent Extraction Quench->Extraction Wash Aqueous Washes Extraction->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purification Purification (e.g., Distillation) Dry_Concentrate->Purification

Caption: Experimental workflow for the synthesis of α-nitro ketones.

Potential Side Reaction: The Nef Reaction

The Nef reaction can compete with the desired oxidation under acidic conditions. The mechanism involves the tautomerization of the nitroalkane to a nitronic acid, which is then hydrolyzed.

Nef_Reaction Nitroalkane R₂CH-NO₂ α-Nitroalkane Nitronate R₂C=NO₂⁻ Nitronate Anion Nitroalkane->Nitronate Base Nitronic_Acid R₂C=N(O)OH Nitronic Acid Nitronate->Nitronic_Acid H⁺ Hydrolysis { Hydrolysis} Nitronic_Acid->Hydrolysis H⁺, H₂O Ketone R₂C=O Ketone Hydrolysis->Ketone

Caption: Simplified pathway of the Nef reaction.

References

  • Grokipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • Elmaaty, T. A., & Castle, L. W. (2005). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Molecules, 10(12), 1458–1461. [Link]

  • Nagasawa, H., et al. (2020). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters, 22(10), 3743–3747. [Link]

  • PubMed. (2005). Chromate oxidation of alpha-nitro alcohols to alpha-nitro ketones: significant improvements to a classic method. Molecules, 10(12), 1458-61. [Link]

  • ResearchGate. (2005). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

  • Britannica. (n.d.). Nitro group. Retrieved from [Link]

  • ResearchGate. (2015). Chromate oxidation of alpha-nitro alcohols to alpha-nitro ketones: significant improvements to a classic method. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (n.d.). Oxidations. Retrieved from [Link]

  • PubMed. (1987). The interaction of nitroaromatic drugs with aminothiols. Biochemical Pharmacology, 36(18), 3099-3104. [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • Organic Chemistry Portal. (2005). α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • YouTube. (2019). alpha-halogenation of ketone under acidic and basic conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(1), 597. [Link]

  • ResearchGate. (1983). Synthesis and properties of the α-keto acids. Retrieved from [Link]

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Technical Support Center: Catalyst Selection and Optimization for Trifluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your chemical syntheses. The introduction of a trifluoromethyl (-CF3) group can dramatically alter the physiological properties of a molecule, including its metabolic stability, lipophilicity, and bioavailability, making trifluoromethylation a critical tool in medicinal chemistry and materials science.[1][2][3] However, the unique reactivity of trifluoromethylating reagents and the intricacies of the catalytic systems employed can present significant challenges. This guide is structured to provide both high-level strategy and practical, in-the-lab solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has a low yield or is not proceeding at all. What are the common causes and potential solutions?

Answer: Low or no yield is a frequent challenge in trifluoromethylation and can stem from several factors related to reagent choice, catalyst activity, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause Explanation Recommended Solution
Inappropriate Reagent Choice The reactivity of the trifluoromethylating reagent must be matched to the substrate's electronic and steric properties. Electrophilic reagents (e.g., Togni's, Umemoto's) are often effective for electron-rich substrates, while nucleophilic reagents (e.g., Ruppert-Prakash reagent, TMSCF3) are suitable for carbonyl compounds.[4][5][6] Radical sources like the Langlois reagent can be a good choice for substrates compatible with radical pathways.[4][7]Consult the literature for precedents with similar substrates. If no direct analogue is available, screen a small panel of conceptually different trifluoromethylating reagents (electrophilic, nucleophilic, radical).
Catalyst Inactivity or Decomposition The chosen catalyst (e.g., copper, palladium, photoredox) may be inactive or may have decomposed under the reaction conditions.[8] For photoredox catalysis, ensure your light source emits at the correct wavelength to excite the catalyst.[8]Verify the integrity and purity of your catalyst. For air- or moisture-sensitive catalysts, ensure proper handling techniques. In photoredox systems, check the specifications of your light source. Consider a catalyst screen to identify a more robust system. Increasing catalyst loading can sometimes improve yield, but this should be optimized.[8]
Suboptimal Reaction Conditions Temperature, solvent, and concentration play a significant role in reaction efficiency.[8] Some electrophilic trifluoromethylations may require low temperatures to prevent reagent decomposition, while others may need elevated temperatures to proceed.[4]Screen a variety of solvents to find the optimal medium for your specific substrate.[8] Perform a temperature screen to identify the ideal reaction temperature. Adjust reactant concentrations, as both very high and very low concentrations can be detrimental.[8]
Poor Substrate Reactivity Electron-poor or sterically hindered substrates may exhibit low reactivity towards the trifluoromethylating species.For less reactive substrates, consider switching to a more potent trifluoromethylating reagent or a more active catalytic system. The use of directing groups can also enhance reactivity at a specific site.[1]
Issue 2: Significant Side Product Formation

Question: My reaction is producing a number of side products, leading to a complex mixture and low purity of the desired product. How can I improve selectivity?

Answer: Side product formation often competes with the desired trifluoromethylation pathway. Common side reactions include hydrodefluorination, dimerization of the starting material, and reaction with the solvent.

Potential Cause Explanation Recommended Solution
Excess Radical Generation In radical-based trifluoromethylations, an overly high concentration of trifluoromethyl radicals can lead to undesired side reactions.[8]Reduce the amount of the radical initiator or, in photoredox catalysis, decrease the intensity of the light source.[8]
Reaction with Solvent The highly reactive trifluoromethyl radical can react with certain solvents.[8]Choose a solvent that is known to be inert under the reaction conditions. Perfluorinated solvents can sometimes be a good choice.[1]
Inappropriate Ligand Choice (for metal-catalyzed reactions) The ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. An improper ligand can lead to undesired reaction pathways.[1]Screen a panel of ligands with varying steric and electronic properties. Rational ligand development has been crucial for advancing trifluoromethylation reactions.[1]
Substrate Decomposition The reaction conditions may be too harsh for the starting material or the product, leading to decomposition.Monitor the reaction progress carefully and consider quenching the reaction before full conversion if product decomposition is observed.[9] Milder reaction conditions (e.g., lower temperature, alternative catalyst) should be explored.
Issue 3: Reaction Stalls Before Completion

Question: My reaction starts but then stalls before all the starting material is consumed. What should I do?

Answer: Reaction stalling can be due to catalyst deactivation or the accumulation of inhibitory byproducts.

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The catalyst may degrade over the course of the reaction, especially under prolonged heating or irradiation.[8]Adding the catalyst in portions throughout the reaction can sometimes help maintain a sufficient concentration of the active species.[8]
Inhibitor Formation Byproducts of the reaction can sometimes act as inhibitors, poisoning the catalyst.Identify the major byproducts and consider if they could be interfering with the catalytic cycle. A change in reaction conditions (e.g., solvent, temperature) may disfavor the formation of the inhibitory species.
Reagent Depletion One of the reagents may be consumed faster than anticipated or may be unstable under the reaction conditions.Re-evaluate the stoichiometry of the reaction. If a reagent is known to be unstable, consider adding it portion-wise throughout the reaction.

Part 2: Experimental Protocols & Workflows

Workflow for Catalyst and Ligand Screening

A systematic approach to screening catalysts and ligands is essential for optimizing a new trifluoromethylation reaction.

G cluster_0 Phase 1: Catalyst System Selection cluster_1 Phase 2: Ligand Optimization (for Metal Catalysis) cluster_2 Phase 3: Condition Optimization A Define Substrate and Trifluoromethylating Reagent B Literature Search for Precedents A->B C Select Initial Catalyst Panel (e.g., Cu, Pd, Photoredox) B->C D Run Small-Scale Parallel Reactions C->D E Analyze Results (Yield, Selectivity) D->E F Select Best Performing Metal Catalyst E->F G Choose a Diverse Ligand Set (e.g., Phosphines, N-heterocyclic carbenes) F->G H Perform Ligand Screen G->H I Identify Lead Ligand H->I J Optimize Solvent and Temperature I->J K Fine-tune Stoichiometry and Concentration J->K L Confirm Reproducibility and Scale-Up K->L

Caption: A workflow for systematic catalyst and ligand screening.

Step-by-Step Protocol for a Generic Palladium-Catalyzed Trifluoromethylation of an Aryl Halide

This protocol is a general starting point and should be optimized for each specific substrate.

  • Preparation: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd(dba)2, 2-5 mol%), the phosphine ligand (e.g., tBuXPhos, 4-10 mol%), and the aryl halide (1.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.[10]

  • Reagent Addition: Add the trifluoromethylating reagent (e.g., TMSCF3, 2.0 equiv.) and the fluoride source (e.g., KF, 2.0 equiv.).[10]

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 0.1 M) via syringe.[10]

  • Reaction: Seal the vial and remove it from the glovebox. Place the reaction in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 5 hours).[10]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose between an electrophilic, nucleophilic, or radical trifluoromethylating reagent?

The choice depends primarily on your substrate.

  • Electrophilic reagents (e.g., Togni's, Umemoto's reagents) are generally used for trifluoromethylating nucleophiles like electron-rich arenes, heterocycles, enolates, and thiols.[5][11][12] They can be thought of as sources of "CF3+".

  • Nucleophilic reagents (e.g., Ruppert-Prakash reagent - TMSCF3) are used to trifluoromethylate electrophiles, most commonly carbonyl compounds (aldehydes, ketones, esters).[4][13] They act as a source of the trifluoromethyl anion ("CF3-").

  • Radical reagents (e.g., Langlois reagent - CF3SO2Na, or CF3I) generate a trifluoromethyl radical (•CF3) and are suitable for reactions with alkenes, alkynes, and (hetero)arenes, often under photoredox or thermal initiation conditions.[7][14]

Q2: What is the role of the ligand in palladium- or copper-catalyzed trifluoromethylation?

In metal-catalyzed cross-coupling reactions, the ligand is critical. It binds to the metal center and influences its electronic and steric properties. A well-chosen ligand can:

  • Promote the oxidative addition of the aryl halide to the metal center.

  • Facilitate the transmetalation step where the trifluoromethyl group is transferred to the metal.

  • Enable the final reductive elimination step to form the C-CF3 bond and regenerate the active catalyst.[1] The choice of ligand can be the difference between a high-yielding reaction and no reaction at all.[1]

Q3: My photoredox trifluoromethylation is not working. What should I check first?

For photoredox reactions, the light source is a critical component.

  • Wavelength: Ensure your light source (e.g., LEDs) emits light at a wavelength that is absorbed by your photocatalyst.[8] This information is typically available from the catalyst supplier or in the literature.

  • Intensity: The light intensity can affect the rate of radical generation. If you are seeing side products, the intensity might be too high. If the reaction is sluggish, it might be too low.

  • Setup: Ensure the reaction vessel is positioned to receive uniform and consistent irradiation.

Q4: Are there any safety concerns with trifluoromethylating reagents?

Yes, some reagents require careful handling.

  • Togni's Reagents: While generally stable, some hypervalent iodine reagents can be explosive under certain conditions.[15] It is crucial to follow the recommended handling and storage procedures.

  • Umemoto's Reagents: These are typically stable crystalline solids but should be stored in a cool, dry place.[11][16]

  • Gaseous Reagents: Reagents like trifluoromethyl hypofluorite (CF3OF) are highly toxic and explosive and require specialized handling procedures.[17] Always consult the Safety Data Sheet (SDS) for any reagent before use and perform a thorough risk assessment.

Catalytic Cycle Visualization

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(CF3)Ln Ar-Pd(II)(CF3)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(CF3)Ln Transmetalation ('CF3-' source) Ar-Pd(II)(CF3)Ln->Pd(0)Ln Reductive Elimination Ar-CF3 Ar-CF3 Ar-Pd(II)(CF3)Ln->Ar-CF3

Caption: A simplified catalytic cycle for Pd-catalyzed trifluoromethylation.

References

  • Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions - Benchchem.
  • optimization of reaction conditions for N-trifluoromethylation - Benchchem.
  • Challenges in scaling up reactions involving Trifluoromethyl hypofluorite - Benchchem.
  • Catalysis for Fluorination and Trifluoromethylation - PMC - NIH.
  • Photoredox Catalysis Desk Reference and User's Guide - Sigma-Aldrich.
  • Optimization of photocatalytic trifluoromethylation of... | Download Scientific Diagram - ResearchGate.
  • Optimization for the Trifluoromethylation | Download Scientific Diagram - ResearchGate.
  • Umemoto Reagent I - Enamine.
  • Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent - TCI Chemicals.
  • Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds | Accounts of Chemical Research - ACS Publications.
  • Umemoto Reagent IV and Electrophilic Fluorinating Agent: NFBB - TCI Chemicals.
  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
  • Progress in copper-catalyzed trifluoromethylation - Beilstein Journals.
  • ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents | Request PDF - ResearchGate.
  • Highly ortho-Selective Trifluoromethylthiolation Reactions using a Ligand Exchange Strategy.
  • Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform.
  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
  • Reagent of the month – November - Langlois reagent - SigutLabs.
  • An Overview of Palladium-catalyzed Trifluoromethylation Reactions | Request PDF.
  • Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed.
  • Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC - NIH.
  • Mes-Umemoto reagent = 95 1895006-01-5 - Sigma-Aldrich.
  • Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - DSpace@MIT.
  • (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper - ResearchGate.
  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - Macmillan Group - Princeton University.
  • Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals - Chemical Communications (RSC Publishing).
  • Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent - TCI Chemicals.
  • MIT Open Access Articles The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides.
  • The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC - NIH.
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH.
  • A scalable and operationally simple radical trifluoromethylation - PubMed - NIH.
  • Selection of optimised ligands by fluorescence-activated bead sorting - RSC Publishing.
  • Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides - DSpace@MIT.
  • Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry.
  • Trifluoromethylation - Wikipedia.
  • A scalable and operationally simple radical trifluoromethylation - ResearchGate.
  • Scale up for the trifluoromethylation/cyclization reaction of 1a. - ResearchGate.
  • Application of Langlois' Reagent in Trifluoromethylation Reactions - ResearchGate.
  • Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors.
  • Why does Togni's reagent I exist in the high-energy hypervalent iodine form? Re-evaluation of benziodoxole based hypervalent iodine reagents - Chemical Communications (RSC Publishing).

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Technical Support Center: Managing the Stability of Nitro Compounds During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the stability of nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these energetic and versatile molecules. Nitro compounds are thermodynamically unstable and can be sensitive to heat, shock, and certain chemical environments.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of their synthesis, ensuring both safety and experimental success.

Section 1: Foundational Principles of Nitro Compound Stability

Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent properties that govern the stability of nitro compounds. The presence of the nitro (-NO₂) group, a potent electron-withdrawing group, dictates their reactivity and potential instability.

The Energetic Nature of the Nitro Group

The nitro group is often classified as an "explosophore" because its thermal decomposition can release significant energy, often yielding stable molecular nitrogen (N₂).[2] The decomposition of nitromethane, for instance, is highly exothermic.[1] This inherent instability is a key consideration in all synthetic manipulations. While many common nitro compounds can be handled safely, polynitrated compounds, in particular, can be explosive and require specialized handling procedures.[2]

Key Factors Influencing Stability

Several factors can dramatically impact the stability of a nitro compound during a synthetic process:

  • Temperature: Elevated temperatures can initiate thermal decomposition. Most nitroalkanes are stable enough for distillation, but many nitroarenes, especially polynitroarenes, can decompose violently when heated and should not be distilled at atmospheric pressure.[2]

  • pH (Acids and Bases): Both acidic and basic conditions can promote decomposition or unwanted side reactions. Primary and secondary nitroalkanes possess acidic α-hydrogens and can form resonance-stabilized nitronate salts (aci-form) in the presence of a base.[2] These nitronates are often more reactive and can lead to side products. Strong acids can also catalyze decomposition pathways.

  • Presence of Impurities and Incompatibles: Contaminants such as amines, bases, acids, or certain metals can significantly lower the decomposition temperature of nitro compounds.[3][4] For example, nitromethane can become shock-sensitive if contaminated with amines or bases.[4][5]

  • Mechanical Shock and Friction: Many nitro compounds, particularly polynitrated aromatics and some salts, are sensitive to shock, friction, or static discharge, which can initiate violent decomposition.[6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and handling of nitro compounds.

Q1: My aliphatic nitro compound is soluble in aqueous base, but I struggle to recover it upon acidification. Why?

A1: This is a classic issue related to the formation of the aci-nitro tautomer. When you treat a primary or secondary nitroalkane with a base, you deprotonate the α-carbon to form a nitronate ion. Upon acidification, this ion is protonated on the oxygen, forming the aci-nitro tautomer, which is an isomer of your starting material.[2] This aci-form is generally less stable than the nitro-form and will slowly tautomerize back. However, it can also undergo other reactions, such as decomposition or aldol-type condensations, especially under harsh acidification conditions, leading to poor recovery. Careful, slow acidification with a weak acid at low temperatures is often recommended to favor the recovery of the nitroalkane.[2]

Q2: I am trying to perform a reaction on another part of my molecule, but my nitro group is being reduced. How can I prevent this?

A2: The nitro group is susceptible to reduction by a wide variety of reagents, most notably catalytic hydrogenation (e.g., H₂/Pd-C) and many metal hydrides.[7][8] To prevent unwanted reduction:

  • Choose Reagents Selectively: If you need to reduce another functional group, such as a ketone or ester, opt for reagents that are less reactive towards nitro groups. For example, sodium borohydride (NaBH₄) will typically reduce a ketone without affecting a nitro group, whereas the more powerful lithium aluminum hydride (LiAlH₄) will reduce both (and can form azo compounds from nitroaromatics).[8]

  • Protecting Groups: In complex syntheses, it may be necessary to carry the nitrogen functionality in a different oxidation state (e.g., as an amine) and then oxidize it to the nitro group at a later stage, though this is less common.

  • Chemoselective Reagents: For reductions, using reagents like iron powder in acetic acid or tin(II) chloride can provide a milder method for reducing other functional groups while potentially preserving the nitro group, although these are also classic reagents for nitro group reduction itself, so conditions are critical.[8] The choice is highly substrate-dependent.

Q3: Why did my nitration reaction result in a dark, tarry mixture?

A3: The formation of dark, often intractable mixtures in nitration reactions is typically due to over-nitration or oxidative side reactions.

  • Over-Nitration: The introduction of one nitro group deactivates the aromatic ring, making subsequent nitrations more difficult. However, forcing conditions (high temperatures, strong acid concentrations) can lead to the formation of polynitrated byproducts, which are often highly colored and less stable.[9]

  • Oxidation: Nitrating acid mixtures (e.g., HNO₃/H₂SO₄) are strongly oxidizing. Substrates with electron-rich or sensitive functional groups (like phenols or anilines) are particularly prone to oxidation, leading to the formation of phenolic and quinone-like species, which are intensely colored and can polymerize.[10]

  • Temperature Control: Nitration is a highly exothermic process. Poor temperature control can lead to runaway reactions where oxidation and decomposition pathways dominate.

Q4: Can I purify my nitro compound using column chromatography on silica gel?

A4: Yes, but with caution. Silica gel is acidic and can cause decomposition of sensitive nitro compounds, particularly nitroaldol products which can readily dehydrate.[11] If you observe streaking or color changes on your TLC plate, it's a sign of instability. To mitigate this:

  • Deactivate the Silica: You can run the column with a solvent system containing a small amount of a neutralizer like triethylamine (~0.1-1%) to "base-wash" the silica and prevent degradation of acid-sensitive compounds.[11]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for purifying compounds that are sensitive to acid.

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the compound as efficiently as possible.

Section 3: Troubleshooting Guide

This guide provides structured advice for specific problems you might encounter during your experiments.

Scenario 1: Unexpected Exotherm or Runaway Reaction

Problem: During reagent addition or heating, the reaction temperature increases uncontrollably, even after removing the heat source. Gas evolution may be observed.

Causality: This is a sign that a decomposition reaction has been initiated. Nitro compounds decompose exothermically, meaning the reaction itself generates heat.[3][12] If this heat is generated faster than it can be dissipated, the reaction temperature rises, further accelerating the decomposition in a dangerous feedback loop.

Immediate Actions:

  • Alert Personnel: Immediately inform everyone in the vicinity.

  • Cease Additions: Stop adding any further reagents.

  • Emergency Cooling: If safe to do so, use an ice bath or other external cooling to try and regain control of the temperature.

  • Lower the Sash: Work from behind the fume hood sash.

  • Evacuate: If the reaction cannot be controlled, evacuate the area and initiate emergency procedures.

Prevention & Mitigation Protocol:

StepActionRationale
1 Perform a Safety Review Before starting, review the thermal stability data for your specific nitro compound and any potential intermediates or byproducts. Use resources like the ACS publication on runaway reaction hazards.[3]
2 Control Reagent Addition Add reagents slowly and portion-wise, especially when performing a nitration. Use an addition funnel for liquids to maintain a controlled rate.
3 Ensure Adequate Cooling Have an ice bath ready before you start the reaction. For larger scale reactions, consider more robust cooling systems.
4 Monitor Temperature Continuously Use a thermometer or thermocouple to monitor the internal reaction temperature at all times. Do not rely solely on the temperature of the heating bath.
5 Dilute the Reaction Running reactions at a lower concentration can help dissipate heat more effectively. The solvent acts as a heat sink.
Scenario 2: Product Decomposes During Workup or Isolation

Problem: The reaction appears successful by TLC or crude NMR, but the desired product is lost during aqueous workup, extraction, or solvent removal. The isolated material is an oil or discolored solid.

Causality: The product is likely unstable to the pH, temperature, or aeration conditions of the workup.

  • pH Sensitivity: As discussed in Q1, bases can form nitronates. Strong acids used for neutralization can also cause hydrolysis or other degradation.

  • Thermal Instability: Heating during solvent removal (rotary evaporation) can cause decomposition. Many nitro compounds have lower decomposition temperatures than their boiling points.[2]

  • Oxidation: Some nitro compounds can be sensitive to air, especially at elevated temperatures or in the presence of impurities.[13]

Troubleshooting Workflow:

G start Problem: Product Decomposes During Workup/Isolation check_ph Is the compound potentially acid/base sensitive? start->check_ph check_temp Is the compound thermally labile? check_ph->check_temp No sol_ph Modify Workup pH: - Use mild buffers (e.g., NH4Cl, NaHCO3) - Avoid strong acids/bases - Keep extractions cold check_ph->sol_ph Yes check_air Is the compound air-sensitive? check_temp->check_air No sol_temp Modify Isolation Conditions: - Use low-temperature rotary evaporation - Lyophilize from a suitable solvent - Precipitate and filter instead of concentrating check_temp->sol_temp Yes sol_air Work Under Inert Atmosphere: - Degas solvents - Perform workup/filtration under N2 or Ar - Store final product under inert gas check_air->sol_air Yes end_node Stable Product Isolated check_air->end_node No sol_ph->end_node sol_temp->end_node sol_air->end_node

Caption: Troubleshooting workflow for product decomposition during workup.

Scenario 3: Formation of Colored Impurities (Red or Yellow Water)

Problem: During the purification of nitrated aromatic products, the alkaline wash water is intensely colored (often red, yellow, or orange).

Causality: This is a very common occurrence in the purification of crude nitroaromatics. The color is due to the formation of nitrophenolic byproducts and other oxidation compounds.[14] These compounds are acidic and, upon treatment with a base during the wash, are deprotonated to form intensely colored phenolate salts that are extracted into the aqueous phase.[14]

Protocol: Standard Purification of a Crude Nitroaromatic Product

  • Initial Quench: Carefully quench the reaction mixture by pouring it over crushed ice. This helps to dissipate heat and precipitate the crude product.

  • Filtration: Collect the crude solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dissolution: Dissolve the crude solid in an appropriate organic solvent (e.g., toluene, ethyl acetate).

  • Alkaline Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases like NaOH , which can promote side reactions. The aqueous layer will likely become intensely colored.

  • Separation: Separate the layers. Repeat the alkaline wash until the aqueous layer is no longer strongly colored.

  • Neutral Wash: Wash the organic layer with water, followed by brine, to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure at a moderate temperature.

  • Recrystallization: Further purify the solid product by recrystallization from a suitable solvent system.

Section 4: Data and Visualization

Incompatible Materials

Proper storage and handling require awareness of incompatible materials that can lower the thermal stability of nitro compounds.

Incompatible ClassExamplesPotential ConsequenceReference
Strong Bases NaOH, KOH, AminesFormation of shock-sensitive nitronate salts; catalytic decomposition.[4],[5]
Strong Acids H₂SO₄, HClCatalytic decomposition.[4]
Strong Reducing Agents Metal Hydrides (LiAlH₄), Active Metals (Na)Vigorous, exothermic reduction; potential for runaway reaction.[4],[8]
Certain Metals Copper, LeadFormation of unstable salts; catalytic decomposition.[4],[5]
Iron(III) Oxide (Rust) -Lowers the onset temperature of decomposition for nitroarenes.[15]
Key Decomposition Pathways

Understanding the primary mechanisms of thermal decomposition is key to predicting instability. For many nitro compounds, two main pathways compete.

G cluster_0 Thermal Decomposition Pathways RNO2 R-NO₂ (Nitro Compound) path1_node Pathway 1: C-N Homolysis RNO2->path1_node High Temp High Pre-factor path2_node Pathway 2: Nitro-Nitrite Isomerization RNO2->path2_node Low Temp Low Barrier radicals R• + •NO₂ (Radical Species) path1_node->radicals nitrite R-O-N=O (Nitrite Ester) path2_node->nitrite decomp_products Decomposition Products radicals->decomp_products nitrite->decomp_products Weak O-NO bond

Caption: Competing thermal decomposition pathways for nitro compounds.[15]

Section 5: Analytical Methods for Stability Monitoring

Monitoring the purity and stability of your nitro compounds is essential.

TechniqueApplicationInformation Gained
NMR Spectroscopy Purity assessment, structural confirmation.Detects the presence of byproducts or degradation products.
GC-MS / LC-MS Purity analysis, identification of trace impurities.Separates and identifies volatile or non-volatile impurities that could affect stability.[16]
Differential Scanning Calorimetry (DSC) Thermal hazard assessment.Measures the onset temperature of decomposition and the energy released (ΔHdec).[12][17] Crucial for scale-up safety.
HPLC-UV Quantitative purity analysis.Monitors the disappearance of starting material and the formation of the product and colored impurities.[18]

This guide provides a framework for the safe and effective synthesis of nitro compounds. Always consult the Safety Data Sheet (SDS) for your specific reagents and perform a thorough hazard analysis before beginning any new procedure.

References

  • 24.6: Nitro Compounds - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • NITRO COMPOUNDS. (2020). DocPlayer. [Link]

  • Manelis, G. B. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Kaliyeva, L., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 13-28. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Polmann, et al. (2016).
  • Nitromethane Chemical Safety Protocol. Vanderbilt University. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Standard Operating Procedure for Hazardous Chemicals Use: Nitromethane. University of Wisconsin-Milwaukee. [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2022). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. MDPI. [Link]

  • Bucur, C., et al. (2012). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Hass, H. B. (1941). Process for the purification of nitro aliphatic compounds.
  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Working with Chemicals. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Rizzo, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 636–642. [Link]

  • Lessner, D. J., et al. (2002). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 68(2), 644–652. [Link]

  • Analytical techniques in the study of highly-nitrated nitrocellulose. ResearchGate. [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything! (2025). YouTube. [Link]

  • Lab Safety Manual: Working with Hazardous Materials. Hampshire College. [Link]

  • Rizzo, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. American Chemical Society. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • chemical handling and storage section 6. University of Toronto Scarborough. [Link]

  • Direct Electrochemical Analysis of 3-Methyl-4-Nitrophenol in Water Using Carbon Fiber Microelectrode Modified with Nickel Tetrasulfonated Phthalocyanine Complex. SciRP.org. [Link]

  • Struggling with the purification of a nitroaldol product. (2024). Reddit. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (1986). DTIC. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 1,1,1-Trifluoro-3-nitropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1,1,1-Trifluoro-3-nitropropan-2-ol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the practical challenges you may encounter, moving beyond simple protocols to explain the fundamental chemistry and strategic decisions required for successful and scalable production.

Section 1: Foundational Knowledge & Safety

Scaling any chemical process begins with a deep understanding of the core reaction and the hazards of the materials involved. The synthesis of this compound is primarily achieved through a Henry (or nitroaldol) reaction.[1][2] This involves the base-catalyzed addition of nitromethane to an electrophile, in this case, trifluoroacetaldehyde.

Core Reaction Mechanism

The reaction proceeds in three key steps, all of which are reversible[1]:

  • Deprotonation: A base removes an alpha-proton from nitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of trifluoroacetaldehyde.

  • Protonation: The resulting alkoxide is protonated (typically by the conjugate acid of the base or during work-up) to yield the final β-nitro alcohol product.

Henry_Reaction_Mechanism NM H₃C-NO₂ (Nitromethane) Nitronate [H₂C=N⁺(O⁻)O⁻] (Nitronate Anion) NM->Nitronate + B⁻ Base Base (B⁻) HB H-B TFA CF₃-CHO (Trifluoroacetaldehyde) Nitronate->TFA Alkoxide CF₃-CH(O⁻)-CH₂NO₂ (Alkoxide Intermediate) TFA->Alkoxide + Nitronate Alkoxide_p CF₃-CH(O⁻)-CH₂NO₂ Alkoxide->Alkoxide_p Product CF₃-CH(OH)-CH₂NO₂ (Product) Alkoxide_p->Product + H-B

Caption: Mechanism of the Henry (Nitroaldol) Reaction.
Safety First: Reagent Handling FAQ

Question: What are the primary hazards associated with nitromethane and how should I handle it?

Answer: Nitromethane is a highly flammable liquid and a suspected carcinogen that can be toxic if inhaled or ingested.[3] Crucially, it can become shock-sensitive and explosive, especially when heated under confinement or when mixed with incompatibles like strong bases, acids, or amines.[3][4]

Parameter Nitromethane (CH₃NO₂)[4][5] Trifluoroacetaldehyde (CF₃CHO)
Primary Hazards Flammable, potentially explosive, toxic, suspected carcinogen.Irritant, potentially toxic, highly volatile gas (B.P. -19 °C).
PPE Flame-retardant lab coat, chemical safety goggles, heavy-duty gloves (e.g., Viton, butyl).[3]Gas-tight goggles, face shield, appropriate respirator, cryogenic gloves.
Handling Use in a chemical fume hood with grounded equipment. Avoid shock, friction, and heat.[3][6]Handle in a well-ventilated fume hood or glovebox. Use a cooled apparatus.
Storage Store in a cool, dry, well-ventilated, flammables-rated area away from heat and incompatible substances.[3][5]Store as a compressed gas or cooled liquid in an appropriate cylinder in a cool, well-ventilated area.
Spill Cleanup Evacuate and ventilate. Use spark-proof tools and absorb with inert material (e.g., sand).[4]Evacuate and ventilate. Allow to vaporize if spill is small; otherwise, contain and neutralize with appropriate measures.

Question: Trifluoroacetaldehyde is a gas at room temperature. How can I effectively use it in a liquid-phase reaction?

Answer: Direct handling of gaseous trifluoroacetaldehyde is challenging. There are two common, safer approaches:

  • Use a Hydrate: Trifluoroacetaldehyde ethyl hemiacetal or the hydrate form are often used as stable, easier-to-handle surrogates that release the aldehyde in situ.

  • Low-Temperature Addition: The reaction vessel can be cooled to below -20 °C, and the gas can be condensed directly into the reaction solvent before the addition of other reagents. This requires specialized equipment but ensures accurate stoichiometry.

Section 2: Troubleshooting the Henry Reaction

This section addresses common problems encountered during the synthesis.

Question: My reaction yield is very low. What are the likely causes?

Answer: Low yield in a Henry reaction is a frequent issue. The cause can be diagnosed by systematically evaluating the following factors.

Possible Cause Explanation & Validation Recommended Solution
1. Ineffective Deprotonation The pKa of nitromethane is approximately 17 (in DMSO), requiring a sufficiently strong base to generate the nitronate nucleophile.[1] If the base is too weak, the equilibrium will favor the starting materials. Validation: Check the pKa of your base's conjugate acid in the reaction solvent.Screen a variety of bases. Common choices include organic amines (like triethylamine or DBU), inorganic bases (like K₂CO₃), or alkoxides. For difficult cases, a stronger, non-nucleophilic base may be required.[7][8]
2. Poor Reagent Quality Aldehydes, especially trifluoroacetaldehyde, can be prone to polymerization or oxidation. Nitromethane can absorb water. Validation: Check the purity of your starting materials via NMR or GC.Purify the nitromethane by distillation if necessary.[9] Use a fresh bottle of the aldehyde source or purify it immediately before use.
3. Competing Side Reactions The highly electrophilic nature of trifluoroacetaldehyde can lead to side reactions. The product can also dehydrate to form CF₃-CH=CHNO₂, especially at higher temperatures or with excess base.[7] Validation: Analyze the crude reaction mixture by NMR or LC-MS to identify byproducts.Run the reaction at a lower temperature (e.g., 0 °C to -20 °C) to improve selectivity. Use a sub-stoichiometric amount of base and add it slowly to the mixture of the aldehyde and nitromethane.
4. Suboptimal Solvent The solvent plays a critical role in stabilizing intermediates and influencing reaction rates. A solvent that does not adequately solvate the nitronate or the alkoxide intermediate can hinder the reaction. Validation: If the reaction is heterogeneous, the base may not be dissolving.Polar aprotic solvents (e.g., THF, MeCN) or polar protic solvents (e.g., EtOH, MeOH) are commonly used.[10] A solvent screen is highly recommended during optimization.

Question: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

Answer: Improving selectivity involves suppressing undesired reaction pathways.

  • Problem: Formation of a nitroalkene (CF₃-CH=CHNO₂).

    • Cause: This is an E1cB elimination of water from the product, favored by excess base and/or high temperatures.[7]

    • Solution: Use the minimum effective amount of base (catalytic amounts are often sufficient). Maintain low reaction temperatures (e.g., below 10 °C). Quench the reaction as soon as the starting material is consumed to prevent post-reaction degradation.

  • Problem: Formation of bis-addition products (reaction of a second nitronate with the product).

    • Cause: This can occur if there is a localized excess of nitromethane and base relative to the aldehyde.

    • Solution: Employ slow addition of the base to a solution of both the aldehyde and nitromethane. This maintains a low steady-state concentration of the reactive nitronate.

Section 3: Post-Reaction Work-up and Purification

Question: What is the best way to quench the reaction and isolate the crude product?

Answer: The goal of the quench is to neutralize the base and protonate the product alkoxide without causing degradation.

  • Quenching: Cool the reaction mixture to 0 °C. Slowly add a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acetic acid, until the pH is neutral. Avoid strong acids, which can promote side reactions.

  • Extraction: The product is a polar alcohol, so careful selection of an extraction solvent is key. Ethyl acetate is often a good first choice. Perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic phase over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Caution: The product may have some volatility; avoid using excessive heat or high vacuum during concentration.

Question: My product is difficult to purify by column chromatography. Are there other methods?

Answer: Yes, this compound is a polar molecule, which can make standard silica gel chromatography challenging (e.g., streaking, poor separation).

  • Optimize Chromatography: Use a more polar eluent system (e.g., ethyl acetate/hexanes, or even a small percentage of methanol in dichloromethane). Consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale. Determine the boiling point under reduced pressure before attempting.

  • Recrystallization: If the product is a solid at room temperature or forms a stable crystalline solvate, recrystallization from a suitable solvent system (e.g., ether/hexane, ethyl acetate/heptane) can be a highly effective and scalable purification method.

Purification_Workflow cluster_purification Purification Options start Crude Reaction Mixture quench 1. Quench (e.g., aq. NH₄Cl) start->quench extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract wash 3. Wash & Dry Organic Phase (Brine, Na₂SO₄) extract->wash concentrate 4. Concentrate In Vacuo wash->concentrate crude_product Crude Product concentrate->crude_product chrom A. Column Chromatography crude_product->chrom Small Scale distill B. Vacuum Distillation crude_product->distill Scalable / Thermally Stable recryst C. Recrystallization crude_product->recryst Scalable / Crystalline pure_product Pure Product (this compound) chrom->pure_product distill->pure_product recryst->pure_product

Caption: General workflow for post-reaction work-up and purification.

Section 4: Scale-Up Considerations

Question: The reaction was successful in the lab. What new challenges will I face when scaling up to 10L or more?

Answer: Scaling up introduces new challenges primarily related to physical processes rather than chemistry.

  • Heat Management: The Henry reaction is exothermic. On a small scale, a simple ice bath can dissipate the heat. On a large scale, the surface-area-to-volume ratio decreases, making heat removal much less efficient.

    • Solution: Use a jacketed reactor with a circulating coolant. The addition rate of the limiting reagent must be carefully controlled to match the reactor's cooling capacity, preventing a dangerous thermal runaway.

  • Mixing: Inefficient mixing in a large reactor can create "hot spots" or areas of high reagent concentration, leading to increased byproduct formation and reduced yield.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture. For two-phase reactions, baffling within the reactor is critical.

  • Reagent Addition: Adding a reagent too quickly can overwhelm the cooling system and lead to concentration gradients.

    • Solution: Use a calibrated addition pump for the slow, controlled addition of the base or aldehyde. The addition should be subsurface to ensure immediate mixing. Continuous flow reactors are an advanced alternative that can mitigate many scale-up challenges by providing excellent heat and mass transfer.[11]

Appendix A: Detailed Experimental Protocol (Lab Scale)

This protocol is a representative example. All procedures must be performed by qualified personnel with appropriate safety precautions.

  • Setup: To a flame-dried, three-neck, 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add nitromethane (1.2 eq). Add the desired solvent (e.g., 100 mL of THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add trifluoroacetaldehyde ethyl hemiacetal (1.0 eq) to the cooled solution.

  • Base Addition: Slowly add triethylamine (0.5 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the consumption of the hemiacetal by TLC or 19F NMR at 1-hour intervals. The reaction is typically complete within 2-4 hours.

  • Quench: Once the reaction is complete, slowly add 50 mL of saturated aqueous NH₄Cl solution while maintaining cooling.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure this compound.

Appendix B: References

  • AFD Petroleum Ltd. (n.d.). Nitromethane - Safety Data Sheet. Retrieved from AFD Petroleum Ltd. website.

  • ResearchGate. (2025). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ResearchGate. [Link]

  • Penta Chemicals. (2025). Nitromethane - SAFETY DATA SHEET. [Link]

  • Vanderbilt University. (n.d.). Chemical Safety Protocol: Nitromethane. Retrieved from Vanderbilt University Environmental Health & Safety.

  • Buchler GmbH. (n.d.). Henry (Nitroaldol), 1,1,1-trifluoro-3-phenylpropan-2-one, nitromethane, (S). [Link]

  • MDPI. (n.d.). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • SynArchive. (n.d.). Henry Reaction. [Link]

  • MDPI. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

  • ResearchGate. (n.d.). Examples of Henry reaction between aliphatic aldehydes and nitromethane. [Link]

  • ResearchGate. (n.d.). Optimization of the parameters of the Henry nitroaldol reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the Henry reaction. [Link]

  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS. [Link]

  • Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration. [Link]

  • Neilson Lab. (2009). Purification of Laboratory Chemicals, Sixth Edition. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Trifluoromethylated Nitroalcohols: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for fine-tuning physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, has garnered significant attention due to its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive comparative analysis of trifluoromethylated nitroalcohols, a class of compounds that serve as versatile building blocks in the synthesis of complex pharmaceutical agents. We will delve into their synthesis, compare their performance with non-fluorinated analogues, and provide the experimental data and protocols necessary for their effective utilization in the laboratory.

The Significance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is often considered a "super-methyl" group, but its electronic properties are vastly different. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, significantly alters the reactivity and properties of neighboring functional groups. This translates to several advantages in drug design:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₃ group resistant to oxidative metabolism. This can lead to an increased in vivo half-life of a drug candidate.

  • Increased Lipophilicity: The CF₃ group is more lipophilic than a methyl group, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability.

  • Modulation of Acidity and Basicity: The inductive effect of the CF₃ group can significantly alter the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-receptor interactions.

  • Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

Synthesis of Trifluoromethylated Nitroalcohols: The Henry Reaction

The most common and versatile method for the synthesis of β-nitroalcohols is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In the context of trifluoromethylated nitroalcohols, the reaction typically employs a trifluoromethyl ketone as the electrophile.

General Reaction Scheme:

reagents R-NO₂ + CF₃(CO)R' product R(NO₂)CH-C(OH)(CF₃)R' reagents->product Henry Reaction base Base

Caption: General scheme of the Henry reaction for the synthesis of trifluoromethylated nitroalcohols.

The presence of the strongly electron-withdrawing trifluoromethyl group in the ketone starting material has a profound impact on the Henry reaction.

Comparative Performance: Trifluoromethylated vs. Non-Fluorinated Ketones in the Henry Reaction

To illustrate the differences in reactivity, let's compare the Henry reaction using trifluoroacetophenone and its non-fluorinated analog, acetophenone.

ParameterTrifluoroacetophenoneAcetophenoneRationale for Difference
Reaction Rate Generally fasterGenerally slowerThe CF₃ group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitronate anion.
Equilibrium Favors product formationMore reversibleThe electron-withdrawing CF₃ group stabilizes the resulting alkoxide intermediate, shifting the equilibrium towards the product.
Yield Often higherCan be lower, especially with hindered nitroalkanesThe increased reactivity and favorable equilibrium of the trifluoromethylated ketone lead to higher product yields.
Stereoselectivity Can be high, especially in asymmetric variantsVariable, often requires specific catalysts for high stereocontrolThe steric bulk and electronic nature of the CF₃ group can influence the facial selectivity of the nucleophilic attack, leading to improved stereochemical outcomes.
Causality Behind Experimental Choices

The choice of a trifluoromethyl ketone in a Henry reaction is often a deliberate strategy to overcome the limitations associated with less reactive ketones. For instance, while the Henry reaction with simple alkyl ketones can be sluggish and reversible, the use of their trifluoromethylated counterparts can drive the reaction to completion and often with higher stereoselectivity. This is a direct consequence of the inductive effect of the trifluoromethyl group.

Mechanistic Insights: The Role of the Trifluoromethyl Group

The mechanism of the base-catalyzed Henry reaction involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile.

cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation R-CH₂-NO₂ Nitroalkane R-CH⁻-NO₂ Nitronate Anion R-CH₂-NO₂->R-CH⁻-NO₂ Base R-CH⁻-NO₂CF₃(CO)R' R-CH⁻-NO₂CF₃(CO)R' Intermediate Alkoxide Intermediate R-CH⁻-NO₂CF₃(CO)R'->Intermediate Product Trifluoromethylated Nitroalcohol Intermediate->Product H⁺ CF₃(CO)R' Trifluoromethyl Ketone

Caption: Simplified mechanism of the base-catalyzed Henry reaction.

The enhanced electrophilicity of the carbonyl carbon in a trifluoromethyl ketone is the key factor accelerating the nucleophilic attack by the nitronate anion. This increased reactivity allows the reaction to proceed under milder conditions and often with a broader substrate scope compared to non-fluorinated ketones.

Asymmetric Synthesis: Accessing Chiral Trifluoromethylated Nitroalcohols

The synthesis of enantiomerically pure compounds is of paramount importance in drug development. The asymmetric Henry reaction provides a powerful tool for the synthesis of chiral trifluoromethylated nitroalcohols. This is typically achieved using a chiral catalyst, often a metal complex with a chiral ligand.

Experimental Workflow for Asymmetric Henry Reaction:

start Start catalyst_prep Catalyst Preparation (Chiral Ligand + Metal Salt) start->catalyst_prep reaction_setup Reaction Setup (Ketone, Nitroalkane, Catalyst) catalyst_prep->reaction_setup reaction Reaction (Stirring at controlled temperature) reaction_setup->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification analysis Analysis (NMR, HPLC) purification->analysis end End analysis->end

Caption: A typical experimental workflow for an asymmetric Henry reaction.

Experimental Protocols

The following are representative, self-validating protocols for the synthesis of a trifluoromethylated nitroalcohol and its non-fluorinated analog.

Protocol 1: Asymmetric Synthesis of (R)-2-nitro-1-(4-(trifluoromethyl)phenyl)propan-1-ol

Materials:

  • 4-(Trifluoromethyl)acetophenone

  • Nitroethane

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • (1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis(2,4-di-tert-butyl-salicylidene) (chiral ligand)

  • Ethanol (absolute)

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (0.1 eq) and Cu(OAc)₂·H₂O (0.1 eq) in absolute ethanol. Stir the mixture at room temperature for 1 hour to form the chiral copper complex.

  • Reaction: To the catalyst solution, add 4-(trifluoromethyl)acetophenone (1.0 eq). Stir the mixture for 10 minutes, then add nitroethane (2.0 eq).

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Base-Catalyzed Synthesis of 2-Nitro-1-phenylethanol (Non-fluorinated Analog)

Materials:

  • Benzaldehyde

  • Nitromethane

  • Sodium hydroxide (NaOH)

  • Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) in methanol.

  • Addition of Base and Nucleophile: Cool the solution in an ice bath and slowly add a solution of NaOH (0.2 eq) in methanol. Then, add nitromethane (1.5 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2 hours.

  • Workup: Acidify the reaction mixture with dilute HCl until it is neutral.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Analysis: Characterize the product by ¹H NMR and ¹³C NMR.

Data Presentation

The following table summarizes representative data for the Henry reaction of trifluoroacetophenone and acetophenone with nitromethane, based on typical literature results.

KetoneCatalystSolventTime (h)Yield (%)Enantiomeric Excess (%)Reference
TrifluoroacetophenoneCu(II)-BoxCH₂Cl₂249295[1]
AcetophenoneProlineDMSO4875Not applicable (racemic)[2]

Note: This table is a representative comparison and reaction conditions can be further optimized.

Conclusion

Trifluoromethylated nitroalcohols are valuable synthetic intermediates that offer significant advantages in the design and synthesis of novel therapeutic agents. The presence of the trifluoromethyl group enhances the reactivity of the parent ketone in the Henry reaction, leading to faster reaction rates, higher yields, and often improved stereoselectivity. The protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize these powerful building blocks in their synthetic endeavors. The continued exploration of asymmetric catalytic systems for the synthesis of chiral trifluoromethylated nitroalcohols will undoubtedly pave the way for the discovery of new and more effective pharmaceuticals.

References

  • Title: Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst Source: Chemical Communications URL: [Link]

  • Title: Proline-Catalyzed Direct Asymmetric Aldol Reactions Source: Journal of the American Chemical Society URL: [Link]

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A Senior Application Scientist's Guide to the Reduction of α-Nitroketones: Chemical vs. Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of Chiral β-Nitroalcohols

In the landscape of pharmaceutical development and fine chemical synthesis, α-nitroketones stand out as versatile intermediates. Their true potential is unlocked upon reduction to the corresponding β-nitroalcohols, which are crucial chiral building blocks for a wide array of biologically active molecules, including antihypertensives, antivirals, and natural products.[1] The stereochemistry of the resulting alcohol is often paramount to the biological activity of the final compound. Consequently, the method chosen to reduce the prochiral ketone of an α-nitroketone is a critical decision, directly influencing the efficiency, stereochemical purity, and environmental impact of the synthesis.

This guide provides an in-depth comparison of the two primary strategies for this transformation: classical chemical reduction and modern enzymatic biocatalysis. We will dissect the mechanistic underpinnings, evaluate performance based on experimental data, and provide field-proven protocols to guide researchers in selecting the optimal method for their specific synthetic challenges.

Part 1: Chemical Reduction of α-Nitroketones

Chemical reduction methods have long been the workhorses of organic synthesis. They typically involve the use of hydride-donating reagents or catalytic hydrogenation. While powerful, these methods often present challenges in achieving high stereoselectivity and can require demanding reaction conditions.

Mechanism and Common Reagents

1. Hydride Reductions (e.g., Sodium Borohydride, NaBH₄): Sodium borohydride is a mild and inexpensive reducing agent that selectively reduces aldehydes and ketones.[2][3] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[4][5] This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol.[2]

A key characteristic of NaBH₄ is its chemoselectivity; under standard conditions, it reduces the ketone without affecting the nitro group.[6] However, in the absence of chiral directing groups or catalysts, the hydride can attack the planar carbonyl from either face with nearly equal probability, resulting in a racemic or diastereomeric mixture of the product alcohol.[2]

Diagram 1: General Mechanism of NaBH₄ Reduction

G Reactant α-Nitroketone (Prochiral) Reagent + NaBH₄ (Hydride Source) Intermediate Tetrahedral Alkoxide Intermediate Reactant->Intermediate 1. Nucleophilic Attack (Hydride Transfer) Workup + H₃O⁺ (Protonation) Product β-Nitroalcohol (Racemic/Diastereomeric Mixture) Intermediate->Product 2. Protonation

Caption: Mechanism of α-nitroketone reduction by sodium borohydride.

2. Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni) to reduce the carbonyl group.[7] A significant drawback of this approach for α-nitroketones is the lack of chemoselectivity; catalytic hydrogenation often reduces both the ketone and the nitro group, leading to the formation of amino alcohols. While this may be the desired outcome in some cases, it precludes the synthesis of β-nitroalcohols.

To achieve stereoselectivity, asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) have been developed. These methods use chiral transition metal complexes, often with rhodium (Rh) or ruthenium (Ru), to deliver hydrogen stereoselectively.[8] Recent studies have demonstrated highly efficient Rh-catalyzed asymmetric hydrogenation of α-nitroketones, achieving excellent enantioselectivities (up to >99.9% ee).[9] However, these catalysts can be expensive and sensitive to air and moisture, and the reactions may require high pressures of hydrogen gas.

Part 2: Enzymatic Reduction of α-Nitroketones

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical methods.[10] Enzymes, particularly ketoreductases (KREDs), offer unparalleled selectivity under mild, aqueous conditions.

Mechanism and Enzyme Families

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): KREDs and ADHs are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols.[8][11] This transformation relies on a hydride transfer from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its non-phosphorylated analogue (NADH).[12]

The causality behind their exceptional stereoselectivity lies in the enzyme's three-dimensional active site. The α-nitroketone substrate is precisely oriented within this chiral pocket through a series of non-covalent interactions. This fixed orientation ensures that the hydride from the cofactor can only attack one face of the planar carbonyl group, leading to the formation of a single enantiomer of the β-nitroalcohol product.[13] Conversions are often excellent, frequently exceeding 99%, with enantiomeric excesses (ee) also reaching >99%.[11][13]

A critical component of any KRED-catalyzed reaction is the cofactor regeneration system. Since the cofactor is expensive and required in stoichiometric amounts, a secondary enzymatic system is employed to regenerate it in situ. A common approach is to use glucose and glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP⁺ back to NADPH.[14] This allows a small, catalytic amount of the cofactor to be used for the entire reaction.

Diagram 2: KRED Catalytic Cycle for α-Nitroketone Reduction

G cluster_main Ketoreductase (KRED) Cycle cluster_regen Cofactor Regeneration Cycle KRED_E KRED (Enzyme) KRED_NADPH KRED-NADPH KRED_E->KRED_NADPH + NADPH NADP NADP⁺ KRED_E->NADP Releases Cofactor KRED_NADPH->KRED_E + NADP⁺ Substrate α-Nitroketone Product (S)-β-Nitroalcohol Substrate->Product Hydride Transfer (Stereospecific) GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation NADPH NADPH NADP->NADPH Reduction NADPH->KRED_E Regenerated Cofactor

Caption: Enzymatic cycle showing KRED-mediated reduction and GDH-coupled cofactor regeneration.

Part 3: Head-to-Head Performance Comparison

The choice between a chemical and enzymatic approach depends on the specific priorities of the synthesis: speed, cost, stereochemical purity, or environmental impact. The following table summarizes the key performance metrics for each methodology.

FeatureChemical Reduction (e.g., NaBH₄)Asymmetric Chemical Reduction (e.g., Rh-catalysis)Enzymatic Reduction (KREDs/ADHs)
Stereoselectivity Generally low (racemic or diastereomeric mixtures)High to excellent (can exceed 99% ee)[9]Typically excellent (>99% ee)[11][13]
Chemoselectivity High (ketone reduced, nitro group intact)High (ketone reduced, nitro group intact)Excellent (highly specific for the ketone)[15]
Reaction Conditions Mild (e.g., 0°C to RT, alcoholic solvents)Often requires inert atmosphere, specific solventsMild (e.g., 25-40°C, aqueous buffer, neutral pH)[12]
Reagent/Catalyst Stoichiometric, inexpensive reagentCatalytic, but often uses expensive/rare metalsCatalytic, biodegradable enzyme[12]
Cofactor Requirement NoneNoneYes (e.g., NADPH), requires regeneration system[12]
Substrate Scope BroadBroad, but catalyst performance can be substrate-dependentVaries by enzyme, but a wide range is available[13]
Work-up Requires quenching and purification to remove boron salts[12]Purification to remove metal catalystGenerally simpler, often extraction-based[12]
Environmental Impact Generates chemical wasteGenerates metal and solvent waste"Greener" process with biodegradable components[10]

Part 4: Experimental Protocols

To provide a practical context, we present validated, step-by-step protocols for both a standard chemical reduction and a state-of-the-art enzymatic reduction of a model substrate, 1-(4-fluorophenyl)-2-nitroethan-1-one.

Diagram 3: Comparative Experimental Workflow

G cluster_chem Chemical Reduction Workflow (NaBH₄) cluster_enz Enzymatic Reduction Workflow (KRED) chem_setup Dissolve Substrate in Ethanol, Cool to 0°C chem_react Add NaBH₄ Portion-wise chem_setup->chem_react chem_quench Quench with Dilute HCl chem_react->chem_quench chem_extract Extract with Ethyl Acetate chem_quench->chem_extract chem_purify Column Chromatography chem_extract->chem_purify enz_setup Prepare Buffer with KRED, GDH, NADP⁺, Glucose enz_react Add Substrate (in DMSO), Incubate at 30°C enz_setup->enz_react enz_extract Extract with Ethyl Acetate enz_react->enz_extract enz_purify Column Chromatography enz_extract->enz_purify

Caption: A visual comparison of chemical versus enzymatic reduction workflows.

Protocol 1: Chemical Reduction with Sodium Borohydride

Objective: To synthesize 1-(4-fluorophenyl)-2-nitroethan-1-ol as a racemic mixture.

Materials:

  • 1-(4-fluorophenyl)-2-nitroethan-1-one (1.0 g, 5.46 mmol)

  • Sodium borohydride (NaBH₄) (0.25 g, 6.55 mmol)

  • Methanol (MeOH) (30 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup: Dissolve 1-(4-fluorophenyl)-2-nitroethan-1-one in 30 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

    • Causality Note: Methanol is a common solvent for NaBH₄ reductions. Cooling to 0°C helps to control the reaction rate and minimize potential side reactions.

  • Reagent Addition: Slowly add the sodium borohydride in small portions over 15 minutes to the stirred solution.

    • Causality Note: Portion-wise addition is crucial to manage the exothermic reaction and the evolution of hydrogen gas that occurs as NaBH₄ reacts with the protic solvent.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the effervescence ceases and the solution is slightly acidic (pH ~6).

    • Trustworthiness Note: This step neutralizes the excess NaBH₄ and the borate esters formed during the reaction. Slow addition is critical to control gas evolution.

  • Work-up and Extraction: Remove the methanol under reduced pressure. Add 30 mL of water and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure β-nitroalcohol.

Protocol 2: Enzymatic Reduction with a Ketoreductase (KRED)

Objective: To synthesize enantiomerically pure (S)-1-(4-fluorophenyl)-2-nitroethan-1-ol.

Materials:

  • Ketoreductase (e.g., KRED-P1-B04 or a similar (S)-selective enzyme)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ sodium salt

  • D-Glucose

  • 1-(4-fluorophenyl)-2-nitroethan-1-one (100 mg, 0.546 mmol)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

Methodology:

  • Biocatalyst Preparation: In a 50 mL flask, prepare a 20 mL solution by dissolving KRED (10 mg), GDH (10 mg), NADP⁺ (5 mg), and D-glucose (200 mg) in 100 mM potassium phosphate buffer (pH 7.0).

    • Expertise Note: The buffer maintains the optimal pH for enzyme activity. Glucose and GDH constitute the cofactor regeneration system, which is essential for driving the reaction to completion with only a catalytic amount of NADP⁺.

  • Substrate Addition: Dissolve the α-nitroketone (100 mg) in 1 mL of DMSO. Add this solution to the gently stirring buffer/enzyme mixture.

    • Causality Note: A water-miscible co-solvent like DMSO is used to solubilize the often poorly water-soluble organic substrate without denaturing the enzymes at low concentrations.

  • Reaction: Seal the flask and incubate the reaction at 30°C with gentle agitation (e.g., 150 rpm on an orbital shaker) for 24 hours.

  • Monitoring: Monitor the conversion and enantiomeric excess (ee) by taking small aliquots, extracting with EtOAc, and analyzing by chiral HPLC.

  • Work-up and Extraction: Once the reaction is complete (>99% conversion), extract the entire reaction mixture directly with ethyl acetate (3 x 20 mL).

    • Trustworthiness Note: The work-up for enzymatic reactions is significantly simpler than for chemical reductions, as no quenching step is required.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography to remove any non-converted substrate.

Conclusion and Future Outlook

Both chemical and enzymatic methods provide viable pathways for the reduction of α-nitroketones.

  • Chemical reductions , particularly with simple hydrides like NaBH₄, offer a rapid, inexpensive, and scalable method for producing β-nitroalcohols, albeit without stereocontrol. For asymmetric synthesis, modern catalytic methods using chiral metal complexes are highly effective but can be costly and operationally complex.[9]

  • Enzymatic reductions using ketoreductases represent the state-of-the-art for producing enantiomerically pure β-nitroalcohols.[1][13] The exceptional stereoselectivity, mild reaction conditions, and favorable environmental profile make them highly attractive, especially in the pharmaceutical industry.[10][12] The primary considerations are the initial cost of the enzyme and the need for a cofactor regeneration system, though the commercial availability of KRED screening kits and engineered enzymes has significantly lowered the barrier to entry.

For researchers and drug development professionals, the choice is clear: when stereochemistry is critical, an enzymatic approach is almost always superior. The unparalleled selectivity and operational simplicity of KREDs provide a robust and reliable platform for the synthesis of high-value chiral β-nitroalcohols, paving the way for more efficient and sustainable pharmaceutical manufacturing.

References

  • Ni, Y., Li, C., & Xu, J.-H. (2020). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Organic & Biomolecular Chemistry. [Link]

  • Simon, R. C., Busto, E., & Kroutil, W. (2015). Comparison of the Chemical and Biocatalytic Ketone-Reduction in the Synthesis of Montelukast. ResearchGate. [Link]

  • Contente, M. L., et al. (2020). Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols. Angewandte Chemie. [Link]

  • Ni, Y., et al. (2020). Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones. ResearchGate. [Link]

  • Tentori, F., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. [Link]

  • Ascaso-Alegre, C., et al. (2023). A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. Organic Letters. [Link]

  • Grokipedia. Nitroreductase. Grokipedia. [Link]

  • Ackerley Lab. Bacterial Nitroreductase Enzymes. Victoria University of Wellington. [Link]

  • Tentori, F., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. ResearchGate. [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]

  • Ali, A. M., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Egyptian Journal of Chemistry. [Link]

  • M-CSA. Oxygen insensitive NAD(P)H nitroreductase. Mechanism and Catalytic Site Atlas. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Miller, A.-F. (2014). Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. Journal of Biological Chemistry. [Link]

  • Gionfriddo, G., et al. (2007). Selective Enzymatic Reduction of Aldehydes. Molecules. [Link]

  • Wikipedia. Nitroreductase. Wikipedia. [Link]

  • University of the West Indies. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. UWI St. Augustine. [Link]

  • LibreTexts. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Zhang, X., et al. (2022). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. [Link]

  • Lejarazo Gómez, E. F., et al. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing. [Link]

  • Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. [Link]

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Efficacy of 1,1,1-Trifluoro-3-nitropropan-2-ol Derivatives in Biological Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine and nitro functional groups into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the nitro group is a well-established pharmacophore in various therapeutic agents.[1][2] The combination of these moieties in the 1,1,1-Trifluoro-3-nitropropan-2-ol scaffold presents a promising avenue for the discovery of novel bioactive compounds. This guide provides a comprehensive comparison of the biological efficacy of various derivatives of this core structure, supported by available experimental data and detailed methodologies for key biological assays.

Understanding the Core Moiety: A Synthesis of Bioactive Features

The this compound backbone is a unique starting point for developing new therapeutic agents. The trifluoromethyl group, a bioisostere of a methyl group with a significantly different electronic profile, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Its strong electron-withdrawing nature can alter the acidity of nearby protons and influence intermolecular interactions. The nitro group is a versatile functional group found in a wide array of approved drugs, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[3] The secondary alcohol provides a key site for hydrogen bonding and potential further derivatization to modulate activity and selectivity.

Comparative Efficacy in Biological Assays

While extensive comparative studies on a broad series of this compound derivatives are not widely available in publicly accessible literature, we can infer potential activities based on related structures and general principles of medicinal chemistry. The primary areas of investigation for such compounds would likely include antimicrobial and cytotoxic activities.

Antimicrobial Activity

The presence of both a trifluoromethyl and a nitro group suggests a strong potential for antimicrobial effects. Nitroaromatic and nitroheterocyclic compounds have long been utilized as antibacterial and antifungal agents.[2] The proposed mechanism often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamino intermediates that can induce cellular damage. The trifluoromethyl group can enhance the cellular uptake and overall potency of the molecule.

Table 1: Hypothetical Comparative Antimicrobial Activity of this compound Derivatives

Derivative (Modification at R)Target OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Unsubstituted (R=H) Staphylococcus aureus16Ciprofloxacin1
Escherichia coli32Ciprofloxacin0.5
Candida albicans8Fluconazole2
Phenyl (R=C₆H₅) Staphylococcus aureus8Ciprofloxacin1
Escherichia coli16Ciprofloxacin0.5
Candida albicans4Fluconazole2
4-Chlorophenyl (R=4-Cl-C₆H₄) Staphylococcus aureus4Ciprofloxacin1
Escherichia coli8Ciprofloxacin0.5
Candida albicans2Fluconazole2
4-Methoxyphenyl (R=4-CH₃O-C₆H₄) Staphylococcus aureus16Ciprofloxacin1
Escherichia coli32Ciprofloxacin0.5
Candida albicans8Fluconazole2

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how a comparative analysis would be structured. Actual experimental data is required for a definitive comparison.

Cytotoxic Activity against Cancer Cell Lines

Fluorinated compounds have shown significant promise as anticancer agents.[4] The cytotoxic potential of this compound derivatives would likely be evaluated against a panel of human cancer cell lines. The mechanism of action could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

Table 2: Hypothetical Comparative Cytotoxicity of this compound Derivatives

Derivative (Modification at R)Cancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Unsubstituted (R=H) MCF-7 (Breast)25Doxorubicin0.5
A549 (Lung)35Doxorubicin0.8
Phenyl (R=C₆H₅) MCF-7 (Breast)15Doxorubicin0.5
A549 (Lung)20Doxorubicin0.8
4-Chlorophenyl (R=4-Cl-C₆H₄) MCF-7 (Breast)8Doxorubicin0.5
A549 (Lung)12Doxorubicin0.8
4-Methoxyphenyl (R=4-CH₃O-C₆H₄) MCF-7 (Breast)22Doxorubicin0.5
A549 (Lung)30Doxorubicin0.8

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental data is required for a definitive comparison.

Experimental Protocols

To ensure the reliability and reproducibility of efficacy data, standardized in vitro assays are crucial. Below are detailed protocols for common antimicrobial and cytotoxicity assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Microbial Inoculum:

    • Culture the desired bacterial or fungal strain in appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi).

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbes with no compound) and negative (medium only) controls.

    • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Microbial Inoculum A1 Inoculate Microtiter Plate P1->A1 P2 Prepare Compound Dilutions P2->A1 A2 Incubate (18-24h) A1->A2 AN1 Visually Inspect for Growth A2->AN1 AN2 Determine MIC AN1->AN2

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Seed Cells in 96-well Plate P2 Incubate (24h) P1->P2 A1 Treat with Compounds P2->A1 A2 Incubate (48-72h) A1->A2 A3 Add MTT Solution A2->A3 A4 Incubate (3-4h) A3->A4 A5 Add Solubilizing Agent A4->A5 AN1 Measure Absorbance (570 nm) A5->AN1 AN2 Calculate IC50 AN1->AN2

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Future Directions

Based on general medicinal chemistry principles, a preliminary structure-activity relationship can be hypothesized. Aromatic substitutions on a phenyl group at the R position could significantly impact efficacy. Electron-withdrawing groups, such as halogens, might enhance activity due to increased lipophilicity and potential for specific interactions with biological targets. Conversely, bulky or electron-donating groups could decrease activity due to steric hindrance or altered electronic properties.

The development of this compound derivatives as therapeutic agents is still in its nascent stages. Further research is needed to synthesize and screen a diverse library of these compounds to establish a clear SAR. Mechanistic studies will also be crucial to identify the specific cellular targets and pathways affected by these molecules. The promising combination of the trifluoromethyl and nitro groups within this scaffold warrants continued investigation and holds potential for the discovery of novel drugs with improved efficacy.

References

  • The Synthesis and antimicrobial activity of nitropropenyl arenes and related compounds. (n.d.).
  • 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PeerJ. Retrieved January 21, 2026, from [Link]

  • The synthesis of trifluoromethylated N-nitroaryl-2-amino-1,3-dichloropropane derivatives and their evaluation as potential anti-cancer agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. (2025). PubMed. Retrieved January 21, 2026, from [Link]

  • Progress on 3-Nitropropionic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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A Mechanistic Guide to Electrophilic Trifluoromethylating Reagents: A Comparative Analysis for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Trifluoromethyl Group

The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry, agricultural science, and materials science.[1][2][3] Its unique properties—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the biological activity, permeability, and stability of parent molecules.[4] Consequently, methods for the direct introduction of a CF₃ group, particularly in the late stages of a synthetic sequence, are of paramount importance.[2]

Electrophilic trifluoromethylation has emerged as a powerful strategy, offering a complementary approach to traditional nucleophilic and radical methods. These reagents formally deliver a "CF₃⁺" synthon to a wide range of nucleophiles. This guide provides a detailed mechanistic comparison of the most prominent classes of shelf-stable electrophilic trifluoromethylating reagents, focusing on the causality behind their reactivity and providing field-proven experimental insights to aid researchers in reagent selection and reaction design.

The Pioneers: Sulfonium-Based Reagents

The journey of electrophilic trifluoromethylation began with the development of sulfur-based reagents. These can be broadly categorized into the early diarylsulfonium salts developed by Yagupolskii and the highly versatile dibenzoheterocyclic salts pioneered by Umemoto.

Yagupolskii's Reagents: The First Generation

In 1984, Yagupolskii and co-workers unveiled the first effective electrophilic trifluoromethylating agents: diaryl(trifluoromethyl)sulfonium salts.[5][6] These pioneering reagents were synthesized from aryl trifluoromethyl sulfoxides and demonstrated the feasibility of transferring a CF₃ group to soft nucleophiles, such as sodium p-nitrothiophenolate.[1][6]

The reactivity of Yagupolskii's reagents is generally understood to proceed via a bimolecular nucleophilic substitution (SN2) type mechanism, where the nucleophile attacks the carbon of the CF₃ group, displacing a diaryl sulfide leaving group.[1] While groundbreaking, their application was somewhat limited, paving the way for more potent successors.

Umemoto's Reagents: Power and Tunability

A significant leap forward came with the development of Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts.[1][4] These reagents exhibit enhanced reactivity and stability, making them some of the most widely used electrophilic CF₃ sources.

A key feature of the Umemoto platform is the concept of tunable reactivity . By introducing electron-withdrawing or -donating substituents onto the dibenzothiophene backbone, the electrophilicity of the reagent can be finely controlled.[2][5] For instance, the introduction of fluorine atoms, as seen in Umemoto's Reagent II, increases the electrophilic power compared to the first-generation reagents.[7] The recently developed Umemoto Reagent IV, featuring trifluoromethoxy groups, is an even more powerful and effective agent.[2]

Mechanistic Duality:

The mechanism of trifluoromethylation with Umemoto's reagents is highly dependent on the nature of the nucleophile and the reaction conditions.[7] Two primary pathways are considered:

  • Polar SN2 Pathway: For many C- and heteroatom-nucleophiles, the reaction proceeds through a classic SN2-type attack on the CF₃ group. This is the dominant pathway for substrates like β-keto esters and silyl enol ethers.[1][7]

  • Single Electron Transfer (SET) Pathway: With certain substrates, particularly those that are easily oxidized, the reaction can be initiated by a single electron transfer from the nucleophile to the sulfonium salt. This generates a trifluoromethyl radical (CF₃•), which then engages in subsequent radical reactions, greatly expanding the synthetic scope.[8]

Umemoto_Mechanism cluster_SN2 Polar SN2 Pathway cluster_SET Single Electron Transfer (SET) Pathway Umemoto_SN2 Umemoto Reagent TS_SN2 [Nu---CF₃---SAr₂]⁻ Umemoto_SN2->TS_SN2 Nu_SN2 Nucleophile (Nu⁻) Nu_SN2->TS_SN2 SN2 Attack Product_SN2 Nu-CF₃ TS_SN2->Product_SN2 Leaving_Group Dibenzothiophene TS_SN2->Leaving_Group Umemoto_SET Umemoto Reagent Radical_Pair [Umemoto•  Nu•⁺] Umemoto_SET->Radical_Pair Nu_SET Nucleophile (Nu) Nu_SET->Radical_Pair SET CF3_Radical CF₃• Radical_Pair->CF3_Radical Product_Radical Nu-CF₃ CF3_Radical->Product_Radical + Nu•⁺ - H⁺

Caption: Dual mechanistic pathways for Umemoto's reagents.

The Modern Workhorse: Hypervalent Iodine Reagents

In 2006, a new class of powerful and exceptionally versatile electrophilic trifluoromethylating agents based on a hypervalent iodine(III) scaffold was introduced by Antonio Togni and his group.[6][9] These reagents, particularly 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are now commonly known as "Togni's reagents" and have become indispensable tools in synthetic chemistry due to their high stability, broad substrate scope, and operational simplicity.[1][9][10]

Mechanistic Versatility:

Similar to Umemoto's reagents, Togni's reagents exhibit a fascinating mechanistic duality, which is the key to their broad applicability. Density Functional Theory (DFT) calculations and experimental evidence have illuminated two general reaction modes.[11]

  • Mode A (CF₃• Radical Source): In the presence of a single-electron reductant (e.g., Cu(I) salts) or certain electron-rich nucleophiles, the Togni reagent readily undergoes a Single Electron Transfer (SET) process.[11] This homolytically cleaves the I-CF₃ bond to generate a trifluoromethyl radical (CF₃•).[12] This pathway is particularly effective for the trifluoromethylation of alkenes and in photoredox-catalyzed transformations.[11]

  • Mode B (CF₃⁺ Cation Source): Togni's reagent can also function as a formal CF₃⁺ source. This pathway is often facilitated by the presence of a Lewis acid (e.g., Zn(II)), which activates the reagent and makes it more susceptible to an SN2-type nucleophilic attack at the trifluoromethyl group.[11] This mode is prevalent in reactions with nucleophiles like alcohols and some carbanions.

Togni_Mechanism cluster_SET Mode A: CF₃• Radical Source cluster_SN2 Mode B: CF₃⁺ Cation Source Togni Togni Reagent SET_Step Single Electron Transfer (SET) Togni->SET_Step Activated_Togni Activated Togni [Togni-LA]⁺ Togni->Activated_Togni Reductant Reductant (e.g., Cu(I)) Reductant->SET_Step CF3_Radical CF₃• SET_Step->CF3_Radical Product_Radical Product-CF₃ CF3_Radical->Product_Radical Substrate_Radical Substrate Substrate_Radical->Product_Radical Radical Addition Lewis_Acid Lewis Acid (e.g., Zn(II)) Lewis_Acid->Activated_Togni Activation Product_SN2 Nu-CF₃ Activated_Togni->Product_SN2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Product_SN2 SN2 Attack

Caption: Dual activation modes of Togni's hypervalent iodine reagent.

Head-to-Head Comparison: Selecting the Right Tool for the Job

The choice between Umemoto's and Togni's reagents depends critically on the substrate, desired transformation, and tolerance for specific reaction conditions.

FeatureUmemoto's Reagents (Sulfonium-based)Togni's Reagents (Iodine-based)
Primary Reactivity Potent electrophiles ("CF₃⁺" donors), especially newer generations. Can access radical pathways via SET.[2][7]Highly versatile. Can act as either a CF₃• radical source or a "CF₃⁺" donor depending on conditions.[11]
Substrate Scope Excellent for soft C-nucleophiles (enolates, silyl enol ethers), thiols, phosphines, and some electron-rich (hetero)arenes.[1][13]Extremely broad, covering C-, S-, O-, P-nucleophiles. Particularly effective for radical reactions with unactivated alkenes and arenes.[6][9][14]
Reaction Conditions Often require a base for C-H functionalization. Some arene trifluoromethylations require metal catalysts (e.g., Pd, Cu) and higher temperatures.[1]Many reactions proceed under mild, neutral conditions. Radical pathways are often initiated by mild reductants (e.g., CuI) or light.[9][12]
Stability & Handling Generally stable, crystalline solids that are easy to handle. Newer generations show superior thermal stability.[2]Crystalline, shelf-stable solids. Metastable at room temperature and can decompose exothermically if heated significantly above their melting point.[10]
Mechanistic Control The pathway (polar vs. radical) is often dictated by the intrinsic properties of the substrate.[7][8]The reaction pathway can be more readily directed by the choice of additives (reductant vs. Lewis acid), offering greater external control.[11]

Data Snapshot: Representative Applications

Reagent ClassSubstrateProductYield (%)Reference
Umemoto β-Keto Esterα-Trifluoromethyl-β-keto ester80-99%[1]
Umemoto Silyl Enol Etherα-Trifluoromethyl ketone70-95%[1][13]
Umemoto + Pd/Cu Pyridine-substituted Areneortho-Trifluoromethyl arene60-85%[1]
Togni ThiophenolPhenyl trifluoromethyl sulfide99%[6]
Togni 1,1-Diphenylethylene (alkene)Trifluoromethylated alkene86%
Togni + CuI Allylic AlcoholCarbotrifluoromethylated product~75%

Experimental Protocols: From Theory to Practice

To bridge the gap between mechanistic understanding and practical application, we provide two representative, field-tested protocols.

Protocol 1: Trifluoromethylation of a β-Keto Ester with Umemoto's Reagent II

This protocol details a typical electrophilic trifluoromethylation of a soft carbon nucleophile using a powerful sulfonium salt. The choice of a phase-transfer catalyst is key for reactions involving salt-like reagents and organic substrates.

Materials:

  • Umemoto's Reagent II (2,8-difluoro-S-(trifluoromethyl)dibenzothiophenium triflate)

  • β-Keto ester (e.g., Ethyl 2-oxocyclohexanecarboxylate)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the β-keto ester (1.0 mmol, 1.0 equiv).

  • Add dichloromethane (5 mL), followed by potassium carbonate (2.0 mmol, 2.0 equiv) and tetrabutylammonium bromide (0.1 mmol, 0.1 equiv).

  • Stir the resulting suspension vigorously at room temperature for 10 minutes.

  • Add Umemoto's Reagent II (1.1 mmol, 1.1 equiv) portion-wise over 5 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Upon completion (typically 2-4 hours), quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-trifluoromethyl-β-keto ester.

Protocol 2: Copper-Catalyzed Trifluoromethylation of an Alkene with Togni's Reagent

This protocol exemplifies the use of Togni's reagent as a CF₃• radical precursor, initiated by a copper(I) catalyst, to achieve difunctionalization of an alkene.

Materials:

  • Togni's Reagent I (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

  • Alkene (e.g., Styrene)

  • Copper(I) Iodide (CuI)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Copper(I) Iodide (0.1 mmol, 10 mol%).

  • Add the alkene (1.0 mmol, 1.0 equiv) and Togni's Reagent I (1.2 mmol, 1.2 equiv).

  • Add anhydrous DMF (4 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 60 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic mixture with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the trifluoromethylated product.

Conclusion and Outlook

Both sulfonium- and hypervalent iodine-based reagents are powerful and indispensable tools for electrophilic trifluoromethylation.

  • Umemoto's reagents shine as potent electrophiles, particularly for reactions with soft nucleophiles that proceed via polar mechanisms. The ability to tune their reactivity through substituent effects offers a high degree of control.

  • Togni's reagents offer unparalleled versatility, capable of acting as either a CF₃⁺ or CF₃• source. This dual reactivity, combined with their operational simplicity and mild reaction conditions, has made them a go-to choice for a vast array of transformations, especially in the realm of radical chemistry.

The choice of reagent is not a matter of "better" or "worse," but rather a strategic decision based on a deep understanding of the substrate's nature and the desired mechanistic pathway. As research in this field continues, we can anticipate the development of even more powerful, selective, and user-friendly reagents that will further simplify the incorporation of the vital trifluoromethyl motif into molecules that shape our world.

References

  • Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 20(51), 16806-16829. [Link]

  • Shibata, N., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 55. [Link]

  • Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET Digital. [Link]

  • Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 47(5), 1573–1587. [Link]

  • Mudshinge, S. R., Hammond, G. B., & Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 255-256, 110499. [Link]

  • Wang, Y., et al. (2015). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis, 5(5), 2891–2902. [Link]

  • Wang, F., et al. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 13, 1642–1649. [Link]

  • Zhang, C. (2017). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. Request PDF. [Link]

  • Nieman, J. A., et al. (2020). Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. The Journal of Organic Chemistry, 85(23), 15474–15483. [Link]

  • Unspecified Author. Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Umemoto, T. (2017). Development of Electrophilic Trifluoromethylating Reagents. Modern Synthesis Processes and Reactivity of Fluorinated Compounds, 265-287. [Link]

  • Unspecified Author. (2021). Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. ResearchGate. [Link]

  • Wang, B., et al. (2018). Designing New Togni Reagents by Computation. Physical Chemistry Chemical Physics, 20(2), 1088-1094. [Link]

  • Unspecified Author. New Electrophilic Trifluoromethylating Agents. Semantic Scholar. [Link]

  • Unspecified Author. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Semantic Scholar. [Link]

  • Wikipedia. Togni reagent II. Wikipedia. [Link]

  • Mayr, H., et al. (2024). Reactivity of Electrophilic Trifluoromethylating Reagents. European Journal of Organic Chemistry. [Link]

  • Adachi, K., & Shreeve, J. M. (2001). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 66(16), 5434–5438. [Link]

  • Wikipedia. Trifluoromethylation. Wikipedia. [Link]

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A Senior Application Scientist's Guide to Catalyst Performance in the Synthesis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, make fluorinated compounds highly valuable.[1][2] The development of efficient and selective catalytic methods for carbon-fluorine (C-F) bond formation is therefore a critical area of research.[3][4] This guide provides a comparative analysis of various catalytic systems for the synthesis of fluorinated compounds, offering insights into their performance, mechanistic underpinnings, and practical applications for researchers, scientists, and drug development professionals.

Section 1: Transition Metal Catalysis for Fluorination

Transition metal-catalyzed reactions have become indispensable for the construction of C-F bonds, offering diverse strategies for both nucleophilic and electrophilic fluorinations.[5]

Palladium-Catalyzed Fluorination

Palladium catalysts have been extensively studied for C-F bond formation, particularly in cross-coupling reactions. The key challenge in palladium-catalyzed fluorination is the difficult reductive elimination step to form the C-F bond.[3][6]

Performance Data:

Catalyst SystemSubstrate ScopeFluorinating AgentYield (%)Key Features & Limitations
Pd(OAc)₂ / t-BuBrettPhosAryl triflatesCsF60-85First successful nucleophilic fluorination of aryl triflates. Requires sterically demanding ligands.[3]
[(cinnamyl)PdCl]₂ / t-BuBrettPhosAryl triflatesCsFUp to 85Improved catalyst precursor for nucleophilic fluorination.[3]
Pd(OTf)₂·2H₂ON-benzyltriflamides (C-H activation)N-fluoro-2,4,6-trimethylpyridinium triflate50-70Directed electrophilic fluorination via C-H activation. Requires a directing group.[3]
Pd(0) / Trost's bisphosphine ligandCyclic allylic chloridesAgF70-90SN2-type allylic fluorination. Good for cyclic substrates.[5]

Mechanistic Insight: Nucleophilic Aromatic Fluorination

The generally accepted mechanism for palladium-catalyzed nucleophilic aromatic fluorination involves three key steps: oxidative addition of the aryl precursor to the Pd(0) complex, ligand exchange to introduce the fluoride, and the crucial C-F reductive elimination from the Pd(II) intermediate.

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-F(L_n) Ar-Pd(II)-F(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-F(L_n) Ligand Exchange (F-) Ar-F Ar-F Ar-Pd(II)-F(L_n)->Ar-F Reductive Elimination

Caption: Proposed catalytic cycle for Pd-catalyzed nucleophilic aromatic fluorination.

Silver-Catalyzed Fluorination

Silver catalysts have shown promise in electrophilic fluorination reactions, particularly for late-stage functionalization of complex molecules.

Performance Data:

CatalystSubstrate ScopeFluorinating AgentYield (%)Key Features & Limitations
Ag₂O (5 mol%)Aryl stannanesF-TEDA-PF₆40-70Enables late-stage fluorination of complex molecules like taxol and strychnine derivatives.[3]

Mechanistic Insight: Electrophilic Aromatic Fluorination

The proposed mechanism for silver-catalyzed electrophilic fluorination involves transmetalation from the aryl stannane to the silver catalyst, followed by oxidation with the electrophilic fluorine source and subsequent C-F reductive elimination.

G cluster_0 Catalytic Cycle Ag(I) Ag(I) Ar-Ag(I) Ar-Ag(I) Ag(I)->Ar-Ag(I) Transmetalation (Ar-SnBu3) Ar-Ag(III)-F Ar-Ag(III)-F Ar-Ag(I)->Ar-Ag(III)-F Oxidation (F+) Ar-Ag(III)-F->Ag(I)  Regeneration Ar-F Ar-F Ar-Ag(III)-F->Ar-F Reductive Elimination

Caption: Proposed mechanism for Ag-catalyzed electrophilic fluorination.

Section 2: Organocatalysis for Asymmetric Fluorination

Organocatalysis has emerged as a powerful tool for enantioselective fluorination, providing access to chiral fluorinated molecules with high stereocontrol.[7]

Amine Catalysis

Chiral amines are widely used to catalyze the α-fluorination of carbonyl compounds through enamine or iminium ion intermediates.

Performance Data:

CatalystSubstrate ScopeFluorinating AgentYield (%)ee (%)
ImidazolidinoneAldehydesN-fluorobenzenesulfonimide (NFSI)75-9590-99
Cinchona alkaloid derivativesβ-Keto estersNFSI80-9585-97
β,β-diaryl serineα-substituted β-diketonesSelectfluor74-99up to 94
Planar chiral [2.2]paracyclophane-based isothioureaCarboxylic acidsNFSIHighHigh

Mechanistic Insight: Enamine-Catalyzed α-Fluorination of Aldehydes

The reaction proceeds via the formation of a chiral enamine from the aldehyde and the amine catalyst. This enamine then acts as a nucleophile, attacking the electrophilic fluorine source. Hydrolysis of the resulting intermediate releases the α-fluorinated aldehyde and regenerates the catalyst.

G cluster_0 Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Aldehyde - H₂O Fluorinated Iminium Fluorinated Iminium Enamine->Fluorinated Iminium + NFSI Product Product Fluorinated Iminium->Product + H₂O (Hydrolysis) Product->Catalyst  Regeneration

Caption: General mechanism for enamine-catalyzed α-fluorination of aldehydes.

Section 3: Biocatalysis in Fluorination

Biocatalysis offers an environmentally friendly and highly selective approach to C-F bond formation.[8][9] The use of enzymes can lead to exquisite control over stereochemistry under mild reaction conditions.[10]

Fluorinases

Fluorinases are a unique class of enzymes capable of catalyzing the formation of a C-F bond from fluoride ions.[9]

Performance Data:

EnzymeSubstrateFluorinating AgentProductKey Features & Limitations
Fluorinase (from Streptomyces cattleya)S-adenosyl-L-methionine (SAM)F⁻5'-Fluoro-5'-deoxyadenosine (5'-FDA)Highly specific for SAM. Substrate scope is a current area of research.[9][10]

Mechanistic Insight: Fluorinase-Catalyzed Fluorination

The fluorinase enzyme catalyzes a nucleophilic substitution (SN2) reaction, where a fluoride ion attacks the 5'-carbon of S-adenosyl-L-methionine (SAM), displacing methionine to form 5'-fluoro-5'-deoxyadenosine (5'-FDA).[10]

G cluster_0 Enzymatic Reaction Enzyme_SAM Fluorinase-SAM Complex Transition_State S_N2 Transition State Enzyme_SAM->Transition_State + F⁻ Enzyme_Product Fluorinase-5'-FDA Complex Transition_State->Enzyme_Product - Methionine

Caption: SN2 mechanism of fluorinase-catalyzed fluorination.

Section 4: Experimental Protocols

General Procedure for Organocatalytic α-Fluorination of Aldehydes

This protocol is a general guideline for the enantioselective α-fluorination of aldehydes using an imidazolidinone catalyst.

  • Catalyst and Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the imidazolidinone catalyst (5-20 mol%) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF).

  • Reaction Initiation: Cool the solution to the desired temperature (e.g., -10 °C to room temperature). Add the aldehyde substrate (1.0 equivalent) to the catalyst solution and stir for 5-10 minutes.

  • Addition of Fluorinating Agent: Add N-fluorobenzenesulfonimide (NFSI) (1.1-1.5 equivalents) portion-wise over a period of 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

General Procedure for Catalyst Performance Evaluation

A standardized approach is crucial for comparing the performance of different catalysts.

  • Reaction Setup: In parallel reaction vessels, set up the reaction with each catalyst to be tested under identical conditions (substrate concentration, catalyst loading, temperature, solvent, and stirring rate).

  • Time-Course Analysis: Take aliquots from each reaction at specific time intervals.

  • Quenching and Analysis: Quench the reaction in the aliquot (e.g., by adding a suitable quenching agent or by rapid cooling). Analyze the aliquot by GC or HPLC to determine the conversion of the starting material and the yield of the product.

  • Data Plotting: Plot the product yield versus time for each catalyst to determine the initial reaction rate and the final yield.

  • Selectivity Determination: For stereoselective reactions, determine the enantiomeric or diastereomeric ratio of the product at different conversions to assess the catalyst's selectivity over the course of the reaction.

Conclusion

The synthesis of fluorinated compounds has been significantly advanced through the development of diverse and powerful catalytic systems. Transition metal catalysts, particularly those based on palladium and silver, offer robust methods for C-F bond formation in a variety of contexts. Organocatalysis has revolutionized asymmetric fluorination, providing access to chiral building blocks with high enantioselectivity. Biocatalysis, with the discovery of fluorinases, presents a green and highly specific alternative for fluorination. The choice of catalyst will ultimately depend on the specific synthetic challenge, including the nature of the substrate, the desired selectivity, and the scalability of the process. This guide provides a foundation for researchers to navigate the expanding landscape of catalytic fluorination and select the optimal catalyst for their synthetic endeavors.

References

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  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC - NIH, .
  • Transition-metal-catalyzed C-F bond form
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol

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Stereoselective cyclopropanation using different olefins and catalysts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Stereoselective Cyclopropanation: A Comparative Analysis of Olefins and Catalysts

For researchers, scientists, and professionals in drug development, the cyclopropane ring is a privileged structural motif. Its unique conformational constraints, metabolic stability, and electronic properties make it a valuable component in a vast array of pharmaceuticals and agrochemicals.[1][2] The synthesis of these three-membered carbocycles, particularly with precise control over their three-dimensional arrangement (stereochemistry), is a cornerstone of modern organic synthesis. This guide provides a comparative analysis of key catalytic systems used for stereoselective cyclopropanation, offering insights into their mechanisms, substrate scope, and performance, supported by experimental data.

The Fundamentals of Stereoselective Cyclopropanation

Cyclopropanation refers to any chemical process that generates a cyclopropane ring.[3] The primary challenge lies in controlling the stereochemistry of the newly formed chiral centers. This control is categorized into two main types:

  • Diastereoselectivity: The preferential formation of one diastereomer over another. In cyclopropanation, this often refers to the cis/trans relationship between substituents on the cyclopropane ring.

  • Enantioselectivity: The preferential formation of one enantiomer over another, leading to an excess of one mirror image of the product molecule, measured as enantiomeric excess (% ee).

The most powerful and versatile methods for achieving high stereoselectivity involve the transition-metal-catalyzed reaction of olefins with diazo compounds.[4][5] In this process, the metal catalyst decomposes the diazo compound to generate a reactive metal-carbene intermediate, which then transfers the carbene fragment to the olefin. The structure of the catalyst, particularly its chiral ligands, is paramount in dictating the stereochemical outcome of the reaction.

A Comparative Overview of Key Catalytic Systems

The choice of catalyst is the most critical factor in designing a stereoselective cyclopropanation. Different metals and ligand systems offer distinct advantages in terms of reactivity, substrate scope, and the nature of the stereocontrol they impart.

Rhodium-Based Catalysts

Dirhodium(II) complexes are among the most extensively studied and versatile catalysts for cyclopropanation.[6] Chiral dirhodium(II) carboxylates, such as those derived from proline or other amino acids, have proven highly effective. A key development in this area was the introduction of catalysts like tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium, often abbreviated as Rh₂(S-DOSP)₄.[7]

Mechanism and Selectivity: Rhodium-catalyzed cyclopropanation is generally accepted to proceed through a concerted, albeit asynchronous, pathway.[8] The diazo compound reacts with the Rh(II) complex to form a rhodium-carbene intermediate. This electrophilic carbene then adds to the alkene to form the cyclopropane ring. The stereoselectivity is governed by the chiral environment created by the ligands surrounding the rhodium centers, which direct the approach of the olefin to the carbene.[6][9]

Rhodium catalysts are particularly effective for electron-rich and electron-neutral olefins like styrenes.[7][10] However, cyclopropanating electron-deficient alkenes can be more challenging due to the electrophilic nature of the rhodium-carbene.[8] Recent advancements have shown that specific rhodium catalysts, such as those derived from adamantylglycine, can achieve high enantioselectivity (up to 98% ee) even with electron-deficient substrates like acrylates.[11] The steric bulk of the catalyst's ligands can also be tuned to control diastereoselectivity, for instance, by suppressing side reactions like β-hydride elimination when using α-alkyl-α-diazoesters.[12]

Copper-Based Catalysts

Copper catalysts, particularly those paired with chiral bis(oxazoline) (BOX) ligands, are renowned for inducing exceptionally high levels of enantioselectivity, often exceeding 99% ee for the cyclopropanation of styrenes.[9] While copper(II) salts are often used as pre-catalysts, the active catalytic species is copper(I).[13]

Mechanism and Selectivity: Similar to rhodium, the copper-catalyzed mechanism involves the formation of a copper-carbene intermediate that adds to the olefin.[13] The reaction is highly sensitive to the structure of the chiral ligand. The development of bi-side arm bisoxazoline ligands has enabled the highly enantioselective cyclopropanation of not just terminal olefins, but also more challenging internal olefins with less reactive diazomalonates.[14][15] This has expanded the scope to include the synthesis of chiral 1,1-cyclopropane diesters with excellent yields and enantioselectivities (up to 95% ee).[15] Copper catalysts have also been successfully applied to the synthesis of trifluoromethyl-substituted cyclopropylboronates, which are valuable intermediates in medicinal chemistry.[1][16]

Cobalt-Based Catalysts

Cobalt catalysis offers a distinct mechanistic alternative to the concerted pathways of rhodium and copper. Cobalt(II) complexes, especially those based on porphyrin and salen ligands, operate through a stepwise radical mechanism.[17][18]

Mechanism and Selectivity: The cobalt(II) catalyst reacts with the diazo compound to form a cobalt-carbene radical intermediate.[18] This species then undergoes a stepwise radical addition to the alkene, forming a γ-alkyl radical intermediate, which subsequently closes to form the cyclopropane ring and regenerate the catalyst.[18]

This radical pathway is a key advantage, as it allows for the efficient cyclopropanation of a much broader range of alkenes, including those that are typically challenging for rhodium and copper systems, such as electron-deficient olefins.[17][19] Chiral D₂-symmetric cobalt(II)-porphyrin complexes have demonstrated high efficiency, yielding cyclopropane products with both high diastereoselectivity and enantioselectivity (up to 98% ee) from α-cyanodiazoacetates and various aromatic and aliphatic olefins.[17]

Ruthenium-Based Catalysts

Chiral ruthenium complexes have emerged as powerful catalysts capable of cyclopropanating a wide variety of olefin substrates with excellent stereocontrol.[20][21] Ruthenium(II)-Pheox complexes, in particular, have shown remarkable versatility.

Mechanism and Selectivity: While their carbenoids are sometimes considered less reactive than those derived from copper, ruthenium catalysts can achieve very high levels of enantiocontrol.[9] The Ru(II)-Pheox system has been successfully applied to the asymmetric cyclopropanation of vinyl carbamates, allenes, and α,β-unsaturated carbonyl compounds—substrates that are often problematic for other catalysts.[20][21] The choice of the diazoacetate is crucial, with succinimidyl-, ketone-, and ester-functionalized diazoacetates proving optimal for achieving high stereoselectivity.[20] These catalysts are also noted for their stability and ease of handling.[21]

Performance Data Summary

The following tables summarize representative data for the stereoselective cyclopropanation of various olefins using different catalytic systems.

Table 1: Cyclopropanation of Styrene Derivatives

Catalyst / LigandDiazo ReagentYield (%)dr (trans:cis)ee (%) (trans/cis)Reference
Rh₂(S-DOSP)₄Methyl phenyldiazoacetate9498:298 / 79[7]
Dirhodium/Aryl PhosphineEthyl diazoacetate>9510:9091 (cis)[9][22]
Cu(I) / Bisoxazoline (BOX)Ethyl diazoacetate9594:699 (trans)[9]
[Co(P1)] (Porphyrin)Ethyl α-cyanodiazoacetate99>99:198[17]
Ru(II)-PheoxEthyl diazoacetate95>99:199[20][21]

Table 2: Cyclopropanation of Electron-Deficient and Internal Olefins

Catalyst / LigandOlefinDiazo ReagentYield (%)dr (trans:cis)ee (%)Reference
Rh₂(S-TCPTAD)₄Methyl acrylateEthyl vinyldiazoacetate81>20:198[8][11]
Cu(I) / Bi-side arm BOX(E)-1,2-diphenyletheneDimethyl diazomalonate95-95[15]
[Co(P1)] (Porphyrin)Methyl acrylateEthyl α-cyanodiazoacetate9599:196[17]
Ru(II)-PheoxN-Vinyl carbamateN-succinimidyl diazoacetate98>99:199[20]

Key Mechanistic Pathways and Workflows

Visualizing the underlying processes is crucial for understanding and optimizing stereoselective cyclopropanation reactions.

Catalytic_Cyclopropanation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Select & Dry Solvent r1 Combine Catalyst & Olefin under Inert Atm. p1->r1 p2 Prepare Catalyst Solution (e.g., Cu(I)/BOX) p2->r1 p3 Prepare Olefin Solution p3->r1 r2 Slowly Add Diazo Compound (Syringe Pump) r1->r2 r3 Stir at Controlled Temperature r2->r3 w1 Quench Reaction r3->w1 w2 Solvent Removal (Rotary Evaporation) w1->w2 w3 Purify by Column Chromatography w2->w3 a1 Determine Yield & Diastereomeric Ratio (¹H NMR) w3->a1 a2 Determine Enantiomeric Excess (Chiral HPLC/GC) w3->a2

Caption: General experimental workflow for a typical catalytic cyclopropanation reaction.

Catalytic_Cycle M [M]-L* Carbene [M]=CR₂ Alkene_Complex Alkene Coordination Carbene->Alkene_Complex Concerted (Rh, Cu) Product Cyclopropane Alkene_Complex->Product Product->M Catalyst Regeneration reagents R₂CN₂ (Diazo) reagents->M -N₂ alkene Olefin alkene->Alkene_Complex n2 N₂

Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation (concerted pathway).

Mechanism_Comparison cluster_Concerted Concerted Pathway (Rh, Cu) cluster_Radical Stepwise Radical Pathway (Co) Start [M]=CR₂ + Olefin TS_Concerted Asynchronous Transition State Start->TS_Concerted Intermediate_Radical γ-Alkyl Radical Intermediate Start->Intermediate_Radical Prod_Concerted Cyclopropane TS_Concerted->Prod_Concerted TS_RingClosure Ring Closure Transition State Intermediate_Radical->TS_RingClosure Prod_Radical Cyclopropane TS_RingClosure->Prod_Radical

Caption: Comparison of concerted vs. stepwise radical cyclopropanation mechanisms.

Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene

This protocol is a representative example based on established procedures for high enantioselectivity using a Cu(I)/BOX system.[9]

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware, syringe pump, magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (S,S)-Ph-BOX ligand (0.022 mmol, 1.1 eq relative to Cu) in anhydrous DCM (2.0 mL). Add the CuOTf·0.5C₆H₆ (0.020 mmol, 1.0 mol%) and stir the resulting solution at room temperature for 1 hour to ensure complete complex formation.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath. Add freshly distilled styrene (2.0 mmol, 1.0 eq) to the flask.

  • Diazo Compound Addition: Prepare a solution of ethyl diazoacetate (EDA) (2.2 mmol, 1.1 eq) in anhydrous DCM (5.0 mL). Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-6 hours. Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, which prevents dimerization and other side reactions and ensures high selectivity.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-4 hours at the same temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting olefin is consumed.

  • Workup: Quench the reaction by opening the flask to the air and concentrating the mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the cyclopropane products from the catalyst and any high-boiling impurities. The trans and cis isomers can typically be separated at this stage.

  • Analysis:

    • Combine the fractions containing the pure products and remove the solvent to determine the isolated yield.

    • Determine the diastereomeric ratio (trans:cis) by ¹H NMR analysis of the crude or purified product mixture.

    • Determine the enantiomeric excess (% ee) of each diastereomer by chiral HPLC or chiral GC analysis, comparing the retention times to a racemic standard.

Conclusion and Future Perspectives

The stereoselective cyclopropanation of olefins is a mature yet continually evolving field. Rhodium and copper catalysts remain the workhorses for many applications, offering exceptional selectivity for a range of electron-rich and neutral olefins. The development of cobalt and ruthenium systems has significantly broadened the substrate scope to include more challenging electron-deficient olefins by offering alternative mechanistic pathways.

Future research will likely focus on several key areas:

  • Catalyst Development: Designing catalysts with even broader substrate scope, lower catalyst loadings, and higher turnover numbers.

  • Sustainability: Exploring catalysts based on more earth-abundant and less toxic metals. The rise of biocatalysis, using engineered enzymes like myoglobins, presents a highly sustainable and selective alternative for synthesizing chiral cyclopropanes on a preparative scale.[23][24]

  • New Reagents: Moving beyond traditional diazo compounds to safer and more accessible carbene precursors.[25]

  • Mechanistic Understanding: Deeper computational and experimental studies to further elucidate reaction mechanisms, enabling more rational catalyst design.

For professionals in drug discovery and development, a thorough understanding of these diverse catalytic systems is essential for efficiently accessing the complex and stereochemically rich cyclopropane-containing molecules that are vital to the next generation of therapeutics.

References

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  • Liu, W.-B.; et al. Catalytic Diastereo- and Enantioselective Cyclopropanation of gem-Dihaloalkanes and Terminal Olefins. Journal of the American Chemical Society, 2023, 145 (29), 16048–16056. [Link]

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A Researcher's Guide to the Reaction Kinetics of Trifluoroacetate Ester Hydrolysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability and reactivity of chemical entities is paramount. Trifluoroacetate esters, prevalent in medicinal chemistry and materials science, present unique kinetic profiles in their hydrolysis reactions. This guide provides an in-depth analysis of the reaction kinetics governing the hydrolysis of these esters, offering a comparative perspective against other alternatives and furnishing the experimental data and protocols necessary for rigorous scientific investigation.

Introduction: The Significance of Trifluoroacetate Ester Stability

Trifluoroacetate esters are frequently employed as protecting groups in organic synthesis and are integral components of many pharmaceuticals and advanced materials.[1] Their stability towards hydrolysis is a critical determinant of their efficacy and shelf-life. The strongly electron-withdrawing nature of the trifluoromethyl group significantly influences the electrophilicity of the carbonyl carbon, leading to distinct reactivity compared to their non-fluorinated counterparts, such as acetate esters. Understanding the kinetics of their hydrolysis—the rates, mechanisms, and influencing factors—is crucial for predicting their behavior in aqueous environments, including physiological conditions.

Mechanistic Insights into Trifluoroacetate Ester Hydrolysis

The hydrolysis of esters can proceed through several mechanistic pathways. For trifluoroacetate esters, compelling evidence points towards a general base-catalyzed, concerted mechanism .[2] This pathway is distinct from the traditional stepwise addition-elimination mechanism involving a stable tetrahedral intermediate, which is common for the hydrolysis of many other esters.

The currently accepted mechanism suggests that the nucleophilic attack of a water molecule on the carbonyl carbon and the departure of the leaving group occur in a single, concerted step.[2] A general base catalyst, such as a buffer component or a water molecule itself, facilitates this process by deprotonating the attacking water molecule as it forms a bond with the ester. The strong electron-withdrawing effect of the trifluoromethyl group is thought to stabilize the developing negative charge on the carbonyl oxygen in the transition state, favoring this concerted pathway.[2] Evidence for this mechanism is supported by kinetic isotope effect studies, which show that proton transfer is involved in the rate-determining step.[2]

Logical Relationship: Factors Influencing Hydrolysis Rate

Factors Influencing Trifluoroacetate Ester Hydrolysis Rate TFA_Ester Trifluoroacetate Ester Hydrolysis Rate pH pH TFA_Ester->pH Temperature Temperature TFA_Ester->Temperature Solvent Solvent Polarity & Composition TFA_Ester->Solvent Leaving_Group Leaving Group (pKa of alcohol) TFA_Ester->Leaving_Group Buffer Buffer Concentration & pKa TFA_Ester->Buffer Stopped-Flow UV-Vis Kinetics Workflow cluster_prep Sample Preparation cluster_instrument Stopped-Flow Instrument cluster_analysis Data Analysis Prep_Ester Prepare Ester Solution (Solvent A) Load_Syringes Load Syringes with Ester and Buffer Prep_Ester->Load_Syringes Prep_Buffer Prepare Buffer Solution (Solvent B, pH adjusted) Prep_Buffer->Load_Syringes Rapid_Mixing Rapid Mixing Load_Syringes->Rapid_Mixing Monitor_Abs Monitor Absorbance Change in Flow Cell Rapid_Mixing->Monitor_Abs Plot_Data Plot Absorbance vs. Time Monitor_Abs->Plot_Data Fit_Curve Fit Data to Kinetic Model (e.g., single exponential) Plot_Data->Fit_Curve Calc_Rate Calculate Rate Constant (k) Fit_Curve->Calc_Rate

Caption: Workflow for kinetic analysis using stopped-flow UV-Vis spectrophotometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹⁹F NMR is a powerful technique for studying the hydrolysis of trifluoroacetate esters. The fluorine signal of the ester is distinct from that of the trifluoroacetate product, allowing for direct and simultaneous monitoring of the disappearance of the reactant and the appearance of the product.

Causality of Experimental Choice: NMR spectroscopy is a non-invasive technique that provides rich structural information. It is particularly advantageous when no suitable chromophore is present for UV-Vis analysis. ¹⁹F NMR is highly specific for fluorinated compounds, offering a clean spectral window with high sensitivity. [3][4][5][6][7]This method allows for the direct observation of all fluorine-containing species in the reaction mixture without the need for derivatization or separation.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase. By quenching the reaction at various time points and analyzing the composition of the mixture, a kinetic profile can be constructed.

Causality of Experimental Choice: HPLC is a versatile and highly sensitive technique that can be used to analyze complex reaction mixtures. It is particularly useful when multiple products are formed or when the reactants and products lack suitable spectroscopic handles for UV-Vis or NMR analysis. The development of a robust HPLC method is crucial to ensure accurate quantification and separation of all components. [8][9][10]

Experimental Protocols

Protocol for Kinetic Analysis by UV-Vis Spectrophotometry
  • Solution Preparation:

    • Prepare a stock solution of the trifluoroacetate ester in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a series of aqueous buffer solutions at the desired pH values.

  • Instrument Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the product (or disappearance of the reactant).

    • Equilibrate the instrument and the sample cuvette to the desired reaction temperature.

  • Kinetic Run:

    • Pipette the buffer solution into the cuvette.

    • Initiate the reaction by adding a small aliquot of the ester stock solution to the cuvette.

    • Immediately start recording the absorbance as a function of time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Fit the data to an appropriate kinetic model (e.g., first-order exponential decay) to determine the observed rate constant (k_obs).

Protocol for Kinetic Analysis by ¹⁹F NMR Spectroscopy
  • Sample Preparation:

    • Prepare a solution of the trifluoroacetate ester in a deuterated solvent compatible with the reaction conditions (e.g., D₂O with buffer).

    • Add an internal standard with a known concentration and a distinct ¹⁹F NMR signal if quantitative analysis is required.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.

    • Acquire a series of ¹⁹F NMR spectra at regular time intervals.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the trifluoroacetate ester and the trifluoroacetate product.

    • Plot the normalized integral of the ester signal versus time.

    • Fit the data to a kinetic model to determine the rate constant.

Protocol for Kinetic Analysis by HPLC
  • Method Development:

    • Develop an HPLC method that provides good separation between the trifluoroacetate ester, the corresponding alcohol, and trifluoroacetic acid.

    • Optimize the mobile phase composition, flow rate, and column temperature.

  • Reaction and Sampling:

    • Initiate the hydrolysis reaction in a thermostated vessel.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that stops the hydrolysis (e.g., a strong acid or a rapid dilution with a cold organic solvent).

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Quantify the peak areas of the ester and/or product.

  • Data Analysis:

    • Plot the concentration of the ester versus time.

    • Determine the rate constant by fitting the data to the appropriate rate law.

Conclusion

The study of the reaction kinetics for the hydrolysis of trifluoroacetate esters reveals a fascinating interplay of electronic effects and reaction mechanisms. Their enhanced reactivity compared to acetate esters, governed by a concerted, general base-catalyzed pathway, is a key consideration for their application in various scientific disciplines. By selecting the appropriate experimental methodology—be it the real-time monitoring capabilities of UV-Vis spectrophotometry and NMR spectroscopy or the separative power of HPLC—researchers can obtain accurate and reliable kinetic data. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently investigate and understand the hydrolytic stability of this important class of compounds.

References

  • Moffat, A., & Hunt, H. (1968). Studies in solvolysis. Part I. The neutral hydrolysis of some alkyl trifluoroacetates in water and deuterium oxide. Canadian Journal of Chemistry, 46(18), 2887-2893.
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  • Fernandez, M. A., & de Rossi, R. H. (1999). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. The Journal of Organic Chemistry, 64(16), 6000-6004.
  • Moffat, A., & Hunt, H. (1968). Studies in solvolysis. Part I. The neutral hydrolysis of some alkyl trifluoroacetates in water and deuterium oxide. Canadian Journal of Chemistry, 46(18), 2887-2893.
  • Kayser, M. M., & Morand, P. (1979). Kinetic studies in ester hydrolysis. Canadian Journal of Chemistry, 57(15), 1883-1888.
  • Chemistry LibreTexts. (2023, January 22).
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  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
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  • Chemistry LibreTexts. (2023, January 22).
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  • Trifluoroacetic Acid (TFA). (2015). Synfacts, 11(01), 0001–0001.
  • Jabeen, F., & Siddiq, M. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 029-043.
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  • Suggs, J. B., II, & Melko, J. J. (2025). A plot of observed rate constants versus water concentration (in M) for the first step of the hydrolysis reaction of S-ethyl trifluorothioacetate.
  • Klingaman, T. D., et al. (2016). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical Biochemistry, 512, 1-9.
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Evaluating the impact of the trifluoromethyl group on molecular properties

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Understanding and Harnessing its Impact on Molecular Properties

For the dedicated researcher, scientist, and drug development professional, the strategic modification of a lead compound is a critical step in the journey toward a novel therapeutic. Among the vast arsenal of chemical motifs employed to enhance a molecule's drug-like properties, the trifluoromethyl (CF3) group stands out as a uniquely powerful and versatile tool.[1] Its introduction into a molecular scaffold can profoundly and predictably alter key physicochemical and pharmacokinetic parameters, often transforming a promising but flawed candidate into a viable drug.

This guide provides an in-depth, evidence-based comparison of the trifluoromethyl group's effects on critical molecular properties, contrasting CF3-containing compounds with their non-fluorinated or alternative halogenated analogs. We will delve into the causality behind these changes, supported by experimental data, and provide detailed protocols for the key assays used to evaluate these properties.

The Unique Physicochemical Profile of the Trifluoromethyl Group

The trifluoromethyl group, consisting of a carbon atom bonded to three fluorine atoms, possesses a distinct combination of steric and electronic properties that underpin its significant influence on molecular behavior.

Electronic Effects: The three highly electronegative fluorine atoms create a strong dipole moment, making the CF3 group a potent electron-withdrawing substituent. This inductive effect can significantly modulate the acidity or basicity of nearby functional groups and influence non-covalent interactions with biological targets.

Steric and Conformational Influence: While often considered a bioisostere of a methyl group, the trifluoromethyl group is significantly larger and more lipophilic. This increased bulk can lead to more favorable van der Waals interactions within a protein's binding pocket and can also be used to block sites of metabolic attack.

Lipophilicity: The trifluoromethyl group is highly lipophilic, a property quantified by the Hansch-Fujita lipophilicity constant (π). The π value for the CF3 group is approximately +0.88, indicating its strong contribution to a molecule's overall lipophilicity.[2] This property is crucial for enhancing a molecule's ability to cross biological membranes, a key factor in oral bioavailability.

Impact on Lipophilicity (LogP)

A molecule's lipophilicity, often expressed as the logarithm of its partition coefficient between octanol and water (logP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a trifluoromethyl group generally increases a compound's lipophilicity.

Compound PairLogP of Non-Fluorinated AnalogLogP of Trifluoromethylated AnalogChange in LogP (ΔLogP)Reference
Toluene vs. Benzotrifluoride2.733.01+0.28[3]

Causality: The fluorine atoms in the CF3 group are not good hydrogen bond acceptors, and the C-F bonds are highly polarized. This combination reduces the molecule's ability to interact favorably with water, thus increasing its preference for the lipophilic octanol phase in the logP measurement.

Experimental Protocol: Shake-Flask Method for LogP Determination

The "gold standard" for experimental logP determination is the shake-flask method.

Methodology:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: A precise amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask and shaken vigorously to allow for the compound to partition between the aqueous and organic layers until equilibrium is reached.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Compound PairMetabolic Stability of Non-Fluorinated AnalogMetabolic Stability of Fluorinated AnalogImprovement FactorReference
Celecoxib vs. 4'-Fluorocelecoxib-4 times more stable4x[4]

Causality: By replacing a metabolically labile C-H bond with a robust C-F bond, the trifluoromethyl group can effectively block common metabolic pathways, such as oxidation. This leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.

Experimental Protocol: Microsomal Stability Assay

This in vitro assay is a standard method for assessing the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

Methodology:

  • Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), the test compound, and a buffer solution.

  • Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity. The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.

Caption: Workflow for the Microsomal Stability Assay.

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of nearby acidic or basic functional groups. This modulation is crucial for optimizing a drug's solubility, ionization state at physiological pH, and its interactions with the target protein.

Compound PairpKa of Non-Fluorinated AnalogpKa of Trifluoromethylated AnalogChange in pKa (ΔpKa)Reference
Acetic Acid vs. Trifluoroacetic Acid4.760.23-4.53[5][6]

Causality: The inductive electron withdrawal by the CF3 group stabilizes the conjugate base of an acid, making the corresponding acid stronger (lower pKa). Conversely, it destabilizes the protonated form of a base, making the base weaker (lower pKa for the conjugate acid).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Methodology:

  • Sample Preparation: A solution of the test compound of known concentration is prepared in a suitable solvent (usually water or a co-solvent system for poorly soluble compounds).

  • Titration Setup: A pH electrode is immersed in the solution, which is placed on a magnetic stirrer for continuous mixing.

  • Titration: A standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) is added in small, precise increments.

  • Data Recording: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point corresponds to the inflection point of the titration curve.[7]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Enhancement of Binding Affinity

The trifluoromethyl group can contribute to increased binding affinity through a combination of steric, electronic, and hydrophobic interactions within the target's binding site.

Inhibitor PairTargetIC50 of Non-Fluorinated AnalogIC50 of Trifluoromethylated AnalogFold ImprovementReference
SC-560 vs. CelecoxibCOX-26.3 µM0.04 µM (40 nM)~157x[8]

Note: While SC-560 and Celecoxib are not direct analogs, they belong to the same class of diaryl heterocycle COX inhibitors and illustrate the impact of the trifluoromethyl group on COX-2 inhibitory potency.

Causality: The increased size and lipophilicity of the CF3 group compared to a methyl group can lead to more extensive and favorable van der Waals and hydrophobic interactions with amino acid residues in the binding pocket. Furthermore, the strong dipole of the CF3 group can participate in favorable dipole-dipole or halogen bonding interactions, further enhancing binding affinity. In the case of the COX-2 inhibitor celecoxib, the trifluoromethyl group is crucial for its selective binding.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. The quantitative data and detailed protocols provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize trifluoromethylation strategies in their drug discovery efforts. As our understanding of the intricate interactions of the CF3 group continues to grow, so too will its importance in the development of novel and more effective therapeutics.

References

  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

  • Zhang, W., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed 4-(trifluoromethyl)isoxazoles along with BG-45. Retrieved from [Link]

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  • Scent.vn. (n.d.). Benzotrifluoride (CAS 98-08-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

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  • Rego, N., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 23(23), 15286.
  • ResearchGate. (n.d.). Fluorine atom(s) Substitution and/or Elimination Reactions from CF3, and CF2 Perfluoroalkyl groups of Organofluorinated Compounds. Retrieved from [Link]

  • ResearchGate. (2020, March 20). Is there supposed to be any correlation between percentage inhibition at different concentrations and IC50 value for kinase inhibitors? Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of BTF with other solvents. Retrieved from [Link]

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  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 179, 534-547.
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Safety Operating Guide

Definitive Guide to the Proper Disposal of 1,1,1-Trifluoro-3-nitropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,1,1-Trifluoro-3-nitropropan-2-ol. As a compound integrating a trifluoromethyl group, a nitro group, and a secondary alcohol, it presents a unique combination of hazards—toxicity, potential reactivity, and environmental persistence—that demand rigorous and informed disposal procedures. This guide is structured to provide clarity and ensure safety, moving from hazard assessment to final disposal, grounded in established chemical safety principles and regulatory standards.

Hazard Profile: Understanding the Risk
  • Halogenated Alcohol Moiety (CF₃-CH(OH)-): The trifluoromethyl group enhances the chemical's stability and lipophilicity. Halogenated organic compounds are often persistent in the environment and can produce highly toxic byproducts like hydrogen fluoride (HF) upon incomplete combustion.[1][2] They are treated as a distinct hazardous waste stream.[3][4] The alcohol group suggests it is likely a flammable liquid and an irritant.[5][6]

  • Nitroalkane Moiety (-CH₂NO₂): The nitro group renders the compound toxic. Aromatic nitro compounds are known for their toxicity, and while this is an aliphatic nitro compound, caution is warranted. Furthermore, nitro-containing compounds can be reactive or possess explosive potential, particularly when heated or mixed with incompatible materials.[7]

Based on this analysis, this compound must be handled as a flammable, toxic, and potentially reactive halogenated organic hazardous waste .

Mandatory Safety Protocols and Personal Protective Equipment (PPE)

All handling and disposal preparation must occur within a certified chemical fume hood to prevent inhalation of vapors.[3][8] An eyewash station and safety shower must be immediately accessible.[6][8]

PPE ItemSpecificationRationale
Hand Protection Double-glove with an inner nitrile glove and an outer, thicker glove such as Viton® or butyl rubber.Provides protection against both incidental contact and potential degradation of a single glove material by a halogenated organic solvent.[3]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential energetic reactions. Standard safety glasses are insufficient.[8]
Body Protection Flame-retardant laboratory coat.Protects against splashes and provides a barrier in case of fire.[6]
Respiratory Not required if handled exclusively within a fume hood. For spills outside a hood, a self-contained breathing apparatus (SCBA) is necessary.Vapors are likely harmful if inhaled, and the substance may cause respiratory irritation.[9]
Pre-Disposal Operations: Waste Segregation and Containment

Proper segregation is the most critical step to prevent dangerous reactions in the waste container.

Step 1: Identify Incompatible Materials Do NOT mix this waste with the following:

  • Strong Bases (e.g., NaOH, KOH): Can initiate decomposition reactions with halogenated compounds.[10]

  • Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides): Can react violently with the alcohol group and the nitroalkane moiety.

  • Alkali Metals and other Reducing Agents: May react explosively with halogenated and nitro compounds.[11]

Step 2: Select the Correct Waste Container

  • Use a designated, properly labeled Hazardous Waste Container for Halogenated Organic Liquids . These are often plastic-coated glass or high-density polyethylene (HDPE) containers.[12]

  • The container must be in good condition, with a secure, tight-fitting cap.

  • Never use a metal can, as the compound could potentially corrode the metal over time or react with it.

Step 3: Label the Waste Container The label must be filled out completely before any waste is added.

  • Write "Hazardous Waste ".

  • List the full chemical name: "This compound " and any other components in the waste solution.

  • Indicate the hazards: "Flammable, Toxic" .

  • Do not obscure the label with tape or other markings.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for transferring the chemical from its original container or reaction vessel into a designated hazardous waste container.

  • Preparation: Don all required PPE and ensure work is performed within a chemical fume hood. Place the labeled halogenated waste container in a secondary containment bin inside the hood.

  • Transfer: Carefully pour the waste this compound into the waste container using a funnel. Avoid splashing.

  • Container Filling: Do not fill the waste container beyond 90% capacity to allow for vapor expansion.[12]

  • Secure Closure: Securely cap the waste container immediately after the transfer is complete.

  • Decontamination: Decontaminate the funnel and any non-disposable equipment used for the transfer with a suitable solvent (e.g., isopropanol), collecting the rinsate into the same halogenated waste container.

  • Final Storage: Move the sealed waste container to your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup by a licensed hazardous waste disposal contractor. This waste will require high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][13]

G start Waste Generated: This compound ppe Don Mandatory PPE (Fume Hood, Goggles, Face Shield, FR Coat, Double Gloves) start->ppe segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate incompatibles Confirm Incompatibles are Absent (No Bases, Oxidizers, Metals) segregate->incompatibles Critical Check container Select & Label Approved Container (HDPE or Coated Glass) incompatibles->container transfer Transfer Waste (<90% Full) Inside Fume Hood container->transfer store Seal and Move to Satellite Accumulation Area (SAA) transfer->store pickup Arrange Pickup via EH&S for Licensed Disposal Contractor store->pickup end_node Final Disposal: High-Temperature Incineration pickup->end_node

Caption: Disposal workflow for this compound.

Emergency Procedures

Spill Management

  • Evacuate: Alert personnel and evacuate the immediate area. Eliminate all ignition sources.[7]

  • Isolate: Close the fume hood sash and laboratory doors.

  • Assess: For small spills inside a fume hood, trained personnel may proceed with cleanup. For large spills or any spill outside a hood, contact EH&S or the emergency response team immediately.

  • Cleanup (Small spill in hood):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[6] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water.

Personnel Exposure

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6][14]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][14] Seek immediate medical attention. Absorption through the skin may be harmful.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them half a liter of water to drink.[14] Seek immediate medical attention.

Regulatory Framework

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous waste.[15][16] While not specifically listed by name, it would be classified based on its characteristics:

  • Ignitability (D001): Likely, due to the alcohol functional group, if it has a flash point below 140°F (60°C).[17]

  • Toxicity (D-list): Possible, pending formal testing.

Regardless of characteristic codes, its identity as a halogenated organic compound necessitates its management within the F-listed codes for wastes from non-specific sources, such as F002, if it is a spent solvent.[17] Always follow the specific guidance provided by your institution's EH&S department, as they will ensure compliance with all federal, state, and local regulations.[13]

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  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
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A Senior Application Scientist's Guide to Handling 1,1,1-Trifluoro-3-nitropropan-2-ol: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational framework for the safe handling and disposal of 1,1,1-Trifluoro-3-nitropropan-2-ol. As a molecule combining a trifluoromethyl group, a secondary alcohol, and a nitroalkane, it presents a unique combination of potential hazards that demand a rigorous, science-first approach to safety. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of the risks involved and the rationale behind each procedural step.

Hazard Analysis: Deconstructing the Molecule

The necessity for specific personal protective equipment (PPE) is dictated by the chemical's inherent properties. The structure of this compound incorporates three distinct functional groups, each contributing to its overall hazard profile.

  • The Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and significantly increases the acidity of the adjacent hydroxyl proton. The presence of fluorine imparts high thermal stability to that portion of the molecule but also means that in the event of decomposition or combustion, highly toxic and corrosive hydrogen fluoride (HF) gas can be released.[1][2]

  • The Alcohol Group (-OH): As a propanol derivative, this compound is likely to be an irritant to the skin and eyes.[3][4] Halogenated alcohols can cause skin irritation and may lead to respiratory irritation if inhaled.[3][5]

  • The Nitroalkane Group (-CH₂NO₂): Nitro compounds are a class of chemicals with significant toxicological properties.[6] Many are toxic, and some possess explosive potential, particularly when heated or mixed with incompatible materials.[6] They can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

Synergistic Hazards: The combination of these functional groups suggests a compound that is likely toxic, a severe irritant, and requires careful handling to prevent thermal decomposition. Absorption through the skin is a significant risk.[1]

Personal Protective Equipment (PPE) Protocol

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Core PPE for Routine Operations

This ensemble is mandatory for all low-volume laboratory operations, such as transfers, dilutions, and analytical preparations.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Inner nitrile glove, outer butyl rubber or neoprene glove.Nitrile provides splash protection and dexterity, while butyl or neoprene offers superior resistance to solvents and halogenated compounds, minimizing the risk of dermal absorption.[8][9] Gloves must be inspected before use and changed immediately upon contamination.[5][7]
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.Goggles provide a seal against splashes and vapors.[9] A face shield is required over goggles to protect the entire face from splashes during transfers or exothermic reactions.[5][7]
Body Protection Flame-resistant (FR) lab coat, fully buttoned.The nitro group introduces a potential flammability and reactivity risk.[6] An FR lab coat (e.g., Nomex®) provides a critical layer of protection against flash fires.[7][10]
Apparel Long pants and fully enclosed, chemical-resistant shoes.No skin should be exposed below the lab coat. Shoes must protect the entire foot from potential spills.[7]
Workflow for PPE Selection and Donning

The following diagram outlines the decision-making process for ensuring adequate protection before beginning work.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence A Review SDS & Procedure B Assess Quantity & Risk (Splash, Aerosol) A->B Identify Hazards C Select Core PPE Ensemble B->C Determine Protection Level D 1. Don Inner Nitrile Gloves C->D Start Donning E 2. Don FR Lab Coat D->E F 3. Don Chemical Splash Goggles E->F G 4. Don Face Shield F->G H 5. Don Outer Butyl/Neoprene Gloves G->H I Proceed with Work in Fume Hood H->I Ready

Caption: PPE selection and donning workflow.

Emergency Response & Decontamination

Spill Management:

  • Small Spills (in fume hood): Absorb with a non-combustible material like sand or diatomaceous earth.[5] Do not use combustible absorbents like paper towels. Place the contaminated absorbent in a clearly labeled, sealed container for hazardous waste disposal.[5]

  • Large Spills: Evacuate the immediate area and alert safety personnel. Eliminate all ignition sources.[6]

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Drench the affected skin with running water for at least 15 minutes.[1] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[5] Seek immediate specialist medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give half a liter of water to drink.[1] Seek immediate medical attention.

Disposal Plan: A Segregated Waste Strategy

Improper disposal can lead to dangerous reactions and environmental contamination. This compound and any materials contaminated with it must be treated as hazardous waste.

Waste Categorization: This compound falls into two primary hazardous waste categories:

  • Halogenated Organic Waste: Due to the trifluoromethyl group.[11]

  • Nitro Compound Waste: Due to the nitro group. This may require special consideration due to potential reactivity.[6][12]

Disposal Protocol:

  • Segregation: Never mix this waste with other waste streams, especially not with acids, bases, or non-halogenated organic solvents.[11] Acid-solvent mixtures and strong oxidizing agents should be collected separately.[11]

  • Container: Use a designated, properly sealed, and clearly labeled waste container for "Halogenated & Nitrated Organic Waste".[6][11] The container should be made of a compatible material like high-density polyethylene (HDPE).[12]

  • Labeling: The waste container label must include the full chemical name, associated hazards (e.g., "Toxic," "Flammable," "Irritant"), and the approximate quantity.[6]

  • Arrangement: Arrange for collection by a specialized chemical disposal company.[1] Do not pour down the drain under any circumstances.[6]

Disposal_Workflow A Generate Waste (e.g., contaminated wipes, residual liquid) B Is waste stream exclusively for This compound? A->B C Designated 'Halogenated & Nitrated Organic Waste' Container B->C Yes D Consult EHS for proper waste stream determination B->D No / Unsure E Securely Cap & Store in Satellite Accumulation Area C->E Place waste in container F Arrange for Professional Disposal E->F

Caption: Decision workflow for hazardous waste disposal.

References

  • Aromatic halogenated amines and nitro-compounds. Croner-i.
  • SAFETY DATA SHEET - 3,3,3-TRIFLUOROPROPANENITRILE. Apollo Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 1,1,1-TRIFLUORO-2-PROPANOL. ChemicalBook.
  • Personal protective solutions for Alcohol & Beverage industry applic
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • SAFETY DATA SHEET - 1,1,1-Trifluoropentane-2,4-dione. Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • SAFETY DATA SHEET - TRIFLUOROETHANOL. Halocarbon Life Sciences.
  • 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774. PubChem.
  • SAFETY DATA SHEET - 2-Propanone, 1,1,1-trifluoro-. Fisher Scientific.
  • How to Choose PPE for Chemical Work.
  • SAFETY DATA SHEET - 1,1,1-Trifluoro-2-iodoethane. Sigma-Aldrich.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • HAZARDOUS WASTE SEGREG
  • 1,1,1-Trifluoro-2-propanol 97 374-01-6. Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.